2-Fluoro-5-iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGBFLDXIZQLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677241 | |
| Record name | 2-Fluoro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-89-9 | |
| Record name | 2-Fluoro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-iodophenol
Introduction
In the landscape of modern drug discovery and organic synthesis, halogenated phenols serve as indispensable structural motifs and versatile chemical intermediates. Among these, 2-Fluoro-5-iodophenol (CAS No. 186589-89-9) is a compound of significant interest. Its unique trifunctional arrangement—a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring—provides multiple reaction sites for synthetic elaboration. The fluorine atom can enhance metabolic stability and receptor binding affinity, while the iodo group is a versatile handle for cross-coupling reactions, making this molecule a valuable building block for complex pharmaceutical agents and protein degraders.[1]
This technical guide offers an in-depth exploration of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes key data with practical, field-proven insights into its characterization and handling.
Physicochemical and Spectroscopic Properties
The physical characteristics of a compound govern its behavior in both storage and reaction conditions. The properties of this compound are dictated by a combination of hydrogen bonding from the hydroxyl group, the high electronegativity of fluorine, and the large atomic radius and polarizability of iodine.
Summary of Physical Properties
The key quantitative physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models, a common practice for specialized reagents.[1]
| Property | Value | Source(s) |
| CAS Number | 186589-89-9 | [2] |
| Molecular Formula | C₆H₄FIO | [2] |
| Molecular Weight | 238.00 g/mol | [2] |
| Physical Form | Solid, White to off-white | [1] |
| Melting Point | Not reported in reviewed literature | N/A |
| Boiling Point | 248.9 °C (at 760 mmHg) | |
| Density (Predicted) | 2.085 g/cm³ | [1] |
| pKa (Predicted) | 7.86 ± 0.10 | [1] |
Detailed Analysis of Properties
-
Melting and Boiling Point : The compound exists as a solid at room temperature. While a specific melting point is not consistently reported in publicly available literature, its high boiling point of 248.9 °C is indicative of strong intermolecular forces. These include hydrogen bonding mediated by the phenolic proton and significant dipole-dipole interactions and London dispersion forces arising from the polarized C-F and C-I bonds.
-
Solubility : Specific solubility data for this compound is not widely published. However, based on its molecular structure and data from analogous compounds like 2-iodophenol and 4,5-Difluoro-2-iodo-phenol, a clear pattern can be inferred.[3][4] It is expected to have low solubility in water due to the hydrophobic nature of the iodinated benzene ring. Conversely, it should be readily soluble in common organic solvents such as ethanol, methanol, dichloromethane, acetone, and diethyl ether, which can engage in hydrogen bonding or effectively solvate the aromatic ring.[3][4]
-
Acidity (pKa) : The predicted pKa of 7.86 suggests that this compound is a stronger acid than phenol (pKa ≈ 9.98).[1][5] This increased acidity is a direct consequence of the inductive electron-withdrawing effects of both the fluorine and iodine substituents. These halogens help stabilize the resulting phenoxide anion, thereby facilitating the dissociation of the proton from the hydroxyl group.[6][7] Understanding the pKa is critical for designing reactions involving deprotonation of the phenol, such as Williamson ether synthesis or O-acylation.
-
Spectroscopic Profile :
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. Other key signals would include C-O stretching around 1200-1250 cm⁻¹, aromatic C=C stretching from 1450-1600 cm⁻¹, and C-F and C-I stretching vibrations at lower wavenumbers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would display signals in the aromatic region (approx. 6.5-8.0 ppm) for the three protons on the benzene ring. Their chemical shifts and coupling patterns (splitting) would be influenced by the positions of the F, I, and OH groups.
-
¹³C NMR : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to iodine (C-I) would appear at a relatively high field (low ppm value) due to the heavy atom effect.
-
¹⁹F NMR : A single resonance would confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z 238. A characteristic isotopic pattern would be expected due to the presence of iodine (¹²⁷I is the only stable isotope).
-
Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties must be verifiable. The following sections provide standardized, step-by-step protocols for the characterization of this compound in a research setting.
Protocol 1: Melting Point Determination
Causality and Rationale : The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. This protocol uses a standard digital melting point apparatus for accurate and reproducible measurements.
Methodology :
-
Sample Preparation : Place a small amount (1-2 mg) of dry this compound powder onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.
-
Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min to find a rough estimate.
-
Accurate Measurement : For an accurate reading, set the heating rate to 1-2 °C/min, starting from a temperature approximately 15-20 °C below the estimated melting point.
-
Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Post-Analysis : Allow the apparatus to cool. Clean any residual material from the sample area.
Protocol 2: Infrared (IR) Spectrum Acquisition
Causality and Rationale : IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. The "thin solid film" method is a rapid and solvent-free technique for analyzing solid samples.
Methodology :
-
Solvent Selection : Choose a volatile solvent in which this compound is soluble (e.g., dichloromethane or acetone).
-
Sample Preparation : Place approximately 10-20 mg of the solid into a small vial. Add a few drops of the chosen solvent to completely dissolve the solid.
-
Film Casting : Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the film is too thin (resulting in weak peaks), add another drop of the solution and let it evaporate.
-
Background Scan : Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Scan : Place the salt plate with the solid film into the sample holder in the spectrometer.
-
Acquire Spectrum : Initiate the sample scan. The resulting spectrum will show absorption peaks corresponding to the functional groups in this compound.
-
Post-Analysis : Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator for storage.
Safety, Handling, and Storage
Trustworthiness through Self-Validation : A protocol is only trustworthy if it incorporates safety as a core principle. The following guidelines are synthesized from established safety data for halogenated aromatic compounds and are critical for mitigating risk.
Hazard Identification
This compound is classified with the following GHS hazard statements, indicating it must be handled with care[2]:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
The GHS pictogram is the exclamation mark (GHS07), signifying it is a harmful irritant.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.
-
General Hygiene : Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
Proper storage is crucial to maintain the compound's integrity.
-
Temperature : Store at 2–8 °C (refrigerated).[1]
-
Atmosphere : Store under an inert gas like nitrogen or argon to prevent oxidation.[1]
-
Light : Protect from light, as many iodinated compounds are light-sensitive. Store in an amber glass bottle.
-
Container : Keep the container tightly sealed to prevent moisture absorption and contamination.
Conclusion
This compound is a strategically important building block whose physical properties are a direct reflection of its complex molecular structure. Its high boiling point, moderate acidity, and characteristic spectroscopic signatures are key parameters that inform its application in synthetic chemistry. By adhering to the rigorous experimental and safety protocols outlined in this guide, researchers and drug development professionals can confidently characterize, handle, and utilize this versatile compound to advance their scientific objectives.
References
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Predicting pKa values of substituted phenols from atomic charges . International Journal of Molecular Sciences. Available at: [Link]
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This compound | C6H4FIO | CID 46911832 . PubChem, National Institutes of Health. Available at: [Link]
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Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One] . ResearchGate. Available at: [Link]
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The Chemical Safety and Handling of this compound . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Substituent effects on the physical properties and pKa of phenol . ResearchGate. Available at: [Link]
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NEET UG: Chemistry- Physical and chemical properties of phenols . Unacademy. Available at: [Link]
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Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids . MDPI. Available at: [Link]
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4,5-Difluoro-2-iodo-phenol . ChemBK. Available at: [Link]
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2-iodophenol at best price in Pune . IndiaMART. Available at: [Link]
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Introduction: The Strategic Importance of Halogenated Phenols
An In-Depth Technical Guide to 2-Fluoro-5-iodophenol: A Strategic Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation, particularly with fluorine and iodine, offers a powerful toolkit to modulate a molecule's physicochemical and pharmacological properties. Fluorine, the most electronegative element, can enhance metabolic stability, improve binding affinity, and alter pKa, while the iodo group serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.
This compound (CAS No: 186589-89-9) emerges as a particularly valuable building block, synergistically combining the benefits of these two distinct halogens with a reactive phenol moiety. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of its chemical structure, properties, synthesis, and critical applications, underscoring its utility as a strategic intermediate in the synthesis of complex, high-value molecules.
Core Chemical Identity and Physicochemical Properties
The unique arrangement of the fluoro, iodo, and hydroxyl groups on the benzene ring dictates the reactivity and utility of this compound. The ortho-fluoro group acts as a powerful electron-withdrawing group, influencing the acidity of the phenolic proton. The para-iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions. The hydroxyl group itself is a versatile functional handle for etherification, esterification, or as a directing group in further electrophilic aromatic substitutions.
Molecular Structure
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key properties of this compound, critical for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 186589-89-9 | |
| Molecular Formula | C₆H₄FIO | |
| Molecular Weight | 238.00 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 248.9 - 249.0 °C at 760 mmHg (Predicted/Calculated) | |
| pKa | 7.86 ± 0.10 (Predicted) | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon), protect from light |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through electrophilic iodination of a suitable fluorophenol precursor. The hydroxyl group is a strong ortho-, para-director; however, starting with 2-fluorophenol allows for predictable regioselectivity, with the bulky iodine atom preferentially adding to the sterically less hindered para-position.
Representative Synthetic Protocol: Electrophilic Iodination
This protocol describes a common laboratory-scale synthesis. The causality for reagent choice is critical: N-Iodosuccinimide (NIS) is selected as a mild and efficient source of the electrophilic iodine (I⁺). A non-protic solvent like dichloromethane prevents unwanted side reactions with the solvent.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-
A Technical Guide to 2-Fluoro-5-iodophenol (CAS 186589-89-9): A Versatile Building Block for Advanced Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-Fluoro-5-iodophenol. We will delve into its physicochemical properties, safety protocols, core reactivity, and its pivotal role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical landscape.
Core Characteristics and Safety Mandates
This compound (C₆H₄FIO) is a trifunctional aromatic compound featuring a hydroxyl group, a fluorine atom, and an iodine atom. This specific arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis. The interplay between the electron-withdrawing fluorine, the acidic phenolic proton, and the reactive carbon-iodine bond allows for selective and sequential chemical transformations.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 186589-89-9 | [1][2][3] |
| Molecular Formula | C₆H₄FIO | [4][5] |
| Molecular Weight | 238.00 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 249.0 ± 25.0 °C (Predicted) | [2] |
| Density | 2.085 g/cm³ (Predicted) | [2] |
| pKa | 7.86 ± 0.10 (Predicted) | [2] |
| Purity | Typically ≥95-98% | [5] |
Safety, Handling, and Storage
Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a laboratory coat.[1][6]
-
Ventilation: All handling must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]
-
Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass) under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] The compound should be kept in a cool, dry place away from strong oxidizing agents.[1]
-
Spill & Disposal: In case of a spill, dampen the solid material with a suitable solvent like alcohol before transferring to a sealed container for disposal.[7] All waste must be treated as hazardous chemical waste in accordance with local and national regulations.[1]
Synthetic Pathways and Strategic Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The iodine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling, while the hydroxyl group can be engaged in various derivatization reactions. The fluorine atom primarily serves to modulate the electronic properties and subsequent biological activity of the final molecule.
The Pivotal Role of the Carbon-Iodine Bond: Cross-Coupling Reactions
The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for building complex molecular frameworks.[8] The high reactivity of the iodide compared to other halides (I > Br > Cl) allows for milder reaction conditions and broader substrate scope.[9]
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or connecting aryl fragments to vinyl or alkyl groups.[9][10] In this reaction, this compound serves as the electrophilic partner, reacting with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11] This reaction couples this compound with a primary or secondary amine, catalyzed by a palladium-phosphine ligand complex.[12][13] This transformation is a significant improvement over harsher classical methods for C-N bond formation.[11]
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a versatile handle for further functionalization. It can undergo O-alkylation or O-arylation to form ethers, or be converted to triflates (OTf), which can then participate in their own cross-coupling reactions, offering an orthogonal synthetic strategy.
The Influence of the Fluorine Substituent
The fluorine atom is a key modulator of molecular properties. In medicinal chemistry, its incorporation is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve target binding affinity by altering the electronic nature of the aromatic ring.[14] Its presence makes this compound a valuable precursor for creating drug candidates with potentially improved pharmacokinetic profiles.[8][14]
Exemplary Experimental Protocols
The following protocols are generalized procedures based on established methodologies for substrates similar to this compound. Researchers must optimize conditions for their specific reaction partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.[15]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[16]
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., XantPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction for consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the residue via flash column chromatography to isolate the target aryl amine.
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the research and development community. Its trifunctional nature provides a robust platform for sequential and regioselective modifications. The facile participation of the iodide in powerful palladium-catalyzed cross-coupling reactions, combined with the property-enhancing effects of the fluorine substituent, makes it an indispensable tool for the efficient construction of complex molecular architectures found in modern pharmaceuticals and advanced materials. Proper adherence to the stringent safety and handling protocols outlined herein is paramount to its successful and safe application in the laboratory.
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A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-iodophenol is a pivotal building block in the synthesis of a diverse array of pharmaceuticals and advanced materials. Its distinct substitution pattern, featuring both a fluorine and an iodine atom on the phenolic ring, facilitates versatile and regioselective chemical modifications. This guide provides a thorough analysis of the principal synthetic routes to this compound, presenting detailed, step-by-step protocols and a critical assessment of the merits and drawbacks of each method. The discussion is rooted in established chemical principles, substantiated by authoritative references, and crafted to furnish researchers with the practical expertise needed for efficient and dependable synthesis.
Introduction: The Strategic Importance of this compound
The strategic positioning of fluorine and iodine on a phenol ring renders this compound a highly prized intermediate in organic synthesis. The fluorine atom can augment the metabolic stability, binding affinity, and lipophilicity of a target molecule—all desirable characteristics in drug discovery. The iodine atom, conversely, acts as a versatile handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, thereby enabling the introduction of intricate molecular fragments. This dual functionality has propelled the integration of the 2-fluoro-5-iodophenyl moiety into a variety of biologically active compounds and functional materials.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be initiated from several different starting materials. The selection of a specific route frequently hinges on the availability of precursors, the desired scale of production, and safety considerations. This guide will concentrate on two of the most dependable and widely used methods:
-
Method 1: Iodination of 2-Fluorophenol
-
Method 2: Diazotization-iodination of 5-Amino-2-fluorophenol
A summary of these two primary methods is presented below:
| Parameter | Method 1: Iodination of 2-Fluorophenol | Method 2: Diazotization of 5-Amino-2-fluorophenol |
| Starting Material | 2-Fluorophenol | 5-Amino-2-fluorophenol |
| Key Reagents | Iodine, Oxidizing Agent (e.g., HIO₃, H₅IO₆) | NaNO₂, KI, Acid (e.g., H₂SO₄) |
| Typical Yields | Moderate to High | Good to Excellent |
| Key Advantages | Readily available starting material. | High regioselectivity. |
| Potential Challenges | Potential for over-iodination or side reactions. | Handling of diazonium salts, which can be unstable. |
Method 1: Electrophilic Iodination of 2-Fluorophenol
This method is predicated on the direct iodination of commercially available 2-fluorophenol. The hydroxyl and fluoro groups are ortho- and para-directing activators, and the iodine is introduced at the position para to the hydroxyl group, owing to steric hindrance at the ortho positions.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. An in-situ generated electrophilic iodine species (I⁺) assails the electron-rich aromatic ring of 2-fluorophenol. The hydroxyl group potently activates the ring, directing the substitution to the positions ortho and para to it. Due to the steric bulk of the iodine and the presence of the fluorine atom, the para-substitution product, this compound, is predominantly formed.
Caption: Workflow for the synthesis of this compound via electrophilic iodination.
Detailed Experimental Protocol
-
Materials:
-
2-Fluorophenol
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Ethanol
-
Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluorophenol (1.0 eq) in ethanol.
-
To this solution, add water, followed by iodine (1.1 eq) and iodic acid (0.4 eq).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Method 2: Diazotization-Iodination of 5-Amino-2-fluorophenol
This synthetic route entails the conversion of the amino group of 5-amino-2-fluorophenol into a diazonium salt, which is subsequently displaced by iodide.[2][3][4] This method, an application of the Sandmeyer reaction, is highly efficient and offers excellent regioselectivity.[2][3][4]
Reaction Mechanism
The reaction proceeds in two key steps:
-
Diazotization: The primary aromatic amine, 5-amino-2-fluorophenol, reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[5][6][7] This intermediate is highly reactive and is typically used immediately without isolation.[6]
-
Iodination: The diazonium salt is then treated with a source of iodide ions, such as potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile to yield the desired this compound.
Caption: Key steps in the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
-
Materials:
-
5-Amino-2-fluorophenol
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water
-
Ice
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a beaker, dissolve 5-amino-2-fluorophenol (1.0 eq) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any excess iodine.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of this compound (238.00 g/mol ) should be observed.[8] |
| IR Spec. | Characteristic absorption bands for the O-H stretch of the phenol, C-F stretch, and C-I stretch will be present. |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Considerations
-
2-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iodine and Iodic Acid: Oxidizing agents. Avoid contact with combustible materials.
-
5-Amino-2-fluorophenol: Harmful if swallowed or inhaled.
-
Diazonium Salts: Potentially explosive, especially when dry.[6] Always prepare and use in solution at low temperatures.[6]
-
Potassium Iodide: Can cause skin and eye irritation.
-
Solvents: Organic solvents such as ethanol, ethyl acetate, and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthesis of this compound is readily achievable through either electrophilic iodination of 2-fluorophenol or the Sandmeyer reaction of 5-amino-2-fluorophenol. The choice of method will depend on the specific needs of the researcher, including the availability of starting materials and the desired scale of the reaction. Both methods, when performed with care and attention to detail, provide reliable access to this important synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in both academic and industrial settings.
References
-
DTIC. New Diazo Process. [Link]
-
DTU Orbit. Iodination of phenol. [Link]
- Google Patents. A kind of method synthesizing 2-fluorophenol compound.
- Google Patents.
-
National Institutes of Health. This compound. [Link]
-
National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
Sources
- 1. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. This compound | C6H4FIO | CID 46911832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of 2-Fluoro-5-iodophenol: A Technical Guide for Researchers
Introduction: Significance of 2-Fluoro-5-iodophenol
This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine and iodine atoms offers distinct reactive sites for various cross-coupling reactions and other chemical transformations, while the phenolic hydroxyl group can be readily modified or used to direct further substitution on the aromatic ring. Accurate characterization of this compound is therefore paramount to ensure the identity, purity, and suitability of the material for its intended application.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier and database sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FIO | PubChem[1] |
| Molecular Weight | 238.00 g/mol | PubChem[1] |
| Appearance | White to off-white solid | |
| Boiling Point | 248.9 °C at 760 mmHg (Predicted) | Sigma-Aldrich |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | |
| InChI | InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | PubChem[1] |
| SMILES | C1=CC(=C(C=C1I)O)F | PubChem[1] |
Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Predicted Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and the known effects of its constituent functional groups on spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
The ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons and one signal for the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The coupling of the protons to the fluorine atom will result in characteristic splitting patterns.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 7.2 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |
| H-4 | ~ 6.8 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F) ≈ 8.5 |
| H-6 | ~ 7.4 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 2.5 |
| -OH | ~ 5.5 | br s | - |
Rationale for Prediction: The predictions are based on the additive effects of the substituents. The fluorine atom ortho to the hydroxyl group will cause a downfield shift for the adjacent protons. The iodine atom will also have a deshielding effect. The coupling constants are estimated based on typical ortho, meta, and para H-H and H-F couplings in aromatic systems.
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the carbon atoms of the benzene ring. The chemical shifts are significantly affected by the electronegativity of the attached substituents, and the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-OH) | ~ 152 | d |
| C-2 (C-F) | ~ 158 | d |
| C-3 | ~ 116 | d |
| C-4 | ~ 125 | s |
| C-5 (C-I) | ~ 85 | s |
| C-6 | ~ 129 | d |
Rationale for Prediction: The carbon attached to the highly electronegative fluorine (C-2) is expected to be the most downfield. The carbon bearing the iodine (C-5) will be significantly shielded. The other carbon chemical shifts are predicted based on the combined electronic effects of the three substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The key predicted absorption bands for this compound are listed in Table 4.
Table 4: Predicted Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3550-3200 (broad) | O-H stretch (phenolic) |
| ~ 3100-3000 | C-H stretch (aromatic) |
| ~ 1600, 1500, 1450 | C=C stretch (aromatic ring) |
| ~ 1250 | C-O stretch (phenolic) |
| ~ 1100 | C-F stretch |
| ~ 820 | C-H bend (out-of-plane) |
Rationale for Prediction: The spectrum will be dominated by a broad O-H stretching band characteristic of phenols. The aromatic C-H and C=C stretching vibrations will be present in their usual regions. The C-F and C-I stretches are also expected, although the C-I stretch may be in the far-IR region and not always observed in a standard mid-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 238 | [M]⁺ (Molecular Ion) |
| 111 | [M - I]⁺ |
| 83 | [M - I - CO]⁺ |
Rationale for Prediction: The molecular ion peak at m/z 238 should be observable. The most likely fragmentation pathway is the loss of the iodine atom, which is a good leaving group, to form a stable cation at m/z 111. Subsequent loss of carbon monoxide (CO) from the phenolic ring is a common fragmentation for phenols, leading to a fragment at m/z 83.
Experimental Protocols
This section provides a general, step-by-step methodology for the NMR analysis of a substituted phenol like this compound.
NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR analysis of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR analysis (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra to determine their precise chemical shifts.
-
Assign the signals to the respective protons and carbons in the molecule.
-
Conclusion
This technical guide provides a detailed, albeit predicted, characterization of this compound. The presented data, derived from established spectroscopic principles and analysis of analogous compounds, offers a reliable framework for the identification and quality control of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference and to acquire experimental data for their specific samples to confirm these predictions. The provided experimental protocol for NMR analysis serves as a practical starting point for such characterization efforts.
References
-
PubChem. This compound. [Link]
-
Dana Bioscience. This compound. [Link]
-
Vlietinck, A. J., et al. (2022). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 68(1), 1-8. [Link]
-
Renn, J. A. (1996). Synthesis and Characterization of Novel SF5 Containing Fluoroalkyl Iodides and Derivatives. Portland State University. [Link]
-
Vervoort, J., et al. (2000). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Environmental science & technology, 34(15), 3243-3249. [Link]
-
Le, T. B., et al. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 28(23), 7801. [Link]
-
Xu, J. (2025). Waveguide interferometer sensing layer compositions for fluoro-containing substances and related methods (U.S. Patent No. 2025052687-A1). U.S. Patent and Trademark Office. [Link]
-
Szulczyński, B., et al. (2022). Fluorophenol-Containing Hydrogen-Bond Acidic Polysiloxane for Gas Sensing-Synthesis and Characterization. Polymers, 14(6), 1148. [Link]
-
Vervoort, J., et al. (2000). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 66(11), 4963-4970. [Link]
- Reddy, M. S., et al. (2020). Process for preparation of 2-amino-5-hydroxy propiophenone (Patent No. WO2020148641A1).
- Zhang, W., & Liu, Y. (2012). Preparation method for 5-fluorin-2-hydroxyacetophenone (Patent No. CN102557909A).
- Askew, B., et al. (2024). Hsd17b13 inhibitors and/or degraders (Patent No. WO2024075051A1).
- O'Brien, J. B., et al. (2012). Lateral flow assays using two dimensional features (Patent No. WO2012099897A1).
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A Comprehensive Technical Guide to the NMR Spectroscopy of 2-Fluoro-5-iodophenol
This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopy of 2-fluoro-5-iodophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, underpinned by a thorough discussion of the theoretical principles and practical experimental considerations.
Introduction: The Structural Significance of this compound
This compound (C₆H₄FIO) is a halogenated aromatic compound of significant interest in synthetic chemistry.[1] Its trifunctionalized benzene ring, featuring a hydroxyl group, a fluorine atom, and an iodine atom, provides multiple reactive sites for further chemical modification. A precise understanding of its molecular structure is paramount for its effective utilization in complex synthetic pathways. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such small molecules in solution.
This guide will delve into the nuances of acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. We will explore the influence of the electronically diverse substituents on chemical shifts and coupling constants, providing a predictive framework for spectral analysis. Furthermore, this document will outline a robust, self-validating experimental protocol for obtaining high-quality NMR data.
Theoretical Framework: Understanding the Influence of Substituents
The NMR spectrum of this compound is dictated by the interplay of the electronic effects of the hydroxyl (-OH), fluorine (-F), and iodine (-I) substituents on the aromatic ring.
-
Hydroxyl Group (-OH): The -OH group is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increases the shielding of the aromatic protons and carbons. The chemical shift of the hydroxyl proton itself is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[2][3][4][5]
-
Fluorine (-F): Fluorine is a highly electronegative atom, exhibiting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). For fluorine, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the adjacent nuclei. A key feature of fluorine is its NMR-active isotope, ¹⁹F (100% natural abundance), which provides an additional, highly sensitive probe of the molecular environment and exhibits spin-spin coupling to both protons and carbons.[6][7]
-
Iodine (-I): Iodine is less electronegative than fluorine and its primary influence is a modest electron-withdrawing inductive effect. Its large size can also induce steric effects.
The combination of these substituents results in a unique electronic environment for each proton and carbon in the this compound molecule, leading to a well-resolved and informative NMR spectrum.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[8]
Materials:
-
This compound (solid, 98% purity)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[8]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9] For compounds with limited solubility or to observe exchangeable protons, DMSO-d₆ can be used. The hydroxyl proton of phenols often gives a sharper signal in DMSO-d₆.[10]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[8]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]
-
Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
Diagram: NMR Sample Preparation Workflow
A streamlined workflow for preparing high-quality NMR samples.
NMR Spectrometer Setup and Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Acquisition Parameters (¹⁹F NMR):
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: Approximately 200-250 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
Predicted NMR Spectra and Interpretation
The following sections provide a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~7.1 | ddd | ³J(H3-H4) ≈ 8.5, ⁴J(H3-F2) ≈ 4.5, ⁴J(H3-H6) ≈ 2.5 |
| H-4 | ~6.8 | t | ³J(H4-H3) ≈ 8.5, ³J(H4-F2) ≈ 8.5 |
| H-6 | ~7.3 | dd | ³J(H6-F2) ≈ 2.5, ⁴J(H6-H3) ≈ 2.5 |
| OH | Variable (4-7 in CDCl₃, higher in DMSO-d₆) | s (broad) | - |
-
H-6: This proton is ortho to the iodine and meta to both the fluorine and hydroxyl groups. It is expected to be the most deshielded of the aromatic protons and will appear as a doublet of doublets due to coupling to F-2 and H-3.
-
H-3: This proton is ortho to the fluorine and meta to the iodine and hydroxyl groups. It will be a doublet of doublet of doublets due to couplings to H-4, F-2, and H-6.
-
H-4: This proton is ortho to the iodine and the hydroxyl group and meta to the fluorine. It is expected to be the most shielded aromatic proton and will appear as a triplet due to nearly equal coupling constants to H-3 and F-2.
-
OH Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.[12] In a non-polar solvent like CDCl₃, it will likely appear as a broad singlet. Adding a drop of D₂O will cause this signal to disappear, confirming its assignment.[9]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons. The carbon signals will be split due to coupling with the fluorine atom (C-F coupling).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-1 (C-OH) | ~145-150 | ²J(C1-F2) ≈ 10-15 |
| C-2 (C-F) | ~150-155 | ¹J(C2-F2) ≈ 230-250 (large) |
| C-3 | ~115-120 | ²J(C3-F2) ≈ 20-25 |
| C-4 | ~120-125 | ³J(C4-F2) ≈ 5-10 |
| C-5 (C-I) | ~85-90 | ⁴J(C5-F2) ≈ 1-3 |
| C-6 | ~130-135 | ³J(C6-F2) ≈ 5-10 |
-
C-2 (ipso-Carbon to F): This carbon will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded.
-
C-5 (ipso-Carbon to I): The "heavy atom effect" of iodine will cause this carbon to be significantly shielded, appearing at a much lower chemical shift than the other aromatic carbons.
-
The remaining carbons will show smaller C-F couplings over two, three, and four bonds, which are invaluable for unambiguous signal assignment.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet powerful tool for analyzing fluorinated compounds. For this compound, a single signal is expected.
-
Predicted Chemical Shift: The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride, approximately -110 to -130 ppm (relative to CFCl₃).
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a doublet of doublet of doublets due to coupling to H-3, H-4, and H-6. In a proton-decoupled spectrum, it will appear as a singlet.
Advanced NMR Techniques: Beyond 1D Spectra
For complete and unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling network between the aromatic protons, confirming the through-bond connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of the protonated carbons (C-3, C-4, and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two and three bonds. This is crucial for assigning the quaternary carbons (C-1, C-2, and C-5) by observing their correlations to the aromatic protons.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can provide information about through-space proximity between protons and the fluorine atom, which can be useful for conformational analysis.[13]
Diagram: 2D NMR Correlation Logic
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An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-5-iodophenol
This guide provides a comprehensive technical overview of the mass spectrometric behavior of 2-Fluoro-5-iodophenol, a halogenated aromatic compound of interest to researchers in drug development and environmental science. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this document focuses on predicting its fragmentation patterns based on established principles of mass spectrometry and data from analogous compounds. Furthermore, it offers practical, field-proven protocols for the analysis of halogenated phenols using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C₆H₄FIO) is a disubstituted phenol containing both fluorine and iodine atoms. Its molecular structure presents a unique case for mass spectrometric analysis, as the fragmentation pathways will be influenced by the interplay of the hydroxyl group and the two different halogen substituents on the aromatic ring. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification and quantification in complex matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄FIO | PubChem |
| Molecular Weight | 238.00 g/mol | PubChem |
| Exact Mass | 237.92909 Da | PubChem |
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Patterns
Electron Ionization (EI) at 70 eV is a common technique for the analysis of small molecules. For this compound, the following fragmentation patterns are predicted based on the known behavior of phenols, fluorinated aromatics, and iodinated compounds.
The Molecular Ion Peak (M⁺)
The initial event in EI mass spectrometry is the removal of an electron to form the molecular ion.[1] For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 238, corresponding to the molecular weight of the compound. Due to the stability of the aromatic ring, this peak is expected to be reasonably intense.
Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the relative stability of the resulting fragment ions and neutral losses. For halogenated phenols, there is a competition between the elimination of carbon monoxide (CO) or a formyl radical (CHO) and the loss of the halogen atom or hydrogen halide.[2][3]
-
Loss of Iodine Radical (I•): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (I•, mass = 127) a highly probable fragmentation pathway. This would result in a significant peak at m/z 111 ([M - I]⁺).
-
Loss of Carbon Monoxide (CO): Phenols characteristically lose a molecule of carbon monoxide (CO, mass = 28) from the molecular ion, leading to the formation of a five-membered ring.[1][4] This would produce a fragment ion at m/z 210 ([M - CO]⁺).
-
Loss of a Formyl Radical (CHO•): Another common fragmentation for phenols is the loss of a formyl radical (CHO•, mass = 29), which would result in a fragment at m/z 209 ([M - CHO]⁺).[4]
-
Loss of Hydrogen Fluoride (HF): The elimination of a stable neutral molecule like HF (mass = 20) is a common fragmentation pathway for fluorinated aromatic compounds.[5] This would lead to a peak at m/z 218 ([M - HF]⁺).
-
Loss of Fluorine Radical (F•): While less favorable than the loss of iodine, the elimination of a fluorine radical (F•, mass = 19) could also occur, resulting in a peak at m/z 219 ([M - F]⁺).[5]
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Table 2: Summary of Predicted Key Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 238 | [C₆H₄FIO]⁺ | - |
| 219 | [C₆H₄IO]⁺ | F• |
| 218 | [C₆H₃IO]⁺ | HF |
| 210 | [C₅H₄FIO]⁺ | CO |
| 209 | [C₅H₃FIO]⁺ | CHO• |
| 111 | [C₆H₄FO]⁺ | I• |
Experimental Considerations for GC-MS Analysis
Direct analysis of phenols by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[6][7] Derivatization of the hydroxyl group is often employed to improve volatility and chromatographic performance.[6][7][8]
Derivatization Strategies
Two common derivatization techniques for phenols are silylation and acetylation.[6]
-
Silylation: This involves reacting the phenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar trimethylsilyl (TMS) ether.[6]
-
Acetylation: This method uses an acetylating agent, like acetic anhydride, to convert the phenol into its acetate ester.[7]
The choice between these methods depends on the specific sample matrix and analytical requirements.
Experimental Protocol: Silylation for GC-MS Analysis
This protocol provides a general procedure for the silylation of phenolic compounds prior to GC-MS analysis.
Step 1: Sample Preparation If the sample is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Derivatization
-
To the dried sample residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
Step 3: GC-MS Analysis The following are typical GC-MS parameters that can be used as a starting point for method development.
Table 3: Typical GC-MS Parameters for the Analysis of Derivatized Phenols
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) |
The following diagram illustrates the general workflow for the GC-MS analysis of halogenated phenols.
Caption: GC-MS workflow for halogenated phenol analysis.
Conclusion
This technical guide provides a detailed prediction of the mass spectrometric fragmentation of this compound and practical guidance for its analysis by GC-MS. The predicted fragmentation patterns, dominated by the loss of the iodine radical and characteristic phenolic cleavages, offer a basis for the identification of this compound in the absence of a reference spectrum. The provided experimental protocols for derivatization and GC-MS analysis serve as a robust starting point for method development, enabling researchers to confidently analyze this and other halogenated phenols.
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A Technical Guide to 2-Fluoro-5-iodophenol: Synthesis, Properties, and Applications
Abstract: 2-Fluoro-5-iodophenol is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group for hydrogen bonding, a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that serves as a versatile synthetic handle for cross-coupling reactions, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and applications in drug discovery, tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction
This compound (CAS No. 186589-89-9) is a trifunctional aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] The strategic placement of the fluoro, iodo, and hydroxyl groups on the phenyl ring offers a powerful combination of features for synthetic chemists. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in medicinal chemistry.[2] The iodine atom is an excellent leaving group and a key participant in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[3][4] The phenolic hydroxyl group provides a site for etherification, esterification, and can influence the regioselectivity of further aromatic substitutions. This guide will explore the synthesis, characterization, reactivity, and applications of this versatile molecule.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the electrophilic iodination of 2-fluorophenol. The hydroxyl and fluoro groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activator, and the fluorine atom is ortho to one of the positions activated by the hydroxyl group. This electronic and steric environment favors the introduction of the iodine atom at the position para to the hydroxyl group (position 5).
Synthetic Protocol: Iodination of 2-Fluorophenol
This protocol outlines a common method for the synthesis of this compound using N-iodosuccinimide (NIS) as the iodinating agent.
Rationale:
-
Starting Material: 2-Fluorophenol is a readily available commercial starting material.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine, offering good regioselectivity and ease of handling compared to molecular iodine.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, dissolving the reactants and facilitating the reaction.
-
Catalyst: A catalytic amount of a Lewis or Brønsted acid, such as trifluoroacetic acid, can be used to activate the NIS and accelerate the reaction, though it is often not strictly necessary.
Step-by-Step Protocol:
-
To a solution of 2-fluorophenol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically within a few hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a white to off-white solid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄FIO | [1] |
| Molecular Weight | 238.00 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | ~249.0 °C (Predicted) | [5] |
| pKa | ~7.86 (Predicted) | [5] |
| Storage | Store at 2-8 °C under inert gas | [5] |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show distinct signals for the aromatic protons and the hydroxyl proton. The coupling patterns (doublets, doublet of doublets) and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms attached to the electronegative fluorine and iodine atoms will have characteristic chemical shifts.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive technique for fluorinated compounds and will show a single resonance for the fluorine atom, with coupling to the adjacent protons.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenolic group, C-O stretch, C-F stretch, C-I stretch, and aromatic C-H and C=C vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three functional groups, making it a versatile building block.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group can undergo standard reactions such as O-alkylation to form ethers and O-acylation to form esters. These reactions are often used to protect the hydroxyl group during subsequent transformations or to introduce specific functionalities.
Reactions at the Iodine Position: Cross-Coupling
The carbon-iodine bond is the most reactive site for cross-coupling reactions.[3] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.[4][7] This is one of the most widely used applications of this compound.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form N-aryl products.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery and Development
The structural motifs derived from this compound are found in a variety of biologically active molecules. Its utility as a pharmaceutical intermediate is well-established.[3] The presence of the fluorine atom often enhances metabolic stability and can improve the pharmacokinetic profile of a drug candidate. The ability to build molecular complexity via the iodo-group makes it a valuable starting material for generating libraries of compounds for high-throughput screening. While specific drug candidates containing this exact fragment may be proprietary, the synthetic strategies it enables are widely applicable in the development of treatments for a range of diseases, including cancer, inflammation, and infectious diseases.[8]
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[5][9] Storage under an inert atmosphere (argon or nitrogen) is recommended.[5]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local and national regulations.[9]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature provides chemists with multiple avenues for molecular elaboration, making it a key intermediate in the synthesis of complex targets for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.
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Navigating the Synthesis Landscape: A Technical Guide to 2-Fluoro-5-iodophenol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel and effective molecules. 2-Fluoro-5-iodophenol (CAS No: 186589-89-9) has emerged as a valuable intermediate, offering a unique combination of functionalities that enable diverse and complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its commercial availability to its application in cutting-edge drug discovery, equipping researchers with the knowledge to effectively utilize this versatile compound.
Physicochemical Properties and Commercial Availability
This compound is a halogenated aromatic compound with the molecular formula C₆H₄FIO and a molecular weight of approximately 238.00 g/mol .[1] Its structure, featuring a fluorine atom ortho to the hydroxyl group and an iodine atom meta to it, provides two distinct points for chemical modification, making it a highly sought-after precursor in multi-step syntheses.
A variety of chemical suppliers offer this compound, typically as a solid, with purities often exceeding 95%. When sourcing this compound, it is crucial to obtain and review the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure quality and adherence to safety protocols. The table below provides a summary of representative commercial suppliers.
| Supplier | Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich | ≥98% | Solid | 4°C, protect from light |
| AOBChem | 95% | N/A | 2-8°C |
| BLD Pharm | N/A | N/A | 2-8°C, keep in dark place, inert atmosphere |
| ChemScene | ≥97% | Off-White Solid | 2-8°C, stored under nitrogen |
| CP Lab Safety | ~95% | N/A | N/A |
Strategic Importance in Medicinal Chemistry: A Gateway to Kinase Inhibitors and PROTACs
The unique substitution pattern of this compound makes it a particularly valuable building block in the synthesis of targeted therapeutics, most notably kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Synthesis of RAF and MEK Kinase Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[2][3] Consequently, the development of inhibitors targeting key kinases in this pathway, such as RAF and MEK, is a major focus of oncology research.[2][4]
This compound serves as a key starting material for the synthesis of potent RAF inhibitors.[3][5] The iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties that can interact with the kinase active site. The fluorine atom can enhance binding affinity and improve metabolic stability.[5]
Workflow for RAF Inhibitor Synthesis:
Caption: Conceptual workflow for PROTAC synthesis.
Key Synthetic Transformations: Experimental Protocols
The utility of this compound is realized through its participation in various cross-coupling reactions. The following are representative protocols for Suzuki-Miyaura and Sonogashira couplings, which are fundamental transformations for this class of compounds.
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. [6][7] Experimental Protocol:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Add a degassed solvent, such as 1,4-dioxane, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [8][9][10] Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) in a reaction vessel, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).
-
Add a base, such as diisopropylamine (7.0 equiv.), followed by the terminal alkyne (1.1 equiv.).
-
Stir the reaction at room temperature for several hours until completion, monitoring by TLC.
-
Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Safety and Handling
As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. [11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Conduct all work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Spectroscopic Data
While experimental spectra should be obtained for each batch, the following provides an indication of the expected spectroscopic features for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic ring, and C-F and C-I stretches. [12]
Conclusion
This compound is a strategically important building block for the synthesis of complex and biologically active molecules. Its commercial availability, coupled with its versatile reactivity in key cross-coupling reactions, makes it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthetic applications, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.
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Zhang, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. PubMed. Retrieved from [Link]
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Kim, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. Retrieved from [Link]
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Liu, J., et al. (2023). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. Retrieved from [Link]
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Kim, H., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Retrieved from [Link]
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Pinzi, L. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research. Retrieved from [Link]
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PubChem. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. Retrieved from [Link]
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Lavoie, H., et al. (2025). Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization. Nature Chemical Biology. Retrieved from [Link]
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Tilstam, U., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
- Ichitsuka, T., et al. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.
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Wang, L., et al. (n.d.). Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. ChemRxiv. Retrieved from [Link]
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Akinleye, A., et al. (2013). The biology and clinical development of MEK inhibitors for cancer. PubMed. Retrieved from [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
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Roskoski, R. Jr. (2016). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. PMC. Retrieved from [Link]
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Lavoie, H., et al. (2013). Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Fluoro-5-iodophenol: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-iodophenol, a halogenated aromatic compound of increasing significance in medicinal chemistry and materials science. This document delves into the nuanced aspects of its synthesis, exploring the critical factors that govern regioselectivity in the electrophilic iodination of 2-fluorophenol. Key physicochemical and spectroscopic properties are systematically presented to aid in its identification and utilization. Furthermore, this guide elucidates the burgeoning role of this compound as a versatile building block, with a particular focus on its application in the synthesis of innovative therapeutics, including its emerging use in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the unique attributes of this valuable synthetic intermediate.
Introduction: The Emergence of a Versatile Building Block
This compound (CAS No. 186589-89-9) is a disubstituted phenol characterized by the presence of a fluorine atom at the C2 position and an iodine atom at the C5 position of the benzene ring.[1] The strategic placement of these two distinct halogen atoms, along with the acidic hydroxyl group, imparts a unique combination of steric and electronic properties to the molecule. This trifecta of functional groups makes this compound a highly sought-after intermediate in organic synthesis, particularly within the pharmaceutical industry.[2][3]
The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The iodo group, in contrast, serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for the precise and modular construction of complex molecular architectures, a critical aspect of modern drug design.[4] This guide will provide a deep dive into the chemistry and applications of this important compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound primarily involves the regioselective iodination of 2-fluorophenol. The directing effects of the existing substituents on the aromatic ring are paramount in achieving the desired isomer.
The Challenge of Regioselectivity
The hydroxyl (-OH) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. Conversely, the fluorine (-F) atom is a deactivating group (due to its inductive effect) but is also an ortho, para-director (due to resonance). In 2-fluorophenol, the interplay of these directing effects dictates the position of the incoming electrophile. The para position to the hydroxyl group (C4) and the ortho positions (C2 and C6) are activated. The fluorine at C2 will also direct incoming electrophiles to its ortho (C3) and para (C6) positions. The convergence of these directing effects would suggest that the C4 and C6 positions are the most likely sites for electrophilic attack. The synthesis of the C5 iodo isomer, therefore, requires careful control of reaction conditions to overcome these inherent electronic preferences.
Synthetic Protocol: Iodination of 2-Fluorophenol
While a definitive first synthesis of this compound is not readily found in the literature, a general and effective method for the regioselective iodination of phenols can be adapted. A combination of iodine and a mild oxidizing agent in a suitable solvent system is typically employed.
Reaction Scheme:
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Spectroscopic Data for 2-Fluoro-5-iodophenol: An In-depth Technical Guide
Introduction
2-Fluoro-5-iodophenol is a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring, imparts distinct chemical and physical properties that are of great interest for the development of novel pharmaceuticals and functional materials. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques provide the most powerful tools for elucidating its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influence of its halogen substituents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region for the three protons on the benzene ring, and one signal for the phenolic hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.2 - 7.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-4 | 7.0 - 7.2 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |
| H-3 | 6.8 - 7.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |
| -OH | 5.0 - 6.0 | br s | - |
Causality behind Predictions:
-
The electron-withdrawing nature of the iodine and fluorine atoms will generally shift the aromatic protons downfield compared to unsubstituted phenol.
-
The position of the hydroxyl proton signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[1][2] In a non-polar solvent like CDCl₃, it is expected to be a broad singlet.[1]
-
The coupling constants are predicted based on typical ortho, meta, and para H-H and H-F couplings in fluorinated aromatic systems.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their positions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-OH) | 152 - 156 | d |
| C-2 (C-F) | 155 - 160 | d |
| C-3 | 115 - 120 | d |
| C-4 | 130 - 135 | s |
| C-5 (C-I) | 85 - 90 | s |
| C-6 | 125 - 130 | d |
Causality behind Predictions:
-
The carbon attached to the highly electronegative fluorine atom (C-2) is expected to be significantly deshielded and appear at a low field, split into a doublet due to one-bond C-F coupling.
-
The carbon bearing the iodine atom (C-5) will experience a strong shielding effect (the "heavy atom effect") and will appear at a much higher field (lower ppm) than the other aromatic carbons.[3][4]
-
The carbon attached to the hydroxyl group (C-1) will also be deshielded.
-
The other carbons will show varying degrees of shielding and deshielding based on their proximity to the substituents.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F at C-2 | -110 to -130 | m |
Causality behind Predictions:
-
The chemical shift of fluorine in aromatic compounds is typically in this range relative to a standard like CFCl₃.[5][6][7]
-
The multiplicity will be complex due to coupling with the ortho (H-3), meta (H-4 and H-6) protons.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is a common choice, while DMSO-d₆ can be beneficial for observing the hydroxyl proton with less exchange broadening.[2][8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR: Use a dedicated fluorine probe or tune a broadband probe to the fluorine frequency. Acquire the spectrum with proton decoupling to simplify the signal, or without to observe H-F couplings. An appropriate fluorine reference standard should be used.[1][6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (for ¹H and ¹³C) or the appropriate fluorine standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and analyze the chemical shifts, multiplicities, and coupling constants.
-
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
Using a hard ionization technique like Electron Ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Relative Intensity (%) | Proposed Fragment |
| 238 | 100 | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - I]⁺ |
| 83 | Moderate to High | [M - I - CO]⁺ |
| 127 | Low | [I]⁺ |
Causality behind Predictions:
-
The molecular ion peak at m/z 238 corresponds to the molecular weight of C₆H₄FIO.[9][10]
-
The carbon-iodine bond is the weakest bond in the molecule and is therefore prone to cleavage, leading to the loss of an iodine radical and the formation of a fragment at m/z 111.
-
Phenols are known to undergo fragmentation by losing a molecule of carbon monoxide (CO), which would lead to a fragment at m/z 83 from the [M - I]⁺ ion.
-
A small peak corresponding to the iodine cation at m/z 127 may also be observed.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, introduction via a Gas Chromatograph (GC-MS) is ideal to ensure sample purity and vaporization.
-
Alternatively, a direct insertion probe can be used.
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern. This hard ionization technique is suitable for structural elucidation.
-
Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the molecular ion peak and reduce fragmentation if desired.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The abundance of each ion is measured by a detector to generate the mass spectrum.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Infrared Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=C, C-O, C-F, and C-I bonds.
Table 5: Predicted Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3550 - 3200 (broad) | O-H stretch (phenolic) |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~1600 - 1450 | C=C stretch (aromatic ring) |
| ~1300 - 1200 | C-O stretch (phenolic) |
| ~1250 - 1100 | C-F stretch |
| ~600 - 500 | C-I stretch |
Causality behind Predictions:
-
The broad O-H stretching band is a hallmark of phenols and is due to hydrogen bonding.[11][12]
-
The aromatic C-H and C=C stretching vibrations are expected in their typical regions.
-
The C-O stretch of the phenol will be a strong band.
-
The C-F and C-I stretching frequencies are found at lower wavenumbers due to the increasing mass of the halogen atom. The C-I stretch may be in the far-IR region and difficult to observe on some instruments.
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method can be used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal. This is a very common and convenient method.
-
The sample can also be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell, although solvent peaks will be present.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.
-
The sample is placed in the instrument, and the sample spectrum is recorded.
-
The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum of transmittance or absorbance versus wavenumber.
-
Infrared Spectroscopy Workflow Diagram
Caption: Workflow for Infrared Spectroscopy analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, it is useful for confirming the presence of the conjugated π-system.
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of a substituted benzene ring.
Table 6: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Electronic Transition |
| ~210 - 230 | π → π |
| ~270 - 290 | π → π (B-band) |
Causality behind Predictions:
-
Substituted phenols typically show two main absorption bands in the UV region.[13][14]
-
The more intense band at shorter wavelength and the less intense, longer wavelength "benzenoid" band are due to π → π* transitions within the aromatic ring.
-
The positions of these bands can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the absorbance at the λmax is within the linear range of the instrument (typically between 0.1 and 1.0).
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solution and place it in the reference beam.
-
Fill another quartz cuvette with the sample solution and place it in the sample beam.
-
Record the spectrum over a suitable wavelength range (e.g., 200 - 400 nm).
-
The instrument will automatically subtract the absorbance of the solvent to provide the absorbance spectrum of the sample.
-
UV-Vis Spectroscopy Workflow Diagram
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Fluoro-5-iodophenol for the Strategic Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Fluoro-5-iodophenol , a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. We will explore the unique chemical attributes of this reagent and provide detailed, field-proven protocols for its application in key palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, troubleshooting insights, and a representative synthetic workflow are detailed to empower chemists in their pursuit of potent and selective kinase inhibitors.
The Strategic Advantage of this compound in Kinase Inhibitor Design
The structure of this compound is not a random assortment of functional groups; it is a carefully orchestrated scaffold that offers medicinal chemists three distinct and powerful handles for molecular elaboration. The strategic placement of the iodine, fluorine, and hydroxyl groups provides a trifecta of synthetic and pharmacological advantages.
-
The Iodine Atom: A Versatile Coupling Handle. The carbon-iodine bond is relatively weak and highly reactive, making it an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the reliable and efficient introduction of diverse aryl, heteroaryl, and alkynyl moieties, which are essential for exploring the chemical space around the kinase active site and optimizing inhibitor potency and selectivity.[2] The high reactivity of the C-I bond often permits the use of milder reaction conditions compared to less reactive aryl bromides or chlorides.[1]
-
The Fluorine Atom: A Tool for Pharmacokinetic and Pharmacodynamic Modulation. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[3] A single fluorine atom, like the one in this compound, can significantly improve metabolic stability by blocking potential sites of oxidation.[4] Its high electronegativity can alter the pKa of adjacent functional groups, influence molecular conformation, and enhance binding affinity to the target protein through favorable electrostatic or hydrogen-bonding interactions.[5][6] Furthermore, fluorine substitution can modulate lipophilicity, which is critical for optimizing membrane permeability and oral bioavailability.[4]
-
The Phenolic Hydroxyl Group: A Key Interaction Point. The hydroxyl group serves a dual purpose. It can act as a crucial hydrogen bond donor or acceptor, often interacting with the "hinge" region of the kinase ATP-binding pocket—a common binding motif for many kinase inhibitors.[7] Alternatively, it provides a convenient point for etherification, allowing for the attachment of additional pharmacophoric elements designed to occupy other regions of the active site or allosteric pockets.
The interplay of these three functional groups makes this compound a "privileged" scaffold for building kinase inhibitor libraries with diverse structures and optimized drug-like properties.
Caption: Core synthetic strategies using this compound.
Core Methodologies: Palladium-Catalyzed Cross-Coupling Protocols
The following protocols are designed to be robust and adaptable, serving as a solid foundation for the synthesis of diverse kinase inhibitor libraries.
Suzuki-Miyaura Coupling: Building Bi-aryl Scaffolds
This reaction is arguably the most powerful tool for creating C-C bonds and is extensively used to construct the core bi-aryl or heteroaryl-aryl structures found in many kinase inhibitors.[2][8]
Expert Insight: The choice of palladium catalyst and base is crucial. Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings, specialized ligands like SPhos or XPhos may be required. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 254 mg | 1.0 |
| Arylboronic Acid | Varies | 1.2 |
| Pd(PPh₃)₄ | 58 mg | 0.05 |
| K₂CO₃ (anhydrous) | 276 mg | 2.0 |
| 1,4-Dioxane | 8 mL | - |
| Water | 2 mL | - |
| Reaction Vessel | 25 mL Schlenk flask | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling argon through it for another 10 minutes. Finally, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired bi-aryl phenol.
Buchwald-Hartwig Amination: Synthesizing Key Hinge Binders
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of diarylamines that are prevalent in Type I and Type II kinase inhibitors.[2][10]
Expert Insight: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for promoting the reductive elimination step and accommodating a wide range of amine coupling partners.[11] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 254 mg | 1.0 |
| Amine (Aryl or Alkyl) | Varies | 1.2 |
| Pd₂(dba)₃ | 23 mg | 0.025 |
| XPhos | 48 mg | 0.10 |
| NaOtBu | 144 mg | 1.5 |
| Toluene (anhydrous) | 10 mL | - |
| Reaction Vessel | 25 mL Schlenk flask | - |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add NaOtBu (1.5 eq) to a 25 mL Schlenk flask.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.025 eq) and XPhos (0.10 eq) in a small amount of toluene. Stir for 10 minutes. This pre-formation can lead to more consistent results.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 eq), the amine (1.2 eq), and the pre-formed catalyst solution (or the solid catalyst and ligand directly).
-
Solvent & Execution: Add anhydrous toluene (10 mL). Seal the flask and heat to 100-110 °C. Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the target arylamino phenol.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13] This is useful for extending the inhibitor scaffold with linear, rigid linkers or for introducing functionalities that can probe deeper pockets within the kinase active site.[14]
Expert Insight: This reaction typically requires a dual-catalyst system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate.[13] A base, typically an amine like triethylamine or diisopropylamine, is used as both the base and often as the solvent.
Protocol 3: General Procedure for Sonogashira Coupling
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 254 mg | 1.0 |
| Terminal Alkyne | Varies | 1.5 |
| PdCl₂(PPh₃)₂ | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 10 mg | 0.05 |
| Triethylamine (TEA) | 10 mL | - |
| Reaction Vessel | 25 mL Schlenk flask | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal and purge the flask with argon for 15 minutes.
-
Reagent Addition: Add triethylamine (10 mL) followed by the terminal alkyne (1.5 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the alkynylphenol product.
Illustrative Workflow: Synthesis of a Hypothetical BRAF Inhibitor
To demonstrate the power of these protocols, we outline a synthetic route to "Kinexifluor-789," a hypothetical inhibitor targeting the BRAF V600E mutant, a key driver in melanoma. This workflow combines a Suzuki coupling to build the core and a subsequent etherification of the phenolic hydroxyl.
Caption: Synthetic workflow for the hypothetical BRAF inhibitor Kinexifluor-789.
This two-step process efficiently constructs a complex molecule. The initial Suzuki coupling forms the critical bi-aryl core, and the subsequent etherification adds a solubilizing side chain, a common feature in many orally available kinase inhibitors.
Characterization and Biological Data (Illustrative)
The successful synthesis of Kinexifluor-789 and its precursors would be confirmed by standard analytical techniques. The ultimate goal is to evaluate its biological activity.
Table 1: Physicochemical & Yield Data (Hypothetical)
| Compound | Structure | Step | Yield (%) | MW ( g/mol ) | LC-MS (m/z [M+H]⁺) |
| Intermediate 1 | 4-fluoro-3-(pyrimidin-5-yl)phenol | 1 | 85 | 204.18 | 205.1 |
| Kinexifluor-789 | 5-(4-fluoro-3-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidine | 2 | 78 | 301.35 | 302.2 |
Table 2: In Vitro Kinase Inhibition Data (Hypothetical)
| Compound | BRAF V600E IC₅₀ (nM) | c-RAF (WT) IC₅₀ (nM) | Selectivity (c-RAF/BRAF) |
| Kinexifluor-789 | 15 | 250 | >16-fold |
| Vemurafenib (Control) | 31 | 100 | ~3-fold |
This illustrative data shows that Kinexifluor-789 is a potent and selective inhibitor of the target kinase, demonstrating the potential of this synthetic approach.
Troubleshooting and Advanced Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | 1. Catalyst deactivation.2. Inefficient transmetalation.3. Poor quality boronic acid. | 1. Ensure rigorous exclusion of oxygen; degas solvents thoroughly.2. Switch to a stronger base (e.g., Cs₂CO₃) or a more electron-rich ligand.3. Use fresh, high-purity boronic acid or a corresponding boronate ester. |
| Dehalogenation (Loss of Iodine) | Formation of a palladium hydride species that reduces the aryl iodide. | Add a mild oxidant or H-scavenger. Ensure the base is not excessively strong for the chosen conditions. |
| Homocoupling of Boronic Acid | Occurs in the presence of oxygen. | Rigorously deoxygenate the reaction mixture before and after solvent addition. |
| Incomplete Buchwald-Hartwig Amination | 1. Sterically hindered amine.2. Catalyst inhibition by substrate/product. | 1. Switch to a more active catalyst system (e.g., a more sterically demanding biaryl phosphine ligand like BrettPhos).2. Increase catalyst loading or reaction temperature. |
Conclusion
This compound is a powerful and versatile building block that provides a robust entry point for the synthesis of complex and diverse kinase inhibitors. Its unique combination of a reactive iodine handle, a modulating fluorine atom, and a key phenolic hydroxyl group allows for the strategic application of modern cross-coupling chemistry. By understanding the principles behind the core synthetic methodologies and leveraging the detailed protocols provided, researchers can accelerate the discovery and development of next-generation targeted therapies.
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The Strategic Deployment of 2-Fluoro-5-iodophenol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Advantage of Fluorine and Iodine in Drug Design
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Among these, fluorine has emerged as a particularly valuable element. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. The introduction of fluorine can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] Consequently, a significant and growing number of approved pharmaceuticals are fluorinated compounds.[4][5]
Complementing the strategic role of fluorine is the synthetic versatility of iodine. Aryl iodides are highly prized precursors in a multitude of transition metal-catalyzed cross-coupling reactions.[6][7] Their high reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them ideal handles for molecular elaboration.[8]
The building block 2-Fluoro-5-iodophenol uniquely combines the advantageous properties of both these halogens with a synthetically useful phenol moiety. This trifunctional molecule serves as a powerful linchpin for the construction of complex, biologically active compounds. The fluorine atom, positioned ortho to the hydroxyl group, can influence the acidity of the phenol and participate in crucial binding interactions. The iodine atom, para to the hydroxyl, provides a reactive site for a host of powerful cross-coupling methodologies. This guide provides an in-depth exploration of the applications of this compound, complete with field-proven protocols for its deployment in key synthetic transformations.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.
| Property | Value |
| CAS Number | 186589-89-9[9] |
| Molecular Formula | C₆H₄FIO[9] |
| Molecular Weight | 238.00 g/mol [9] |
| Appearance | White to off-white solid[10] |
| Boiling Point | 249.0 ± 25.0 °C (Predicted)[10] |
| pKa | 7.86 ± 0.10 (Predicted)[10] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, protected from light.[10] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[11] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always consult the Safety Data Sheet (SDS) before use.[12]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Laboratory coat
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13] Spills should be managed by dampening the solid material with a suitable solvent like alcohol before careful collection and disposal according to local regulations for hazardous chemical waste.[11][14]
Core Applications in Medicinal Chemistry: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups: the phenol, the fluorine, and the iodine. The aryl iodide is the primary site for elaboration via cross-coupling, while the phenol offers a handle for etherification or can be used to modulate the electronic properties of the ring.
Caption: Versatile synthetic pathways originating from this compound.
Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[15] Utilizing this compound in this reaction provides a direct route to fluorinated biaryl phenols, which are prevalent motifs in many bioactive molecules.[16][17] The high reactivity of the C-I bond ensures efficient coupling under standard conditions.[18]
Protocol: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid. The choice of a mild base like potassium carbonate is crucial to prevent decomposition of the boronic acid and potential side reactions involving the phenol.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Sonogashira Coupling for Accessing Arylalkynes
The Sonogashira reaction provides a powerful means of forming a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[19][20] This transformation, when applied to this compound, yields fluorinated arylalkynes, which are valuable intermediates in the synthesis of heterocycles and other complex molecular architectures.[21] The reactivity of aryl iodides makes them ideal substrates for this coupling.[19]
Protocol: Synthesis of 2-Fluoro-5-(phenylethynyl)phenol
This protocol outlines the coupling of this compound with phenylacetylene. The use of an amine base, such as triethylamine, is standard as it also serves as the solvent.
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.04 equiv.), and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 equiv.).
-
Solvent and Reagents: Evacuate and backfill with nitrogen. Add degassed triethylamine, followed by phenylacetylene (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with dilute HCl and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[22][23] This reaction has revolutionized the synthesis of aryl amines.[24] Using this compound as the electrophile allows for the introduction of a wide variety of primary and secondary amines, leading to valuable intermediates for pharmaceuticals.[25] While aryl iodides have historically been challenging substrates for C-N coupling, modern ligand development has overcome these limitations.[8]
Protocol: Synthesis of 2-Fluoro-5-(phenylamino)phenol
This protocol describes the coupling of this compound with aniline. The choice of a strong, non-nucleophilic base like sodium tert-butoxide and a suitable phosphine ligand is critical for high yields.
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a nitrogen atmosphere, add sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagents and Catalyst: Add this compound (1.0 equiv.), aniline (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat to 100-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion: A Versatile and Indispensable Building Block
This compound stands out as a highly versatile and strategically valuable building block in medicinal chemistry. Its trifunctional nature allows for a diverse array of synthetic manipulations, providing access to a wide range of complex molecular scaffolds. The orthogonal reactivity of the phenol, the fluorine atom, and the aryl iodide allows for sequential and selective functionalization. The protocols outlined in this guide provide a starting point for researchers and drug development professionals to harness the full potential of this powerful reagent in the synthesis of novel bioactive compounds.[26][27][28] The continued development of new synthetic methodologies will undoubtedly further expand the utility of this compound in the ongoing quest for new and improved therapeutics.
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Synthesis of Biaryl Compounds Using 2-Fluoro-5-iodophenol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryls
Biaryl scaffolds are fundamental structural motifs in a vast array of functional materials, natural products, and, most notably, pharmaceuticals.[1] Their prevalence in drug discovery stems from their ability to provide a rigid framework for orienting functional groups, leading to high-affinity interactions with biological targets. The strategic incorporation of fluorine into these biaryl structures can profoundly enhance a molecule's pharmacological profile.[2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to more effective and safer drugs.[2]
2-Fluoro-5-iodophenol is a valuable and versatile building block for the synthesis of these important fluorinated biaryl compounds. The presence of the highly reactive iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, the cornerstones of modern biaryl synthesis.[3] The fluorine atom provides the desirable physicochemical properties, while the phenolic hydroxyl group offers a handle for further functionalization or can be a key pharmacophoric element itself. This guide provides an in-depth exploration of the synthesis of biaryl compounds using this compound, with a focus on the practical application of Suzuki-Miyaura, Stille, and Heck cross-coupling reactions.
Mechanistic Principles: The Palladium Catalytic Cycle
The synthesis of biaryl compounds from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry, share a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4]
A general representation of the catalytic cycle is as follows:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling or organotin in Stille coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
I. The Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[3][5] For halophenols like this compound, this method is particularly advantageous as it can often be performed without the need for protecting the hydroxyl group.[6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are the most common. For electron-rich iodophenols, catalysts with electron-rich and bulky phosphine ligands (e.g., Pd(PPh₃)₄ or palladacycles) are often effective.[7] Heterogeneous catalysts like Pd/C are also highly effective, especially in aqueous media, and offer the advantage of easy separation and recycling.[6]
-
Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8] Inorganic bases such as K₂CO₃, K₃PO₄, or Na₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome, and for sensitive substrates, milder bases may be necessary.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common choices include dioxane/water, toluene/water, and DME/water.[6] The use of water as a co-solvent can enhance the reaction rate and is environmentally benign.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of iodophenols.[6][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flame-dried reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Sufficient for efficient catalysis while minimizing cost. |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Effective for activating the boronic acid. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
II. The Stille Coupling: Orthogonal Reactivity
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium.[10] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[11] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[12]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings. Other phosphine ligands can also be employed to modulate reactivity.[13]
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction rates.[14] Lithium chloride (LiCl) is also frequently added to facilitate the reaction.
-
Solvent: Aprotic polar solvents such as DMF, NMP, or THF are typically used.
Protocol 2: Stille Coupling of this compound with an Arylstannane
This protocol is based on general procedures for Stille coupling reactions.[10][11]
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Experimental Workflow:
Caption: Step-by-step workflow for the Stille coupling reaction.
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
-
Add the aryltributylstannane (1.1 mmol), followed by copper(I) iodide (0.05 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to precipitate the tin salts.
-
Filter the mixture through a pad of Celite, and wash the filtrate with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Standard loading for efficient turnover. |
| Additive | CuI | Can accelerate the transmetalation step. |
| Solvent | DMF, NMP, THF | Aprotic polar solvents are generally effective. |
| Temperature | 60-120 °C | Reaction temperature is substrate-dependent. |
III. The Heck Reaction: C-C Bond Formation with Alkenes
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of complex molecules and natural products.[15]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.[16]
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide generated during the reaction.[3]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.
Protocol 3: Heck Reaction of this compound with an Acrylate
This protocol is based on general procedures for the Heck reaction.[4][16]
Materials:
-
This compound
-
n-Butyl acrylate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Experimental Workflow:
Caption: Step-by-step workflow for the Heck reaction.
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).
-
Add palladium(II) acetate (0.01 mmol) to the tube.
-
Add anhydrous DMF (3 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted alkene.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Typical for Heck reactions. |
| Base | Et₃N, K₂CO₃ | Neutralizes the generated HX. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally effective. |
| Temperature | 80-140 °C | Higher temperatures are often required for Heck reactions. |
Conclusion
This compound serves as an excellent starting material for the synthesis of a diverse range of fluorinated biaryl compounds through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out for its operational simplicity and the low toxicity of its reagents, making it a preferred method in many applications. The Stille and Heck reactions offer valuable alternatives with orthogonal reactivity, expanding the synthetic toolbox for accessing complex molecular architectures. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this compound to construct novel fluorinated biaryls for applications in drug discovery, materials science, and beyond.
References
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem., 70, 8575-8578. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
ResearchGate. (n.d.). Discovery of biaryl sulfate derivatives as potent HCV NS5A inhibitors. [Link]
-
Gande, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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- 15. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Note: A Robust Protocol for the Sonogashira Coupling of 2-Fluoro-5-iodophenol
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates remarkable tolerance for a wide array of functional groups, making it invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2][3]
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 2-fluoro-5-iodophenol. This substrate is a particularly valuable building block in medicinal chemistry and drug development due to the strategic placement of its functional groups. The electron-withdrawing fluorine atom can modulate the electronic properties and metabolic stability of target molecules, while the phenolic hydroxyl group offers a handle for further functionalization or can act as a key pharmacophoric feature. The carbon-iodine bond serves as the reactive site for the coupling, benefiting from the high reactivity of aryl iodides in the Sonogashira reaction (I > OTf > Br > Cl).[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the reaction system.
Reaction Principle and Catalytic Cycle
The Sonogashira coupling operates via a dual catalytic cycle involving both palladium and copper.[6][7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-iodine bond of this compound to form a Pd(II) intermediate.[5][6]
-
Transmetalation: The terminal alkyne, activated by the copper catalyst, is transferred from copper to the palladium center.[7][8]
-
Reductive Elimination: The two organic moieties (the aryl group from the phenol and the alkynyl group) are coupled, and the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[5][7]
-
-
Copper Cycle (The Alkyne Activator):
Below is a visualization of the interconnected catalytic cycles that drive the Sonogashira coupling.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.
Experimental Protocol: Coupling of this compound with Phenylacetylene
This protocol details a standard, robust procedure for the coupling reaction. It includes considerations for reagent purity, atmospheric control, and reaction monitoring.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Purpose |
| This compound | >98% Purity | Commercial Source | Aryl halide substrate |
| Phenylacetylene | >98% Purity | Commercial Source | Terminal alkyne substrate |
| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst Grade | Commercial Source | Pd(II) precatalyst; stable and reliable |
| Copper(I) Iodide (CuI) | >99% Purity | Commercial Source | Co-catalyst; use a fresh bottle of light-colored powder |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Distilled or Sure/Seal™ | Base and solvent; crucial for neutralizing HI and activating the alkyne |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sure/Seal™ | Co-solvent to ensure solubility of all components |
| Argon or Nitrogen Gas | High Purity (99.998%) | Gas Cylinder | Provides an inert atmosphere to prevent catalyst degradation |
Step-by-Step Methodology
Rationale for Key Steps:
-
Inert Atmosphere: The active Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxygen.[4] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also deactivate the palladium catalyst by forming palladium black.[1][4] Therefore, maintaining an inert atmosphere throughout the setup and reaction is paramount for high yields.
-
Anhydrous Conditions: While not as strictly required as for other organometallic reactions, using anhydrous solvents is good practice to ensure consistent results and prevent potential side reactions or catalyst inhibition.[10]
-
Choice of Base: Triethylamine (Et₃N) serves a dual role: it acts as a base to deprotonate the terminal alkyne and to neutralize the hydroiodic acid (HI) byproduct formed during the catalytic cycle.[8] Its use as a co-solvent ensures a sufficiently basic environment. The phenolic proton of this compound is generally not acidic enough to be deprotonated by triethylamine under these conditions, thus avoiding the need for a protecting group.
-
Catalyst System: PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[11][12] CuI is the classic co-catalyst for activating the alkyne.[9]
Procedure:
-
Reaction Setup:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 254.0 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Through the septum, add anhydrous tetrahydrofuran (THF, 10 mL) followed by anhydrous triethylamine (Et₃N, 5 mL) via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes. The mixture will typically turn a yellowish-brown color.
-
Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) dropwise via syringe over 1-2 minutes.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the septum under a positive pressure of inert gas. Spot the reaction mixture against the this compound starting material. A typical mobile phase for TLC would be 10-20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), dilute the mixture with diethyl ether (30 mL).
-
Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional diethyl ether (2 x 15 mL).
-
Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove residual amine and copper salts, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to afford the pure 2-fluoro-5-(phenylethynyl)phenol.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Pd or Cu).[4]2. Insufficiently inert atmosphere.[4]3. Impure reagents or solvents. | 1. Use fresh, high-quality PdCl₂(PPh₃)₂ and CuI. CuI should be a white to light tan powder; discard if it is green or dark brown.2. Ensure thorough degassing of the solvent and maintain a positive pressure of argon/nitrogen throughout.3. Use anhydrous solvents and purify starting materials if necessary. |
| Formation of Black Precipitate | Decomposition of the palladium catalyst to palladium black.[4][13] | This can be caused by impurities or excess heat. Ensure high-purity reagents. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40-50 °C) may be attempted, but overheating should be avoided. Some anecdotal evidence suggests THF can promote this.[4] |
| Significant Alkyne Homocoupling | Presence of oxygen (Glaser coupling).[1] | 1. Improve the inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).2. Consider a copper-free protocol, which may require a different ligand/base system and potentially higher temperatures.[9][14] |
| Reaction Stalls | The aryl iodide is somewhat electron-rich due to the phenol, slowing oxidative addition. | Gentle heating to 40-50 °C can often accelerate the reaction. If this fails, a more electron-rich and bulky phosphine ligand in combination with a Pd(0) source like Pd₂(dba)₃ may be necessary to facilitate the oxidative addition step.[11] |
Visualization of Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Conclusion
The Sonogashira coupling of this compound is a highly efficient and reliable transformation when conducted with careful attention to reagent quality and atmospheric control. The protocol provided herein is a validated starting point that leverages a classic Pd/Cu catalyst system under mild, room-temperature conditions. By understanding the mechanistic underpinnings and potential pitfalls, researchers can effectively troubleshoot and adapt this procedure for the synthesis of a diverse range of substituted alkynylphenols, facilitating advancements in drug discovery and materials science.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
- Sonogashira Coupling Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Coupling to alkynes: the Sonogashira reaction. (2025, August 9). University of Oxford.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Al-Balushi, R. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Sonogashira coupling in natural product synthesis. (2025, August 6). ResearchGate.
- Sonogashira Coupling. (2020, July 25). YouTube.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Reactions. (2018). MDPI.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry.
- Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
- Copper-free Sonogashira coupling. (2008, August 15). The Chemical Record.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Sonogashira Coupling. (n.d.). NROChemistry.
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- 8. fiveable.me [fiveable.me]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. reddit.com [reddit.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes and Protocols for the Etherification of 2-Fluoro-5-iodophenol
Introduction: Strategic Importance of 2-Fluoro-5-iodophenol Ethers in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, combining three key functionalities that can be strategically manipulated during the synthesis of novel therapeutic agents. The phenolic hydroxyl group serves as a prime handle for etherification, allowing for the introduction of a wide array of substituents to modulate a compound's physicochemical properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom provides a versatile site for further functionalization through cross-coupling reactions.[1][2][3] Consequently, the synthesis of this compound ethers represents a critical step in the development of new drug candidates across various therapeutic areas.
This comprehensive guide provides detailed application notes and protocols for the etherification of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind common etherification strategies, offering field-proven insights to ensure successful and reproducible synthetic outcomes.
Navigating Etherification Strategies: A Mechanistic Approach
The selection of an appropriate etherification method is paramount and depends on the nature of the alkylating agent and the overall complexity of the substrate. Below, we discuss the mechanistic underpinnings of three primary strategies for the etherification of this compound.
Williamson Ether Synthesis: The Classic S(_N)2 Approach
The Williamson ether synthesis is a robust and widely employed method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[4][5] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[5]
For this compound, the acidity of the phenolic proton is enhanced by the electron-withdrawing effects of the fluorine and iodine substituents, facilitating its deprotonation with a suitable base.
Key Considerations for Williamson Ether Synthesis:
-
Base Selection: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) for complete deprotonation to milder bases like potassium carbonate (K(_2)CO(_3)) for in-situ phenoxide generation. The choice of base should be compatible with other functional groups present in the molecule.
-
Alkyl Halide Reactivity: The reaction is most efficient with primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[5]
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used to dissolve the reactants and promote the S(_N)2 mechanism.[6]
Mitsunobu Reaction: A Mild Alternative for Hindered Systems
The Mitsunobu reaction offers a mild and versatile alternative for ether synthesis, particularly when dealing with sensitive substrates or when stereochemical inversion of a secondary alcohol is desired.[7][8] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
The mechanism is initiated by the formation of a phosphorane intermediate from the reaction of PPh(_3) and DEAD. This intermediate then activates the alcohol, making it a good leaving group. The phenoxide of this compound, acting as the nucleophile, can then displace the activated alcohol via an S(_N)2 pathway.[8]
Key Considerations for the Mitsunobu Reaction:
-
Reagent Stoichiometry: Precise control of the stoichiometry of the phosphine and azodicarboxylate is crucial for optimal results.
-
Byproduct Removal: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification.
-
Acidity of the Nucleophile: The phenolic proton of this compound is sufficiently acidic to participate in the Mitsunobu reaction.[7]
Buchwald-Hartwig C-O Coupling: A Modern Approach for Aryl Ethers
While renowned for C-N bond formation, the Buchwald-Hartwig amination has been adapted for the synthesis of aryl ethers (C-O coupling).[10][11] This palladium-catalyzed cross-coupling reaction provides a powerful method for forming diaryl ethers or alkyl aryl ethers under relatively mild conditions.[12] In the context of this compound, this method would typically involve the coupling of the phenol with an aryl halide or triflate.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the ether and regenerate the Pd(0) catalyst.[13]
Key Considerations for Buchwald-Hartwig C-O Coupling:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for achieving high yields and good functional group tolerance. Bulky, electron-rich phosphine ligands are often employed.[12]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs(_2)CO(_3)), is required to generate the phenoxide in situ.
-
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., argon or nitrogen) in an anhydrous solvent like toluene or dioxane at elevated temperatures.
Experimental Protocols
The following protocols are provided as a starting point for the etherification of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Williamson Ether Synthesis of 1-(Allyloxy)-2-fluoro-5-iodobenzene
This protocol describes a standard Williamson ether synthesis using allyl bromide as the alkylating agent.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 238.00 | 1.00 g | 4.20 | 1.0 |
| Allyl bromide | 120.98 | 0.44 mL (0.61 g) | 5.04 | 1.2 |
| Potassium carbonate (K(_2)CO(_3)) | 138.21 | 1.16 g | 8.40 | 2.0 |
| Acetone | - | 20 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.20 mmol) and potassium carbonate (1.16 g, 8.40 mmol).
-
Add 20 mL of acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (0.44 mL, 5.04 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(allyloxy)-2-fluoro-5-iodobenzene.
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the aromatic protons, the allylic protons (-O-CH₂-), and the vinyl protons (=CH₂ and -CH=) would be expected.
-
¹³C NMR: Signals for the aromatic carbons, the allylic carbon attached to oxygen, and the vinyl carbons would be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Mitsunobu Reaction for the Synthesis of 2-Fluoro-5-iodo-1-isopropoxybenzene
This protocol outlines the Mitsunobu reaction for the etherification of this compound with isopropanol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 238.00 | 1.00 g | 4.20 | 1.0 |
| Isopropanol | 60.10 | 0.38 mL (0.30 g) | 5.04 | 1.2 |
| Triphenylphosphine (PPh(_3)) | 262.29 | 1.32 g | 5.04 | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.00 mL (1.02 g) | 5.04 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.00 g, 4.20 mmol), isopropanol (0.38 mL, 5.04 mmol), and triphenylphosphine (1.32 g, 5.04 mmol).
-
Add 25 mL of anhydrous THF and stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.00 mL, 5.04 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Expected Characterization Data:
-
¹H NMR: Expect to see signals for the aromatic protons and the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).
-
¹³C NMR: Signals for the aromatic carbons and the two distinct carbons of the isopropyl group will be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-fluoro-5-iodo-1-isopropoxybenzene should be observed.
Workflow for Mitsunobu Reaction
Caption: Workflow for Mitsunobu Reaction.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[14] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The etherification of this compound provides access to a diverse range of chemical entities with significant potential in drug discovery. The choice of synthetic methodology, whether it be the classical Williamson ether synthesis, the mild Mitsunobu reaction, or a modern palladium-catalyzed coupling, should be guided by the specific requirements of the target molecule and the nature of the coupling partners. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize novel this compound ethers for the advancement of medicinal chemistry and drug development.
References
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
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Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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Mitsunobu Reaction. (n.d.). Organic Synthesis. Retrieved January 10, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved January 10, 2026, from [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved January 10, 2026, from [Link]
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Mitsunobu Reaction. (2014, March 10). Chem-Station Int. Ed. Retrieved January 10, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
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Navigating the Synthesis of 2-Fluoro-5-iodophenol Derivatives: A Guide to Hydroxyl Protecting Group Strategies
Introduction: The Synthetic Challenge and the Need for Precision
In the landscape of modern medicinal chemistry and materials science, halogenated phenols, such as 2-fluoro-5-iodophenol, represent a critical class of building blocks. The unique electronic properties conferred by the fluorine and iodine substituents make this molecule a valuable precursor for a diverse array of complex molecular architectures. However, the inherent reactivity of the phenolic hydroxyl group presents a significant hurdle in multi-step syntheses. Its acidic proton and nucleophilic character can interfere with a wide range of transformations, necessitating a robust strategy for its temporary masking. This guide provides an in-depth exploration of protecting group strategies for the hydroxyl moiety of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this synthetic challenge with precision and efficiency.
The selection of an appropriate protecting group is not a trivial decision; it is a critical juncture in the synthetic design that dictates the feasibility and outcome of the entire sequence. An ideal protecting group must be introduced efficiently and selectively, remain inert under a variety of reaction conditions, and be cleaved cleanly and selectively to reveal the free phenol at the desired stage.[1][2] This guide will delve into the most pertinent protecting group strategies for this compound, providing not only detailed protocols but also the underlying chemical logic to empower researchers in making informed decisions.
Strategic Considerations for Protecting this compound
The electronic landscape of this compound is characterized by the competing effects of the electron-withdrawing fluorine and iodine atoms. These substituents decrease the pKa of the phenolic proton, making it more acidic than phenol itself. This enhanced acidity can facilitate the deprotonation step required for the installation of many protecting groups. Conversely, the electron-withdrawing nature of the halogens can influence the stability of certain protecting groups, particularly those sensitive to acidic or nucleophilic cleavage.
The primary strategies for protecting the hydroxyl group of this compound revolve around its conversion to an ether or an ester.[3][4] The choice between these classes, and the specific protecting group within each class, will depend on the planned downstream synthetic transformations. This concept of "orthogonal protection," where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern organic synthesis.[5][6]
Ether-Based Protecting Groups: Robust and Versatile
Ether protecting groups are generally favored for their stability across a broad range of reaction conditions, including basic, and many oxidizing and reducing environments.[7]
Silyl Ethers: The Workhorses of Hydroxyl Protection
Silyl ethers are among the most widely used protecting groups for alcohols and phenols due to their ease of formation, tunable stability, and mild deprotection conditions.[8][9] The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[2]
The tert-butyldimethylsilyl group is a popular choice, offering a good balance of stability and ease of cleavage.[10] It is stable to a wide range of non-acidic reagents.
dot
Caption: TBS Protection and Deprotection Workflow
Protocol 1: Protection of this compound as a TBS Ether
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS-protected this compound.
Protocol 2: Deprotection of TBS-Protected this compound
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.[10]
-
Once the reaction is complete, quench with deionized water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
For applications requiring greater stability, more sterically hindered silyl ethers such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) can be employed.[8] Conversely, for more labile protection, the triethylsilyl (TES) group can be used. The choice of silyl ether allows for a graduated approach to stability, a key principle in orthogonal protection strategies.[2]
| Protecting Group | Relative Acid Stability | Relative Base Stability | Common Deprotection Reagents |
| TMS | 1 | 1 | Mild acid, K₂CO₃/MeOH |
| TES | 64 | 10-100 | Acetic acid, HF-Pyridine |
| TBS/TBDMS | 20,000 | 20,000 | TBAF, HF, Acetic acid |
| TIPS | 700,000 | 100,000 | TBAF (slower), HF-Pyridine |
| TBDPS | 5,000,000 | 20,000 | TBAF (slower), HF-Pyridine |
Data adapted from various sources on silyl ether stability.[2][8]
Benzyl Ether: A Robust and Orthogonal Choice
The benzyl (Bn) ether is another stalwart protecting group for phenols, prized for its exceptional stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[11][12] Its removal is typically achieved by catalytic hydrogenolysis, a condition that is orthogonal to the cleavage of many other protecting groups.[13]
dot
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Application Notes & Protocols for the Scale-Up Synthesis Involving 2-Fluoro-5-iodophenol
Introduction: The Strategic Value of 2-Fluoro-5-iodophenol in Complex Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Its trifunctional nature—a nucleophilic phenol, a reactive aryl iodide, and an electron-withdrawing fluorine atom—offers a versatile platform for constructing complex molecular architectures. The fluorine atom can enhance crucial drug properties such as metabolic stability and binding affinity, while the iodine atom serves as an excellent handle for modern cross-coupling reactions.[1] The phenolic hydroxyl group provides a site for etherification or esterification.
This guide provides a detailed examination of key synthetic transformations involving this compound, with a focus on methodologies amenable to scale-up. We will move beyond simple laboratory procedures to address the practical challenges of process development, including safety, reagent selection, reaction control, and purification at scale. The protocols and insights presented herein are designed to be self-validating, grounding practical steps in established chemical principles to empower scientists to confidently and efficiently scale their synthetic routes.
Physicochemical Properties and Critical Safety-Handling Protocols
A thorough understanding of the reactant's properties and hazards is the foundation of any successful and safe scale-up campaign.
Physicochemical Data
The properties of this compound dictate its handling, reaction conditions, and purification strategies.
| Property | Value | Source |
| CAS Number | 186589-89-9 | [2] |
| Molecular Formula | C₆H₄FIO | [2] |
| Molecular Weight | 238.00 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 249.0 ± 25.0 °C (Predicted) | [3] |
| Density | 2.085 g/cm³ (Predicted) | [3] |
| pKa | 7.86 ± 0.10 (Predicted) | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light. | [3] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a flame-retardant laboratory coat.[4][5]
-
Engineering Controls: All manipulations, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Spill Management: In case of a spill, dampen the solid material with a suitable solvent like alcohol before carefully transferring it to a sealed container for hazardous waste disposal.[6] Wash the affected area thoroughly.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for halogenated organic waste.[4]
Core Synthetic Strategies and Scale-Up Applications
The reactivity of this compound can be selectively controlled to target its different functional groups. The phenolic hydroxyl is readily alkylated or acylated, while the carbon-iodine bond is primed for metal-catalyzed cross-coupling reactions.[7]
Caption: Key synthetic transformations of this compound.
Application Protocol 1: Scale-Up of O-Alkylation (Williamson Ether Synthesis)
This protocol details the synthesis of a generic alkyl aryl ether, a common structural motif in pharmaceuticals. The procedure is designed for robustness and scalability, avoiding cryogenic temperatures and pyrophoric reagents.
Rationale for Scale-Up Choices:
-
Base: Potassium carbonate (K₂CO₃) is chosen over stronger bases like sodium hydride (NaH). It is non-flammable, less expensive, easier to handle at scale, and sufficiently basic to deprotonate the phenol (pKa ≈ 7.9)[3].
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the phenoxide salt and promotes Sₙ2 kinetics. Its high boiling point allows for a wide operational temperature range. For processes where DMF is undesirable, acetonitrile or acetone can be suitable alternatives.
-
Work-up: The protocol relies on a liquid-liquid extraction and subsequent crystallization. This avoids column chromatography, which is generally impractical and costly at large scales[8].
Step-by-Step Protocol (100 g Scale):
-
Reactor Setup: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with this compound (100.0 g, 0.42 mol, 1.0 eq).
-
Solvent and Base Addition: Add DMF (500 mL). Begin stirring and add anhydrous potassium carbonate (87.1 g, 0.63 mol, 1.5 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., Ethyl Bromide, 50.0 g, 0.46 mol, 1.1 eq) via an addition funnel over 15-20 minutes. A mild exotherm may be observed.
-
Reaction: Heat the reactor contents to 60-65 °C. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-6 hours).
-
Quench and Work-up: Cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully pour the reaction mixture into ice-water (1.5 L) with stirring.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable solvent like ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 400 mL).
-
Washes: Combine the organic extracts and wash with water (2 x 300 mL) followed by brine (1 x 300 mL) to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure alkyl aryl ether.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| This compound | 238.00 | 100.0 | 0.42 | 1.0 |
| Potassium Carbonate | 138.21 | 87.1 | 0.63 | 1.5 |
| Ethyl Bromide | 108.97 | 50.0 | 0.46 | 1.1 |
| DMF | - | 500 mL | - | - |
Application Protocol 2: Scale-Up of Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is one of the most robust and widely used methods for C(sp²)-C(sp²) bond formation.[9]
Rationale for Scale-Up Choices:
-
Base: An aqueous solution of potassium carbonate is a cost-effective and efficient base for the Suzuki reaction. It facilitates the transmetalation step of the catalytic cycle.[10]
-
Solvent System: A biphasic system like Toluene/Water or Dioxane/Water is common. Toluene is often preferred at scale due to its lower cost and ease of removal.
-
Degassing: Rigorous degassing of the reaction mixture is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote side reactions like homocoupling of the boronic acid.[11] Sparging with nitrogen or argon is a common and effective method at scale.[8]
Caption: General workflow for a scale-up Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol (100 g Scale):
-
Reactor Setup and Inerting: Set up a 2 L jacketed reactor as described previously. Purge the vessel thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charge Reagents: Under the nitrogen atmosphere, charge this compound (100.0 g, 0.42 mol, 1.0 eq), the desired arylboronic acid (e.g., Phenylboronic acid, 61.4 g, 0.50 mol, 1.2 eq), and Pd(PPh₃)₄ (4.86 g, 4.2 mmol, 1 mol%).
-
Add Solvents: Add previously degassed toluene (600 mL) and ethanol (150 mL).
-
Add Base: Prepare a solution of potassium carbonate (116.1 g, 0.84 mol, 2.0 eq) in degassed water (300 mL). Add this solution to the reactor.
-
Reaction: Begin vigorous stirring and heat the mixture to 85-90 °C. The reaction is typically complete within 4-12 hours. Monitor by HPLC for the disappearance of the starting aryl iodide.
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 200 mL).
-
Washes: Combine all organic layers and wash with water (2 x 250 mL) and then brine (1 x 250 mL).
-
Purification: The organic layer can be treated with activated carbon to scavenge residual palladium. Filter through a pad of Celite, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude solid should be purified by recrystallization (e.g., from isopropanol) to yield the pure biaryl product.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| This compound | 238.00 | 100.0 | 0.42 | 1.0 |
| Phenylboronic Acid | 121.93 | 61.4 | 0.50 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 4.86 | 0.0042 | 0.01 |
| Potassium Carbonate | 138.21 | 116.1 | 0.84 | 2.0 |
| Toluene | - | 600 mL | - | - |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, high-value molecules. Its successful use in a scale-up environment hinges on a rational approach to process development. By selecting robust, cost-effective reagents and conditions, such as using potassium carbonate as a base and prioritizing crystallization over chromatography, chemists can develop safe, efficient, and economically viable manufacturing processes. The protocols provided for O-alkylation and Suzuki-Miyaura coupling serve as validated starting points for the development of large-scale syntheses, enabling the progression of novel chemical entities from the research laboratory to commercial production.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 2-FLUORO PHENOL MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. (n.d.).
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PubChem. (n.d.). 2-Fluoro-4-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Buchwald–Hartwig amination. In Wikipedia. (2023, December 29). [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Synthetic applications a, Scale-up experiments. b, Product... ResearchGate. (n.d.). Retrieved from [Link]
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Innovative Approach to Process Development. (2021). Pharma's Almanac. Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
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- Method for preparing iodo-phenol compound. (2008). Google Patents.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Retrieved from [Link]
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Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. Retrieved from [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2017). MDPI. Retrieved from [Link]
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A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). ResearchGate. (n.d.). Retrieved from [Link]
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An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Synthesis of 3-Fluoro-2,5-Disubstituted Furans and Further Derivative Reactions to Access Fluorine-Containing 3,3′-Bifurans and Tetrasubstituted Furans. (2025). ResearchGate. Retrieved from [Link]
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The Strategic Incorporation of 2-Fluoro-5-iodophenol in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Imperative for Advanced Agrochemical Scaffolds
The global demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the synthetic chemist's toolkit, halogenated aromatic compounds serve as pivotal building blocks, imparting unique physicochemical properties to active ingredients that can enhance their efficacy, metabolic stability, and target specificity.[1][2] Among these, 2-fluoro-5-iodophenol is emerging as a particularly valuable intermediate. Its distinct substitution pattern—a fluorine atom ortho to the hydroxyl group and an iodine atom meta to it—offers a dual-functional handle for strategic molecular elaboration, making it a compelling starting point for the synthesis of innovative herbicides, fungicides, and insecticides.
The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the acidity of the phenolic proton, modify binding interactions with target enzymes, and enhance metabolic stability by blocking sites of oxidative degradation.[1] Concurrently, the iodine atom provides a versatile reaction site, amenable to a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl or heteroaryl moieties. This capability is crucial for library synthesis and the fine-tuning of a candidate molecule's biological activity spectrum.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its strategic use in the construction of a novel herbicidal diaryl ether, providing detailed, field-proven protocols and explaining the causality behind the experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block in their own discovery and development pipelines.
Application Note I: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicidal Diaryl Ether
Background: Diaryl ethers represent a significant class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to an accumulation of protoporphyrinogen IX, which, upon light-induced oxidation, generates singlet oxygen, causing rapid membrane disruption and cell death in susceptible plants. A key structural feature of many PPO-inhibiting herbicides is the diaryl ether linkage.
Here, we demonstrate the utility of this compound in the synthesis of a novel diaryl ether herbicide candidate, 2-(2-fluoro-5-iodophenoxy)-5-(trifluoromethyl)pyridine . The incorporation of the 2-fluoro-5-iodophenoxy moiety is strategic: the fluorine atom can enhance binding affinity within the PPO active site, while the iodine atom serves as a point for potential further diversification via cross-coupling reactions to modulate properties such as soil mobility and crop selectivity.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 2-(2-Fluoro-5-iodophenoxy)-5-(trifluoromethyl)pyridine
This protocol details the nucleophilic aromatic substitution reaction between this compound and 2-chloro-5-(trifluoromethyl)pyridine to form the target diaryl ether. The reaction is facilitated by a base to deprotonate the phenol, forming a more nucleophilic phenoxide.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-5-(trifluoromethyl)pyridine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-fluoro-5-iodophenoxy)-5-(trifluoromethyl)pyridine .
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Its insolubility in DMF necessitates a heterogeneous reaction, but it is easily removed by filtration or an aqueous workup.
-
Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction. Its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.
-
Temperature (80-90 °C): This temperature range provides sufficient thermal energy to overcome the activation barrier of the nucleophilic aromatic substitution without causing degradation of the starting materials or product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Functionalization
This protocol demonstrates the versatility of the iodine atom in the newly synthesized diaryl ether, allowing for the introduction of an additional aryl group. This "late-stage functionalization" is a powerful tool in agrochemical development for rapidly generating analogues with modified properties.
Materials:
-
2-(2-Fluoro-5-iodophenoxy)-5-(trifluoromethyl)pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 eq)
-
Triphenylphosphine (PPh₃; 0.08 eq)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, combine 2-(2-fluoro-5-iodophenoxy)-5-(trifluoromethyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and the 2 M aqueous potassium carbonate solution.
-
Heat the mixture to reflux (approximately 90-100 °C) for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/PPh₃): This is a classic and robust catalyst system for Suzuki-Miyaura couplings. The in-situ formation of the active Pd(0) species is readily achieved, and triphenylphosphine is an effective ligand for this transformation.
-
Base (Aqueous K₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle. Using an aqueous solution of a mild base like potassium carbonate is effective and avoids harsh conditions that could degrade sensitive functional groups.
-
Solvent System (Dioxane/Water): The biphasic solvent system allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, facilitating the reaction at the interface.
Data Presentation
| Compound | Starting Material | Key Reaction | Yield (%) | Notes |
| 2-(2-Fluoro-5-iodophenoxy)-5-(trifluoromethyl)pyridine | This compound | Williamson Ether Synthesis | 75-85 | Formation of the core herbicidal scaffold. |
| 2-(2-Fluoro-5-phenylphenoxy)-5-(trifluoromethyl)pyridine | 2-(2-Fluoro-5-iodophenoxy)-5-(trifluoromethyl)pyridine | Suzuki-Miyaura Coupling | 80-90 | Demonstrates potential for late-stage functionalization. |
Visualization of Synthetic Pathways
Caption: Workflow for Williamson Ether Synthesis.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic and structural features, combined with the orthogonal reactivity of its fluorine and iodine substituents, provide a robust platform for the creation of diverse molecular architectures. The protocols detailed herein for Williamson ether synthesis and Suzuki-Miyaura cross-coupling are fundamental, reliable, and readily adaptable for the development of new herbicidal, fungicidal, and insecticidal candidates. By understanding the principles behind these synthetic transformations, researchers can strategically employ this compound to accelerate the discovery of the next generation of crop protection solutions.
References
-
Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. [Link]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 799-811. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Monaghan, R. L., & Corcoran, J. W. (1993). Williamson Ether Synthesis. In Comprehensive Organic Synthesis (Vol. 1, pp. 671-694). Pergamon. [Link]
-
Duke, S. O., Dayan, F. E., & Rimando, A. M. (2000). Natural products as sources of herbicides: current status and future trends. Weed Research, 40(1), 99-111. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PubMed Central (PMC). [Link]
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate. [Link]
Sources
Application Notes and Protocols: Strategic Functionalization of the Phenolic Hydroxyl Group of 2-Fluoro-5-iodophenol
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. mazams.weebly.com [mazams.weebly.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Leveraging 2-Fluoro-5-iodophenol in Advanced Materials Science
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 2-Fluoro-5-iodophenol as a versatile building block in materials science. While direct literature on this specific molecule is emerging, its unique trifunctional nature—a reactive phenolic hydroxyl group, a property-tuning fluorine atom, and a versatile iodine handle for cross-coupling—opens up significant opportunities in the synthesis of high-performance polymers and liquid crystals. The protocols herein are based on well-established chemical principles and methodologies for structurally related compounds.
Strategic Importance of this compound in Material Design
The strategic placement of the three functional groups in this compound makes it a highly valuable precursor for advanced materials.
-
Phenolic Hydroxyl Group: This group serves as a primary site for polymerization, particularly for creating poly(aryl ether)s and polyesters. It can also be used as a point of attachment for mesogenic units in liquid crystal synthesis.
-
Fluorine Substituent: The incorporation of fluorine into organic materials is a well-established strategy for enhancing key properties.[1] In polymers, fluorine can increase thermal stability, chemical resistance, and hydrophobicity.[2] In liquid crystals, a lateral fluorine atom can significantly influence the mesomorphic behavior, reduce melting points, and tune the dielectric anisotropy, which is crucial for display applications.[3][4]
-
Iodine Atom: The iodine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5] This allows for the precise introduction of various functionalities either at the monomer stage or through post-polymerization modification, enabling the creation of complex architectures and functional materials.
Application Note I: Synthesis of High-Performance Fluorinated Poly(aryl ether)s
Objective: To synthesize a high-performance fluorinated poly(aryl ether) with enhanced thermal stability and chemical resistance, featuring a reactive iodine handle for potential post-polymerization modification.
Causality of Experimental Choices: The nucleophilic aromatic substitution (SNAr) reaction is a robust method for forming the ether linkages that constitute the polymer backbone. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the polymer and the phenoxide salt. A high temperature is employed to overcome the activation energy of the reaction. The use of an excess of potassium carbonate ensures the complete deprotonation of the phenol.
Protocol 1: Synthesis of a Fluorinated Poly(aryl ether)
Materials:
-
This compound
-
4,4'-Difluorobenzophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add this compound (1 equivalent), 4,4'-Difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMAc and toluene to the flask. The DMAc should be sufficient to create a 15-20% (w/v) solution of the final polymer, and toluene should be about 10% of the DMAc volume.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After removing the Dean-Stark trap, slowly increase the temperature to 160-170°C to distill off the toluene. Allow the polymerization to proceed at this temperature for 8-12 hours under a gentle flow of inert gas. The viscosity of the solution will increase significantly.
-
Precipitation and Purification: Cool the viscous solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Isolation and Drying: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any remaining salts and solvent. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization:
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Material Properties
| Property | Expected Outcome | Rationale |
| Glass Transition Temp. (Tg) | High | The rigid aromatic backbone and polar C-F bonds will restrict chain mobility. |
| Thermal Stability | > 400°C | The strong C-F and aromatic C-O bonds contribute to high thermal stability.[2] |
| Solubility | Soluble in polar aprotic solvents | The introduction of the bulky iodine and the kinked ether linkages can disrupt packing and improve solubility compared to non-substituted analogs. |
| Reactivity | Reactive iodine sites | The iodine atoms on the polymer backbone are available for post-polymerization modification.[5] |
Visualization of Polymerization Workflow
Caption: Workflow for the synthesis of a fluorinated poly(aryl ether).
Application Note II: A Versatile Precursor for Novel Liquid Crystals
Objective: To synthesize a novel liquid crystalline material by utilizing this compound as a key building block. The iodine atom will serve as a handle for a Suzuki coupling to build the rigid core, and the phenolic hydroxyl will be used to attach a flexible tail.
Causality of Experimental Choices: The Suzuki coupling is a highly efficient and tolerant method for creating C-C bonds between aromatic rings, which is ideal for constructing the rigid mesogenic core of a liquid crystal.[4] The subsequent esterification of the phenolic hydroxyl group is a standard method to introduce a flexible alkyl chain, which is essential for the formation of liquid crystalline phases.[6]
Protocol 2: Two-Step Synthesis of a Fluorinated Liquid Crystal
Step 1: Suzuki Coupling
Materials:
-
This compound
-
4-Alkoxyphenylboronic acid
-
[Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), 4-alkoxyphenylboronic acid (1.2 equivalents), and [Pd(PPh₃)₄] (0.03 equivalents).
-
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and 2M aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to reflux (around 90-100°C) under an inert atmosphere for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Esterification
Materials:
-
Product from Step 1
-
An appropriate alkanoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: Dissolve the product from Step 1 in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add pyridine (2 equivalents) followed by the dropwise addition of the alkanoyl chloride (1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by recrystallization or column chromatography to yield the final liquid crystal product.
Characterization:
-
Structure: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Mesomorphic Properties: Investigated by Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Expected Impact of Fluorine on Liquid Crystal Properties
| Property | Expected Effect of Lateral Fluorine | Reference |
| Clearing Point (N-I Transition) | Reduction | The lateral fluoro-substituent can disrupt molecular packing, leading to lower transition temperatures.[3] |
| Melting Point | Reduction | Similar to the clearing point, the melting point is often reduced.[3] |
| Dielectric Anisotropy (Δε) | Potentially negative or reduced positive | The strong dipole moment of the C-F bond perpendicular to the long molecular axis can lead to a negative dielectric anisotropy.[3] |
Visualization of Liquid Crystal Synthesis Pathway
Caption: Synthetic pathway for a novel fluorinated liquid crystal.
References
- BenchChem. (2025). Application Notes and Protocols for Polymerization Reactions Involving 2-Fluoro-5-methylhex-3-ene and Analogue Monomers.
- Ruhr-Universität Bochum. (2021). Mechanistic investigations.
- BenchChem. (2025). Application Notes and Protocols for the Polymerization of 2-Allyl-5-trifluoromethyl phenol.
- Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 34(8), 845-878.
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
- MDPI. (2023). Synthesis and Properties of the Novel High-Performance Hydroxyl-Terminated Liquid Fluoroelastomer.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
- Hergenrother, P. M. (2003). The Use, design, synthesis, and properties of high performance/high temperature polymers: An overview. High Performance Polymers, 15(1), 3-45.
- ResearchGate. (2014). Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core.
- Engineering. (2024). Independent Development Strategy of High-Performance Polymers.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene.
- Semantic Scholar. (2003). The Use, Design, Synthesis, and Properties of High Performance/High Temperature Polymers: An Overview.
- ResearchGate. (n.d.). Introduction to Fluoropolymers: Materials, Technology, and Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 20.210.105.67 [20.210.105.67]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic investigations [ruhr-uni-bochum.de]
- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 2-Fluoro-5-iodophenol
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with 2-Fluoro-5-iodophenol. This substrate, while valuable, presents a unique set of challenges due to its multifunctional nature—possessing an acidic phenol, an ortho-fluoro substituent, and a reactive aryl iodide. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, empowering you to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely causes and provide step-by-step corrective measures based on mechanistic principles and field-proven strategies.
Problem 1: Low or No Yield of the Desired N-Arylated Product
Question: I am attempting to couple this compound with my primary/secondary amine, but I'm observing very low conversion of my starting material and minimal product formation. What's going wrong?
Potential Causes & Solutions:
-
Cause A: Catalyst Inactivity or Inhibition. The iodide leaving group can be problematic. Iodide anions generated during the reaction can form stable, unreactive palladium-iodide bridged dimers, effectively sequestering the catalyst from the catalytic cycle.[1] This is a known inhibition pathway, particularly with aryl iodides.[2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald (e.g., RuPhos, XPhos) or Hartwig (e.g., Josiphos-type) portfolios are designed to be sterically demanding.[4] This bulkiness not only accelerates the crucial reductive elimination step but also physically hinders the formation of inactive catalyst dimers, keeping the active monophosphine-palladium species in the cycle.[4]
-
-
Cause B: Inappropriate Base Selection. The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong might lead to substrate or product degradation.
-
Solution: For amination, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[2] However, given the presence of the acidic phenol, weaker carbonate or phosphate bases (e.g., Cs₂CO₃, K₃PO₄) are sometimes used to avoid competing side reactions.[2] If weaker bases lead to low conversion, a stronger base like LHMDS or NaOt-Bu is necessary, but reaction time and temperature must be carefully optimized to minimize degradation.
-
-
Cause C: Inadequate Inert Atmosphere. Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to an inactive state.
Problem 2: Significant Formation of 2-Fluorophenol Byproduct (Hydrodehalogenation)
Question: My main byproduct is 2-Fluorophenol, where the iodine atom has been replaced by a hydrogen. How can I prevent this hydrodehalogenation?
Potential Causes & Solutions:
-
Cause: β-Hydride Elimination. This is a classic side reaction in Buchwald-Hartwig aminations, particularly with primary amines.[4][6] After the palladium-amido complex is formed, if the amine has a hydrogen on the β-carbon, the palladium can abstract it. The resulting complex then undergoes reductive elimination to yield the hydrodehalogenated arene (2-Fluorophenol) and an imine.[4]
-
Solution 1: Ligand Selection. The choice of ligand is your most powerful tool. Bulky, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) create a crowded environment around the palladium center. This steric hindrance makes the conformation required for β-hydride elimination energetically unfavorable, thereby favoring the desired C-N reductive elimination pathway.
-
Solution 2: Use a Bidentate Ligand. Bidentate or chelating ligands like BINAP or Xantphos can also suppress this side reaction.[7] They occupy two coordination sites on the palladium, making the formation of the three-coordinate intermediate often required for β-hydride elimination less likely.[4]
-
Problem 3: Formation of a Diaryl Ether Byproduct (O-Arylation)
Question: I am observing a significant amount of a high-molecular-weight byproduct, which I suspect is a diaryl ether formed from the coupling of the phenolic oxygen. How can I favor N-arylation over O-arylation?
Potential Causes & Solutions:
-
Cause: Competing Nucleophiles. Your substrate has two nucleophilic sites: the amine you are adding and the deprotonated phenolic oxygen. Under the reaction conditions, the phenoxide can compete with the amine to attack the palladium-aryl complex, leading to a Buchwald-Hartwig C-O coupling (etherification) reaction.[4][5]
-
Solution 1: Protect the Phenol. The most robust solution is to temporarily protect the phenol group. Converting the phenol to a silyl ether (e.g., TBDMS) or another suitable protecting group completely eliminates O-arylation as a possibility. While this adds steps to your synthesis (protection/deprotection), it often results in a much cleaner reaction and higher yield of the desired amine.
-
Solution 2: Judicious Choice of Base. If protection is not an option, base selection is key. Strong bases like NaOt-Bu will readily deprotonate the phenol. Using a weaker base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may provide a window where the amine coupling can proceed without significant phenoxide formation.[2] The pKa difference between the amine-Pd complex and the phenol becomes critical.
-
Solution 3: Temperature Optimization. C-O bond formation often requires higher activation energy than C-N bond formation. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C) can sometimes favor the desired amination.
-
Visualizing the Reaction Landscape
The following diagrams illustrate the desired transformation in the context of its major competing side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is the best starting point for this substrate?
For an electron-rich, ortho-substituted substrate like this compound, a combination of a palladium pre-catalyst and a bulky biaryl phosphine ligand is highly recommended.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Modern palladacycle pre-catalysts (like XPhos Pd G3) are often more air-stable, provide more consistent results, and activate rapidly under basic conditions.[2] |
| Ligand | RuPhos or XPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are known to accelerate reductive elimination, suppress β-hydride elimination, and prevent catalyst dimerization, making them ideal for challenging substrates.[4][7] |
Q2: How does the ortho-fluoro group affect the reaction?
The fluorine atom has two main effects. First, its electron-withdrawing nature can slightly increase the rate of oxidative addition. Second, and more importantly, it adds steric bulk to the ortho position, which can make the final C-N bond-forming reductive elimination step more difficult. This is another reason why using a bulky ligand is crucial, as it can promote this sterically hindered elimination.
Q3: What solvent should I use, and how critical is its purity?
Aprotic, non-polar to moderately polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[8] Toluene is often preferred for reactions involving aryl iodides, as the sodium iodide byproduct is poorly soluble in it, which can help mitigate catalyst inhibition.[1][3] Solvent purity is paramount. Use anhydrous, degassed solvents to prevent catalyst poisoning by oxygen and water.
The Catalytic Cycle and a Key Side Reaction
Understanding the mechanism is key to troubleshooting. The desired C-N coupling proceeds through a well-established catalytic cycle. However, an unproductive pathway, β-hydride elimination, can intercept a key intermediate.
Caption: Catalytic cycle showing the competing reductive elimination and β-hydride elimination pathways.
General Experimental Protocol
This protocol serves as a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.1-1.2x mol of Pd)
-
Base (e.g., NaOt-Bu or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar.
-
Add Solids: Under an argon atmosphere, add the this compound, the base, the palladium pre-catalyst, and the ligand.
-
Evacuate and Backfill: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add Liquids: Through a septum, add the anhydrous, degassed toluene, followed by the amine coupling partner.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination . The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination . The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. (2021). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald—Hartwig Coupling/Michael Addition Reactions: One-Pot Synthesis of 1,2-Disubstituted 4-Quinolones from Chalcones and Primary Amines . ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald–Hartwig Coupling/Michael Addition Reactions: One‐Pot Synthesis of 1,2‐Disubstituted 4‐Quinolones from Chalcones and Primary Amines . Semantic Scholar. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides . Organic Letters, 2(8), 1101-1104. [Link]
-
Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . RSC Medicinal Chemistry. [Link]
- Hartwig, J. F. (1997).
-
Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines . ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ResearchGate. [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry . YouTube. [Link]
-
Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . Journal of the American Chemical Society. [Link]
-
Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . Organic Letters. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay . Semantic Scholar. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts . Organic Letters. [Link]
-
Hrynko, Y., et al. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines . Journal of the American Chemical Society. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) . YouTube. [Link]
Sources
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 2-Fluoro-5-iodophenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Fluoro-5-iodophenol. Here, you will find practical, in-depth answers to common challenges encountered during its purification from typical reaction mixtures. This guide emphasizes not just the "how," but the "why," grounding every recommendation in solid chemical principles to ensure you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common laboratory-scale synthesis involves the diazotization of 2-fluoro-5-iodoaniline followed by a Sandmeyer-type reaction.[1][2][3]
Potential impurities from this route include:
-
Unreacted Starting Material: Residual 2-fluoro-5-iodoaniline.
-
Regioisomers: Depending on the starting materials for the aniline synthesis, you might have other isomers of fluoro-iodophenol.
-
Deiodination Products: Formation of 2-fluorophenol.
-
Byproducts of Diazotization: Azo compounds and other colored impurities can form, especially if the temperature is not strictly controlled.
-
Solvent and Reagent Residues: Residual acids, bases, and solvents from the workup.
Q2: What is the recommended first step in purifying crude this compound?
A2: Before attempting a high-resolution purification technique like chromatography or recrystallization, it is highly advisable to perform a preliminary purification. An acidic workup to remove any basic impurities, such as unreacted anilines, is a good starting point. This can be followed by an extraction with a suitable organic solvent. This initial cleanup will significantly improve the efficiency of subsequent purification steps.
Q3: How can I assess the purity of my this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile compounds like this compound.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of your desired product and identifying any isomeric impurities.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My final product is a persistent oil and will not crystallize.
-
Underlying Cause: This "oiling out" phenomenon often occurs when the melting point of your compound is lower than the boiling point of the chosen recrystallization solvent, or if there are significant impurities that depress the melting point.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Problem 2: My column chromatography separation is poor, with co-eluting peaks.
-
Underlying Cause: The polarity of your mobile phase may not be optimal for separating this compound from its impurities.
-
Troubleshooting Steps:
-
Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system.[10]
-
Employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting compounds.
-
Consider a different stationary phase. If you are using silica gel (normal phase), and the impurities are very similar in polarity, a reversed-phase (C18) column might provide better separation.[11]
-
Problem 3: I am observing degradation of my product during purification.
-
Underlying Cause: Halogenated phenols can be sensitive to heat, light, and air oxidation, especially in the presence of basic residues.
-
Preventative Measures:
-
Minimize Heat Exposure: Use a rotary evaporator at the lowest feasible temperature and avoid prolonged heating during recrystallization.
-
Protect from Light: Store the compound in an amber vial and minimize exposure to direct light.
-
Work under an Inert Atmosphere: If the compound is particularly sensitive, perform purification steps under a nitrogen or argon atmosphere.
-
Ensure Neutral pH: After any acidic or basic washes, ensure your organic solution is neutralized before concentration.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.
1. Preparation of the Column:
- Select a silica gel column appropriate for the scale of your purification.
- Pack the column with silica gel slurried in a non-polar solvent (e.g., hexane).
2. Sample Loading:
- Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
3. Elution:
- Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
- Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A common starting gradient is from 0% to 20% ethyl acetate in hexane.
- Collect fractions and monitor their composition by TLC.
4. Isolation:
- Combine the pure fractions containing this compound.
- Remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for flash column chromatography.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
1. Solvent Selection:
- Based on the polarity of this compound, a solvent system of hexane and ethyl acetate is a good starting point. Other potential solvents include toluene or a mixture of ethanol and water.
- Experiment with small amounts of your crude product to find the optimal solvent or solvent pair.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) until the solid just dissolves.
3. Decolorization (if necessary):
- If your solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
| Parameter | Typical Value | Comment |
| Purity before Recrystallization | 85-95% | Highly dependent on the reaction workup. |
| Purity after Recrystallization | >99% | Can be achieved with a well-optimized procedure. |
| Recovery Yield | 70-90% | Dependent on the solubility of the compound in the cold solvent. |
Table 1: Expected Purity and Yield for Recrystallization of this compound.
References
- Benchchem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- International Journal of Pharmaceutical Research & Analysis. (n.d.).
- PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Phenomenex. (2024).
- University of Rochester, Department of Chemistry. (n.d.).
- Biotage. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PMC. (n.d.).
- AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
- Preprints.org. (2024). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.
- AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- PMC. (n.d.).
- Technical University of Denmark. (1990).
-
Reddit. (2021). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Analyst (RSC Publishing). (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients.
- Green Chemistry (RSC Publishing). (2022). Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions.
- ACS Publications. (2024). Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes: The Self-Supplying Iodine Mechanism.
-
YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]
- Google Patents. (n.d.). CN101445431A - Method for preparing fluorophenol.
- ResearchGate. (2018).
- JEOL Ltd. (n.d.).
- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
-
YouTube. (2020). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-Iodophenol synthesis.
- ACS Publications. (2024). Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes: The Self-Supplying Iodine Mechanism.
- PubMed. (2019).
- ScienceDirect. (n.d.).
- QIAGEN. (n.d.).
- Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)
-
PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]
- PubMed. (1998).
- Benchchem. (n.d.). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
- PMC. (2024).
- University of Barcelona. (2023).
Sources
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- 2. biotage.com [biotage.com]
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- 4. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]
- 6. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. Chemical synthesis of 2',5'-oligoadenylate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol - Google Patents [patents.google.com]
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- 11. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase [dash.harvard.edu]
Technical Support Center: Catalyst Selection for 2-Fluoro-5-iodophenol Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving 2-Fluoro-5-iodophenol. This substrate presents unique challenges due to the interplay of electronic effects from the fluorine and hydroxyl groups, as well as potential steric hindrance. This guide is designed to provide actionable solutions and a deeper understanding of the underlying chemical principles.
Section 1: Understanding the Substrate - this compound
FAQ 1: What makes this compound a challenging substrate for cross-coupling reactions?
The reactivity of this compound is influenced by a combination of electronic and steric factors:
-
Electronic Effects: The molecule contains both an electron-withdrawing fluorine atom and a strongly electron-donating hydroxyl group. This complex electronic environment can affect the rate and efficiency of the oxidative addition step in the catalytic cycle.
-
Phenolic Proton: The acidic proton of the hydroxyl group can react with the base, forming a phenoxide. This phenoxide can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1]
-
Steric Hindrance: While not severely hindered, the ortho-fluoro group can influence the approach of bulky catalyst-ligand complexes.
Section 2: Catalyst and Ligand Selection for Common Cross-Coupling Reactions
The choice of the palladium catalyst and, more importantly, the ligand is critical for a successful cross-coupling reaction. The ligand stabilizes the active palladium species, promotes the desired reaction pathway, and can mitigate common side reactions.[1]
Suzuki-Miyaura Coupling
Q1: I am experiencing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Which catalyst/ligand system should I use?
Low yields in Suzuki-Miyaura couplings with this substrate are often due to catalyst inhibition or suboptimal reaction conditions.[1]
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | For challenging substrates, consider using bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] These ligands are known to promote the reductive elimination step and are effective for sterically demanding or electron-rich substrates.[3][4] | |
| Base | Screen weaker inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[1] The addition of a small amount of water can sometimes be beneficial.[1] | Stronger bases can lead to side reactions involving the phenolic proton. Carbonates and phosphates are generally milder and more compatible.[1] |
| Solvent | Ethereal solvents like 1,4-dioxane or THF , or aromatic solvents such as toluene are recommended.[1] | The choice of solvent can significantly influence catalyst solubility and activity.[1] |
Buchwald-Hartwig Amination
Q2: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What are the key parameters to optimize?
Successful C-N bond formation requires a catalyst system that can overcome the potential for catalyst inhibition by the phenoxide and promote the desired C-N reductive elimination over competing pathways.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Utilize bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos with a palladium precursor.[1] These ligands have demonstrated effectiveness in the amination of sterically hindered and functionalized aryl halides.[1][5] | Advanced ligands are crucial for promoting the desired C-N bond formation while suppressing potential C-O coupling side reactions.[1] |
| Base | A strong, non-nucleophilic base such as LHMDS or K₃PO₄ is recommended.[1][5] | A strong base is necessary for the deprotonation of the amine, while a non-nucleophilic nature prevents undesired side reactions.[1] |
| Solvent | Anhydrous toluene or 1,4-dioxane are commonly used solvents for this transformation.[1][6] | These solvents offer good solubility for the reactants and catalyst system. |
Sonogashira Coupling
Q3: I am struggling with the Sonogashira coupling of this compound with a terminal alkyne. What should I consider?
The Sonogashira coupling requires careful control of the catalyst system to prevent common side reactions like the homocoupling of the alkyne (Glaser coupling).[7]
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst System | A standard system consists of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, typically CuI .[8][9] For substrates prone to homocoupling, copper-free conditions can be explored.[7] | The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.[1][7] |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in excess or as the solvent.[1] | The base deprotonates the terminal alkyne to form the reactive copper acetylide.[1][7] |
| Solvent | Anhydrous and deoxygenated solvents like THF , DMF , or toluene are crucial for this reaction.[1][8] | The reaction is sensitive to oxygen, which can promote alkyne homocoupling.[7] |
Section 3: Troubleshooting Guide
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q4: My reaction has stalled, and I observe a black precipitate. What does this indicate?
The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the palladium(0) catalyst.[10] This renders the catalyst inactive and is a primary cause of reaction failure.
Potential Causes and Solutions:
-
Presence of Oxygen: The active Pd(0) species is highly sensitive to oxygen.[11] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Impure Reagents or Solvents: Impurities can lead to catalyst decomposition. Use high-purity reagents and anhydrous, degassed solvents.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[11] Try running the reaction at the lowest effective temperature.
Q5: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
Homocoupling of boronic acids is often promoted by the presence of oxygen.[11]
Solutions:
-
Improve Degassing: Enhance the degassing procedure for your solvent and ensure the reaction vessel is properly sealed and maintained under a positive pressure of inert gas.
-
Palladium Source: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to the in-situ reduction of Pd(II) precursors.[11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[11]
Q6: Deiodination of this compound is a major side reaction. How can I prevent this?
Deiodination, or hydrodehalogenation, can compete with the desired cross-coupling reaction.
Solutions:
-
Optimize Base and Solvent: Use a non-coordinating, weaker base and an aprotic solvent.
-
Use a Bulky Ligand: Employ a ligand that promotes faster reductive elimination, which can outcompete the deiodination pathway.
Section 4: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point that can be optimized for specific substrates.
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[12]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[12]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[12]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.[12]
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[12]
-
Under the inert atmosphere, add the amine and this compound.[12]
-
Add the anhydrous, degassed solvent via syringe.[12]
-
Stir the reaction mixture at the desired temperature (e.g., 100°C).[12]
-
Monitor the reaction progress by TLC, GC, or LC-MS.[12]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography.[12]
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[13]
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv.).[13]
-
Stir the mixture at room temperature for 10 minutes.[13]
-
Add the terminal alkyne (1.2 equiv.) dropwise.[13]
-
Heat the reaction mixture to the desired temperature (typically 50-70°C) and monitor the reaction progress.[13]
-
Once the reaction is complete, cool the mixture, dilute with water, and extract with a suitable organic solvent.[13]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[13]
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Jiang, B., Meng, F.-F., Liang, Q.-J., Xu, Y.-H., & Loh, T.-P. (2017). Palladium-Catalyzed Direct Intramolecular C–N Bond Formation: Access to Multisubstituted Dihydropyrroles. Organic Letters, 19(4), 914–917. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 8(19), 4561–4564. [Link]
-
Maji, B., & Bhattacharjya, A. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 67(41), 7847-7879. [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(1), 124-135. [Link]
-
Singh, U., & Kumar, A. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(15), 4236-4272. [Link]
-
McNally, A., Haffemayer, B., & Collins, B. S. L. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(45), 11856-11886. [Link]
-
Aranyos, A. (2001). Palladium-catalyzed C-C, C-N and C-O bond formation (Doctoral dissertation, Massachusetts Institute of Technology). [Link]
-
Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Palladium-catalyzed C-C, C-N and C-O bond formation. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]
-
Wikipedia contributors. (2024, October 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Mateos, C., Garcia-Losada, P., & Benitez-Mateos, A. I. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(7), 1957-1981. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Van der Eycken, J., & Kappe, C. O. (2018). Optimization of the Temperature, Solvent, and Additive. The Journal of Organic Chemistry, 83(15), 8344-8351. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia contributors. (2024, September 24). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Al-Amin, M., & Mohammad, S. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(5), 558. [Link]
-
Smith, A. B., & Jones, C. D. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 263. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Smith, J. et al. (2021). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC Advances, 11(1), 123-130. [Link]
-
Smith, A. B., & Jones, C. D. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 263. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chen, Y., et al. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Journal of the American Chemical Society. [Link]
-
McNally, A., Haffemayer, B., & Collins, B. S. L. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(45), 11856-11886. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Chem 635: Advanced Organic Chemistry. (n.d.). Cross-Coupling Chemistry. University of Wisconsin-Madison. [Link]
-
Dunsford, J. J., & Ball, N. D. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6439–6443. [Link]
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- 3. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
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Navigating the Nuances of 2-Fluoro-5-iodophenol: A Technical Guide to Stability Under Basic Conditions
For Immediate Release to the Scientific Community
Welcome to the Technical Support Center for 2-Fluoro-5-iodophenol. As a key building block in pharmaceutical synthesis and materials science, understanding its behavior under various reaction conditions is paramount to experimental success. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in basic environments. Our goal is to empower researchers, scientists, and drug development professionals to anticipate challenges, diagnose issues, and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound under basic conditions?
The main concerns are potential dehalogenation (loss of iodine or fluorine) and polymerization. The phenoxide formed under basic conditions is a highly activated nucleophile, which can, under certain conditions, lead to unwanted side reactions. The relative lability of the C-I versus the C-F bond is a key consideration.
Q2: Which halogen is more likely to be displaced under basic conditions: fluorine or iodine?
In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens can be counterintuitive. For a reaction to proceed via the SNAr mechanism, the aromatic ring needs to be activated by electron-withdrawing groups. While this compound lacks strong electron-withdrawing groups like nitro functions, the phenoxide itself is electron-rich. In classical SNAr, the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making a C-F bond surprisingly labile compared to C-I under these specific conditions.[1][2] However, in the absence of a clear SNAr pathway, other mechanisms may dominate. For instance, in reactions that may have radical character or involve organometallic intermediates, the weaker C-I bond is generally more susceptible to cleavage.
Q3: What are the visual or analytical indicators of this compound decomposition?
Decomposition can manifest in several ways. Visually, you might observe a darkening of the reaction mixture, suggesting the formation of polymeric or other colored byproducts. Analytically, thin-layer chromatography (TLC) might show the appearance of new, often more polar, spots or streaking. By GC-MS or LC-MS, you may detect the formation of 2-fluorophenol (from deiodination) or 5-iodophenol (from defluorination), as well as higher molecular weight species indicative of polymerization or self-condensation.
Q4: Can the phenolic hydroxyl group participate in unwanted side reactions?
Absolutely. Once deprotonated by a base, the resulting phenoxide is a potent nucleophile. This can lead to O-alkylation or O-arylation if an appropriate electrophile is present. In the absence of an external electrophile, it could potentially attack another molecule of this compound, leading to oligomers or polymers, especially at elevated temperatures. The phenoxide is an ambident nucleophile, meaning it can also react through the aromatic ring (C-alkylation), though O-alkylation is generally favored.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Solution |
| Degradation of Starting Material | The combination of a strong base and high temperature may be decomposing the this compound before it can react. Action: Perform a stability test. Stir the starting material with the base and solvent at the reaction temperature, monitoring by TLC or LC-MS for decomposition. If degradation is observed, consider using a milder base (e.g., K₂CO₃ instead of NaH or an alkoxide) or lowering the reaction temperature. |
| Incomplete Deprotonation | The phenolic proton of this compound is acidic, but a base that is too weak may not lead to complete formation of the reactive phenoxide.[3] Action: While strong bases can cause degradation, a base must be strong enough to deprotonate the phenol. Consider the pKa of the phenol and the conjugate acid of the base. If using a carbonate, ensure anhydrous conditions if possible, as water can affect the equilibrium. |
| Poor Reagent Quality | Impurities in the this compound, solvent, or base can inhibit the reaction or lead to side products. Action: Ensure all reagents are of high purity and solvents are anhydrous and degassed where appropriate for the specific reaction chemistry (e.g., in cross-coupling reactions). |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Solution |
| Dehalogenation | The presence of 2-fluorophenol or 5-iodophenol in the crude reaction mixture points to dehalogenation. This can be promoted by strong bases, high temperatures, or trace metals. Action: Lower the reaction temperature. Use a milder base (e.g., Cs₂CO₃ or K₃PO₄ instead of NaOt-Bu). Ensure the reaction is performed under an inert atmosphere if a reductive pathway is suspected. |
| Homocoupling/Polymerization | The formation of high molecular weight species, often seen as baseline material on TLC or broad peaks in LC-MS, suggests polymerization. This can be initiated by the phenoxide attacking another molecule of the starting material. Action: Reduce the reaction concentration to disfavor intermolecular reactions. Add the base slowly to the reaction mixture to keep the instantaneous concentration of the reactive phenoxide low. |
| Smiles Rearrangement | While less common without specific structural features, an intramolecular nucleophilic aromatic substitution is a possibility to consider if isomeric products are observed.[4] Action: This is a less likely but mechanistically plausible pathway. Characterization of the byproduct is key. If a Smiles rearrangement is confirmed, altering the solvent or the counter-ion of the base may influence the reaction pathway. |
Visualizing a Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions with this compound.
Potential Decomposition Pathways
Caption: Potential base-mediated decomposition pathways.
Representative Protocol: Williamson Ether Synthesis
This protocol for the synthesis of 2-fluoro-5-iodo-1-methoxybenzene highlights best practices for minimizing the degradation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Methyl iodide (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide dropwise via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The product should be less polar than the starting phenol.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-iodo-1-methoxybenzene.
Rationale for Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being overly aggressive, thus minimizing the risk of dehalogenation.[3]
-
Temperature: A moderate temperature is chosen to ensure a reasonable reaction rate while limiting thermal decomposition.
-
Inert Atmosphere: While not strictly necessary for this specific reaction, it is good practice to exclude moisture and oxygen, which can sometimes participate in side reactions.
By understanding the inherent reactivity and potential stability issues of this compound, researchers can design more robust experiments, efficiently troubleshoot problems, and ultimately accelerate their research and development efforts.
References
- Butters, M., et al. (2010). Process Development in the Twenty-First Century: A Case Study on the Synthesis of a Potent 5-Lipoxygenase Inhibitor. Org. Process Res. Dev., 14(4), 850-858.
-
Rochester University. How to Troubleshoot a Reaction. Available from: [Link]
-
Chemistry LibreTexts. Smiles Rearrangement. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Request PDF. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available from: [Link]
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available from: [Link]
-
Rochester University. How To: Troubleshoot a Reaction. Available from: [Link]
-
PubMed Central. Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Available from: [Link]
-
PubMed. Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver. Available from: [Link]
-
PubMed Central. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Available from: [Link]
-
Phenova. GC Troubleshooting Guide. Available from: [Link]
- Google Patents. US4005151A - Process for producing polyhalogenated phenols.
-
National Institutes of Health. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Available from: [Link]
-
Chemistry LibreTexts. 17.10: Reactions of Phenols. Available from: [Link]
-
Request PDF. Understanding the thermal instability of fluoroethylene carbonate in LiPF6-based electrolytes for lithium ion batteries. Available from: [Link]
-
ResearchGate. (PDF) A comparative study of the effect of different alkaline stabilizers on physicochemical properties of lansoprazole in formulation. Available from: [Link]
Sources
Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Fluoro-5-iodophenol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of residual palladium catalysts from reactions involving 2-Fluoro-5-iodophenol. Given the stringent regulatory limits on palladium in active pharmaceutical ingredients (APIs), complete and efficient removal is a critical step in the synthesis of high-value molecules.[1] This guide offers a comprehensive overview of common challenges and their solutions, detailed experimental protocols, and a framework for selecting the most appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction mixture particularly challenging?
A1: The purification of products from palladium-catalyzed cross-coupling reactions involving this compound presents a unique set of challenges due to the specific functionalities of the molecule:
-
Iodide Ligand Affinity: The iodide present in your starting material or as a byproduct can form strong, stable complexes with palladium.[2] This can lead to the formation of soluble palladium species that are not easily removed by simple filtration.
-
Phenolic Acidity: The acidic nature of the phenolic hydroxyl group can lead to interactions with basic scavengers or supports, potentially causing product loss or incomplete palladium removal.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring and its interaction with the palladium catalyst and scavenging agents.
Q2: What are the primary methods for palladium catalyst removal?
A2: The most common and effective methods for removing palladium catalysts from organic reactions include:
-
Adsorption: Utilizing materials like activated carbon or Celite® to physically adsorb the palladium catalyst.[3][4][5]
-
Scavenging: Employing solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[6][7][8]
-
Precipitation: Changing the solvent system or adding a precipitating agent to cause the palladium to crash out of the solution, followed by filtration.
-
Chromatography: Using column chromatography with silica gel or alumina to separate the product from the catalyst.[3][9]
Q3: How do I choose the best palladium removal method for my specific reaction?
A3: The optimal method depends on several factors, including the form of the residual palladium (heterogeneous or homogeneous), the desired level of purity, the scale of the reaction, and the properties of your final product. The following decision tree can guide your selection process:
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal After Filtration
Symptom: The filtrate remains colored (typically black or grey), or analytical tests (e.g., ICP-MS) show high residual palladium levels.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Colloidal Palladium | Use a finer filter medium (e.g., 0.45 µm PTFE membrane) or a thicker, well-packed Celite® pad (1-2 cm). Pre-wetting the Celite® can enhance its filtration efficiency.[10] | Fine palladium particles can pass through standard filter paper. A denser filter bed provides a more tortuous path, trapping these smaller particles. |
| Soluble Palladium Species | Filtration is only effective for heterogeneous catalysts. For soluble palladium, which is common in reactions with iodophenols, you must employ a secondary method like scavenging or activated carbon treatment on the filtrate.[3][11] | Iodide can stabilize palladium in a soluble form, preventing its removal by simple filtration. Scavengers have functional groups that chemically bind to these soluble species. |
| Product Adsorption to Palladium | Before filtration, consider adding a competing ligand, such as a phosphine, to displace your product from the palladium surface. | The phenolic oxygen in your product can coordinate to the palladium, leading to co-filtration. A stronger ligand will compete for these binding sites. |
Issue 2: Low Efficiency of Palladium Scavengers
Symptom: Residual palladium levels remain high even after treatment with a scavenger.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incorrect Scavenger Selection | The choice of scavenger is critical. For reactions involving this compound, thiol-based scavengers are often a good starting point due to the high affinity of sulfur for palladium. However, screening a panel of scavengers with different functionalities (e.g., amine, thiourea) is recommended to find the most effective one for your specific palladium complex.[7] | The oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system will influence the binding efficiency of different scavenger functional groups. |
| Insufficient Scavenger Amount or Contact Time | Increase the equivalents of the scavenger (typically 5-10 equivalents relative to the palladium) and/or extend the stirring time (from a few hours to overnight). Gentle heating (40-50 °C) can also improve kinetics, provided your product is stable at that temperature. | Scavenging is a chemical reaction, and its efficiency depends on stoichiometry, reaction time, and temperature. Ensuring sufficient scavenger and adequate time for the reaction to go to completion is crucial. |
| Competitive Binding by the Phenolic Product | If you suspect your phenolic product is competing with the scavenger, consider performing the scavenging step in a less polar solvent where the product has good solubility but reduced interaction with the scavenger. | The acidic proton of the phenol can interact with basic sites on some scavengers, hindering their ability to bind to palladium. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration
This protocol is suitable for reactions where the palladium has precipitated out as a solid.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.
-
Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or filter paper in a Büchner funnel.
-
Filtration: Gently pour the diluted reaction mixture over the pre-wetted Celite® pad.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure the complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for palladium removal by filtration.
Protocol 2: Palladium Scavenging with Thiol-Based Silica
This protocol is effective for removing soluble palladium species.
-
Scavenger Selection: Choose a suitable thiol-based silica scavenger.
-
Addition of Scavenger: To the crude reaction mixture, add the scavenger (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined experimentally.
-
Filtration: Remove the scavenger by filtration through a sintered glass funnel.
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate to obtain the purified product.
Protocol 3: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective option for palladium removal, but it may lead to some product loss.[4]
-
Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of your crude product).
-
Stirring: Stir the suspension at room temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate.
Data Summary
The efficiency of palladium removal can vary significantly depending on the chosen method and the specific reaction conditions. The following table provides a general comparison of the common methods.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite® | Variable (highly dependent on Pd form) | Simple, fast, low cost | Only effective for heterogeneous palladium |
| Activated Carbon | 80-95% | Low cost, readily available | Can lead to product loss, may not be highly selective[4] |
| Thiol-Based Silica Scavengers | >95% | High efficiency, high selectivity | Higher cost compared to activated carbon |
| Amine-Based Silica Scavengers | 85-98% | Effective for certain Pd species | Can interact with acidic phenols |
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Reddit. (2017, March 20). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Retrieved from [Link]
-
Springer Nature Research Communities. (2020, April 3). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Retrieved from [Link]
-
PubMed. (2007). Phenolic Michael reaction acceptors: combined direct and indirect antioxidant defenses against electrophiles and oxidants. Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Reddit. (2019, July 16). What would be a good way to kill leftover palladium from a reaction mixture? Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Molecules. (2023, January 3). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. Retrieved from [Link]
-
Fujisilysia Chemical Ltd. (n.d.). SCAVENGER. Retrieved from [Link]
-
Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]
-
PubMed. (2011, April 27). Palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes: iodine atom transfer and mechanistic insight to alkyl iodide reductive elimination. Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]
-
PubMed. (2007). Scavenging effects of phenolic compounds on reactive oxygen species. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]
-
ResearchGate. (2025, September 19). Borylation of phenols by sulfuryl fluoride activation. Retrieved from [Link]
-
CORE. (n.d.). Development of Palladium-Catalyzed and Iodine-Mediated Formal [4+1] Annulation Protocols. Progress toward a. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed intramolecular coupling between aryl iodides and allyl moieties via thermal and microwave-assisted conditions. Retrieved from [Link]
-
ACS Publications. (2022, July 25). On the Selectivity of Radical Scavengers Used To Probe Hydroxyl Radical Formation in Heterogeneous Systems. Retrieved from [Link]
-
Frontiers. (2020, September 28). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
-ORCA - Cardiff University. (2024, May 6). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]
Sources
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- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Dehalogenation of 2-Fluoro-5-iodophenol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize 2-Fluoro-5-iodophenol as a key building block and encounter challenges with undesired dehalogenation. The lability of the Carbon-Iodine (C-I) bond, while useful for selective functionalization, presents a significant hurdle in the form of hydrodeiodination, leading to the formation of 2-fluorophenol as a major byproduct. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you mitigate this common side reaction and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: I'm observing a significant amount of 2-fluorophenol byproduct in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What's causing this deiodination?
A1: This is a classic case of reductive dehalogenation (or hydrodehalogenation), a common side reaction in Palladium-catalyzed couplings.[1][2] The primary cause is the formation of a Palladium-hydride (Pd-H) species in your catalytic cycle.[1] This Pd-H intermediate can compete with your desired nucleophile (e.g., an organoboron reagent) and, through reductive elimination, replace the iodine atom with hydrogen.
Common Sources of Pd-H Formation:
-
Base: Strong alkoxide bases or those containing residual hydrides can generate Pd-H species.
-
Solvent: Protic solvents like alcohols can act as hydride sources.[1]
-
Water: Trace amounts of water can react with the palladium complex to form Pd-H.[3]
-
Ligands: Phosphine ligands themselves can sometimes act as reducing agents, especially in the presence of water, leading to phosphine oxide and a reduced metal center.
The propensity for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[2] Your starting material, being an aryl iodide, is particularly susceptible.[2]
Troubleshooting Cross-Coupling Deiodination
If you observe >5% of the deiodinated byproduct (2-fluorophenol), a systematic optimization is required. The following workflow provides a logical progression for troubleshooting.
Expert Insight: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphines (SPhos, XPhos), are highly effective.[4][5] They accelerate the rate-limiting reductive elimination step of the desired product, which helps it outcompete the undesired reductive dehalogenation pathway.[4][6]
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Ligand | Standard ligands like PPh₃. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Rationale: These ligands promote faster reductive elimination of the desired product, minimizing the lifetime of the Pd-intermediate that could undergo dehalogenation.[4][6] |
| Base | Strong alkoxide bases (e.g., NaOtBu). | Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[7] Rationale: These bases are less likely to generate hydride species that lead to the formation of Pd-H.[1] |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents. | Use rigorously degassed, anhydrous aprotic solvents like Dioxane, Toluene, or THF.[2] Rationale: This minimizes the primary sources (water, alcohols) for Pd-H formation.[1][3] |
| Temperature | Excessively high temperatures (>100 °C). | Screen temperatures from 50-80 °C. Rationale: Dehalogenation pathways can have a higher activation energy; lowering the temperature may favor the desired coupling. |
Q2: I'm attempting a metal-halogen exchange to form an organometallic reagent, but my reaction is yielding only 2-fluorophenol after workup. What is going wrong?
A2: This indicates that the organometallic intermediate, once formed, is being rapidly quenched by a proton source before it can react with your desired electrophile. The C-I bond is highly susceptible to exchange, but the resulting aryl anion is basic and will readily deprotonate even weak acids.[8]
Critical Factors for Successful Metal-Halogen Exchange:
-
Reagent Choice: Standard reagents like n-BuLi can be too reactive and non-selective. For a clean Iodine-Magnesium exchange, isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), also known as a "Turbo-Grignard" reagent, is highly recommended.[9][10] It offers excellent chemoselectivity for iodine over other halogens and is compatible with a wider range of functional groups.[11][12]
-
Temperature: The exchange must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the organometallic intermediate and other side reactions.[9][12]
-
Anhydrous Conditions: Absolute exclusion of moisture is critical. Any trace of water in the solvent, on the glassware, or in the starting material will act as a proton source and lead to the deiodinated byproduct.
Protocol 1: Optimized Iodine-Magnesium Exchange
This protocol details a chemoselective I-Mg exchange on this compound (with a protected hydroxyl group) and subsequent trapping with an electrophile.
-
Preparation: To an oven-dried, argon-flushed flask, add the protected this compound derivative (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Add i-PrMgCl·LiCl (1.1 equiv, commercially available solution) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Trapping: Add your desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise at -78 °C.
-
Warm-up & Quench: Allow the reaction to warm slowly to room temperature over 2 hours, then quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Q3: The phenolic -OH group seems to be interfering with my reaction. Should I protect it?
A3: Yes, in many cases, protecting the phenolic hydroxyl is highly advantageous. The free phenol is acidic and can:
-
React with and consume bases or organometallic reagents.[13]
-
Coordinate to the metal catalyst, potentially inhibiting its activity.[14]
-
Increase the electron density of the aromatic ring, which can sometimes enhance the rate of dehalogenation.[2]
Adding a protecting group adds steps to your synthesis but often saves significant time in optimization and improves overall yield and reproducibility.[15][16]
| Protecting Group | Installation Reagent | Cleavage Condition | Stability & Notes |
| Methyl (Me) | MeI, K₂CO₃, Acetone | BBr₃, CH₂Cl₂ | Very robust. Ideal for harsh downstream conditions. |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis) | Robust to most conditions except reduction.[15] |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF | Good stability to many reagents; easily removed.[17] |
| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂ | HCl, MeOH | Stable to bases and nucleophiles, cleaved by acid.[17] |
Recommendation: For general cross-coupling reactions, a simple methyl (Me) or benzyl (Bn) ether is often the most reliable choice.[18] For syntheses requiring milder deprotection, a silyl ether like TBS is an excellent alternative.[17]
References
-
Knochel, P., et al. (2018). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Chemistry – A European Journal. Available at: [Link]
-
Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Iodine/ Magnesium Exchange reaction? Retrieved from [Link]
-
Snieckus, V., et al. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. Available at: [Link]
-
Knochel, P., et al. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. PubMed. Available at: [Link]
-
Reddit r/Chempros. (2024). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]
-
ResearchGate. (2018). Chemoselective iodine–magnesium exchange reaction. Retrieved from [Link]
-
Snieckus, V., et al. (2006). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available at: [Link]
-
Reddit r/organicchemistry. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Doyle, A.G., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. Available at: [Link]
-
Taillefer, M., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Institutes of Health. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Uchiyama, M., et al. (2006). Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2012). ChemComm. Retrieved from
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scirp.org. Available at: [Link]
-
Nolan, S.P., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Phosphines. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. cfmot.de [cfmot.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
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- 18. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
Technical Support Center: Optimizing Reaction Temperatures for 2-Fluoro-5-iodophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Fluoro-5-iodophenol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction temperatures. As a trifunctional molecule, this compound offers versatile reactivity at the phenolic hydroxyl, the carbon-iodine bond, and the aromatic ring. Temperature is a critical parameter that dictates not only the rate of transformation but also the selectivity and final yield of your desired product. This document provides in-depth, experience-driven guidance to help you navigate the complexities of temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions involving this compound?
Temperature directly influences reaction kinetics by providing the necessary activation energy for a chemical transformation to occur. For this compound, its role is multifaceted:
-
Rate Control: As with most reactions, higher temperatures generally increase the reaction rate. For sluggish transformations like certain cross-coupling reactions, heating is often necessary to achieve a reasonable conversion in a practical timeframe.[1]
-
Selectivity: This molecule has multiple reactive sites. Temperature can be a powerful tool to control regioselectivity. Different reaction pathways may have different activation energies, and by tuning the temperature, you can favor one pathway over another.[2] For instance, in electrophilic aromatic substitution, kinetic versus thermodynamic product distribution can be temperature-dependent.
-
Catalyst Activation & Stability: In metal-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig), temperature is crucial for the catalytic cycle. It influences the rates of oxidative addition, transmetalation, and reductive elimination.[3][4] However, excessive heat can lead to catalyst decomposition, precipitation, or the formation of inactive species, ultimately shutting down the reaction.
-
Solubility: Temperature affects the solubility of reagents, catalysts, and intermediates. Ensuring all components are in solution is often critical for a successful homogeneous reaction.
Q2: My cross-coupling reaction is slow at room temperature. Can I simply increase the heat to 100°C?
While increasing the temperature is a common strategy to accelerate a slow reaction, a drastic and arbitrary increase is not recommended. A systematic approach is crucial.
-
Causality: High temperatures (>100°C) can introduce competing side reactions. In Suzuki-Miyaura couplings, for example, high heat can accelerate the undesirable protodeboronation of the boronic acid coupling partner, reducing your yield.[5] In Buchwald-Hartwig aminations, high temperatures can promote side reactions like hydrodehalogenation (replacement of iodine with hydrogen) or catalyst degradation.[6]
-
Recommendation: Increase the temperature incrementally, for example, in 10-15°C steps (e.g., 40°C, 55°C, 70°C). Monitor the reaction progress at each step using a suitable analytical technique like TLC, LC-MS, or GC-MS. This allows you to identify the minimum temperature required for efficient conversion without significantly promoting side product formation.[7]
Q3: Why did my reaction mixture turn dark brown or black upon heating?
A dark color change upon heating often indicates decomposition. For a phenol-containing compound like this compound, this could be due to several factors:
-
Oxidative Coupling: Phenols are susceptible to oxidation, which can be accelerated by heat and trace oxygen. This can lead to the formation of colored polymeric byproducts.[8] Performing reactions under a strictly inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Catalyst Decomposition: In palladium-catalyzed reactions, high temperatures can cause the Pd(0) catalyst to agglomerate and precipitate as palladium black, which is catalytically inactive. This is often accompanied by a color change. The choice of ligand is critical to stabilize the palladium center at elevated temperatures.[9]
-
Substrate/Product Instability: The starting material, intermediates, or the final product may not be thermally stable under the reaction conditions, leading to degradation into complex, often colored, mixtures. A thermal stability analysis of key components may be necessary for particularly challenging reactions.
Q4: How does temperature affect regioselectivity in electrophilic aromatic substitution on this compound?
The hydroxyl group is a powerful ortho-, para-directing activator.[10] Since the para position is blocked by iodine, electrophilic substitution is expected to occur at one of the two ortho positions (C2 or C6).
-
Steric vs. Electronic Effects: The fluorine atom at C2 provides steric hindrance and is electron-withdrawing via induction. The hydroxyl group at C1 is a strong activating group. Temperature can influence the balance between the kinetic and thermodynamic products. A lower temperature might favor the sterically less hindered position, while a higher temperature could provide enough energy to overcome the steric barrier, potentially leading to a different product ratio. The distribution of products is ultimately governed by the relative activation energies of the pathways leading to the different isomers.[2][11]
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during reactions with this compound where temperature is a likely root cause.
| Observed Problem | Potential Cause (Temperature-Related) | Recommended Solution & Rationale |
| 1. Low or No Product Yield | Insufficient Activation Energy: The reaction temperature is too low to overcome the activation barrier, resulting in a slow or stalled reaction. | Solution: Increase the reaction temperature in 10-15°C increments. Monitor reaction progress by TLC or LC-MS after a set time at each new temperature. Rationale: This systematic approach helps identify the optimal temperature that provides sufficient energy for the reaction to proceed efficiently without overshooting into a regime where decomposition or side reactions dominate.[1] |
| 2. Formation of Multiple Side Products | Excessive Thermal Energy: The reaction temperature is too high, promoting undesired reaction pathways or decomposition. | Solution: Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider screening other variables like catalyst, ligand, or solvent that might enable the reaction to proceed under milder conditions.[4][5] Rationale: Many side reactions have higher activation energies than the desired transformation. By lowering the temperature, you can disproportionately slow down these undesired pathways, thus improving selectivity for your target molecule. |
| 3. Inconsistent Results Between Batches | Poor Temperature Control: Inconsistent heating (e.g., using an oil bath with poor stirring, hot spots on a heating mantle) leads to variable reaction profiles. | Solution: Use a reaction block or a well-stirred oil bath with a contact thermometer to ensure uniform and accurate temperature control. For larger scale reactions, consider overhead stirring. Rationale: Reproducibility is key in chemical synthesis. Precise and uniform temperature control eliminates a major source of variability, ensuring that the reaction conditions are identical from one experiment to the next. |
| 4. Hydrodehalogenation (Loss of Iodine) | High Temperature with H-donors: In palladium-catalyzed reactions, high temperatures in the presence of certain reagents (e.g., some amines, alcohols, or water) can facilitate a side reaction that replaces the C-I bond with a C-H bond. | Solution: Lower the reaction temperature. Ensure all reagents and solvents are anhydrous if the reaction chemistry is sensitive to water. Screen different ligands, as some are better at promoting reductive elimination over competing pathways. Rationale: Hydrodehalogenation is a known competing pathway in cross-coupling chemistry.[6] Reducing the thermal energy can disfavor this side reaction relative to the desired productive coupling. |
| 5. Low Regioselectivity | Temperature Favors Multiple Pathways: The set temperature provides sufficient energy to activate multiple competing reaction pathways (e.g., substitution at different positions on the ring). | Solution: Systematically screen a range of temperatures (e.g., from 0°C to 80°C). Analyze the product ratio at each temperature. Rationale: The product distribution is determined by the ratio of rate constants, which are temperature-dependent (Arrhenius equation). By screening temperatures, you can identify a regime where the rate of formation of the desired regioisomer is maximized relative to others.[2] |
Data & Visualizations
Table 1: General Temperature Recommendations for Common Reactions
The following table provides typical starting temperature ranges for various reaction classes involving this compound. Note: These are starting points and optimal conditions are highly dependent on the specific substrates, catalyst, ligand, base, and solvent used.
| Reaction Type | Reagents / Catalyst System | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃, K₃PO₄) | 25°C - 100°C | Modern, highly active catalysts may work at room temperature.[12] Higher temperatures increase rate but risk protodeboronation.[5][13] |
| Buchwald-Hartwig Amination | Pd catalyst, Phosphine Ligand (e.g., XPhos, RuPhos), Strong Base (e.g., NaOtBu, LHMDS) | 50°C - 110°C | Reaction temperatures often range from 25°C to over 100°C.[14] The C-I bond is reactive, but catalyst inhibition by iodide can sometimes be an issue.[15] |
| O-Alkylation (Williamson) | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | 25°C - 80°C | Depends on the reactivity of the alkyl halide. More reactive electrophiles (allyl, benzyl halides) require lower temperatures. |
| O-Arylation (Buchwald) | Aryl Halide, Pd catalyst, Ligand, Base | 80°C - 120°C | Similar to C-N coupling, conditions can be harsh. This is an alternative to the Ullmann condensation.[6] |
| Electrophilic Substitution | Electrophile (e.g., NBS, I₂, HNO₃) | 0°C - 50°C | The -OH group is strongly activating, allowing for milder conditions than with benzene. Low temperatures are often used to control selectivity and prevent over-reaction. |
Diagram 1: General Workflow for Temperature Optimization
This diagram outlines a logical, step-by-step process for determining the optimal reaction temperature.
Caption: A decision-making workflow for systematic temperature optimization.
Experimental Protocol: Temperature Optimization for a Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for finding the optimal temperature for the coupling of this compound with a generic arylboronic acid.
Objective: To determine the optimal temperature for the Suzuki-Miyaura coupling that maximizes the yield of the desired biaryl product while minimizing side product formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene/Water (5:1 mixture, degassed)
-
Reaction vials with stir bars
-
Heating block or plate with multiple positions
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ to four separate reaction vials.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture to each vial. Seal the vials tightly with screw caps.
-
Temperature Screening Setup: Place the four vials on a multi-position heating plate.
-
Vial 1: Set to 25°C (Room Temperature)
-
Vial 2: Set to 50°C
-
Vial 3: Set to 75°C
-
Vial 4: Set to 100°C
-
-
Reaction Monitoring:
-
Allow the reactions to stir vigorously at their respective temperatures.
-
After 2 hours, carefully take a small aliquot from each reaction mixture. Quench with a drop of water, dilute with ethyl acetate, and analyze by LC-MS and TLC.
-
Record the approximate conversion to product and the presence of any major impurities (e.g., dehalogenated starting material, protodeboronated boronic acid).
-
Continue monitoring every 2-4 hours until the reaction at one or more temperatures appears complete or has stalled.
-
-
Data Analysis:
-
Compare the final conversion and purity profiles for each temperature.
-
The optimal temperature is the lowest temperature that gives a high conversion to the desired product within a reasonable timeframe, with the cleanest reaction profile.
-
If the 100°C reaction shows significant decomposition or side products, the optimal temperature is likely lower. If the 100°C reaction is still slow, a different catalyst/ligand system may be required.[13]
-
Self-Validation: This parallel screening method is self-validating. By comparing the outcomes at different temperatures under otherwise identical conditions, the effect of temperature is isolated, providing a clear and reliable basis for selecting the optimal conditions for a larger scale reaction.
References
-
Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]
-
da Silva, J. B. P., et al. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Borhade, A. V., & Shinde, D. R. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester Chemistry Department. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Saha, A., et al. (2016). A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. Molecules. [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary Chemistry Department. [Link]
-
De Vreese, R., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Wang, G., & You, S. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. [Link]
-
Wang, D., & Wang, Q. (2020). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. ResearchGate. [Link]
-
Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution? [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media [mdpi.com]
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- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-Fluoro-5-iodophenol
Welcome to the technical support resource for 2-Fluoro-5-iodophenol. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when using this versatile reagent. This center moves beyond simple protocols to explain the chemical logic behind troubleshooting steps, ensuring your experiments are both successful and reproducible.
General Substrate Considerations & FAQs
Before troubleshooting specific reactions, it's crucial to understand the inherent properties of this compound. Its reactivity is dictated by three key features: the acidic phenolic hydroxyl group, the highly reactive C-I bond, and the electron-withdrawing fluorine atom.
Q1: How does the phenolic group interfere with my reaction?
A: The acidic proton of the phenol can interfere in several ways:
-
Base Quenching: It will react with and consume stoichiometric amounts of strong bases, potentially halting base-mediated catalytic cycles.
-
Catalyst Inhibition: The corresponding phenoxide can act as a ligand, coordinating to the metal center (e.g., Palladium) and inhibiting its catalytic activity.[1]
-
Side Reactions: The phenoxide is a potent nucleophile and can compete in O-alkylation or O-arylation side reactions.
Q2: What is the relative reactivity of the C-I and C-F bonds in cross-coupling reactions?
A: The C-I bond is significantly more reactive towards oxidative addition with Pd(0) catalysts than the C-F bond.[2] The general order of reactivity for aryl halides in many cross-coupling reactions is I > Br > Cl >> F.[3] For practical purposes in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the C-F bond can be considered inert, allowing for selective functionalization at the iodine position.
Q3: Should I protect the phenol group before starting my reaction?
A: This is a critical decision.
-
For Cross-Coupling (Suzuki, Buchwald-Hartwig): Often, yes. While some conditions tolerate free phenols, protection is a robust strategy to prevent catalyst inhibition and base-quenching issues. Common protecting groups include Methyl (Me), Benzyl (Bn), or Silyl ethers (e.g., TBDMS).
-
For Etherification (Williamson): No, as the goal is to deprotonate the phenol to form the nucleophilic phenoxide.
Troubleshooting Workflow: A General Approach
When a reaction fails, a systematic approach is more effective than random screening of conditions. Use this logical workflow to diagnose the issue.
Caption: General troubleshooting workflow for failed reactions.
Section 1: Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. With this compound, common issues often revolve around catalyst activity and competing side reactions.
Q: My Suzuki coupling of this compound with an arylboronic acid has failed. I see mostly unreacted starting material. What went wrong?
A: This classic symptom points towards an inactive catalytic system or suboptimal reaction conditions. Let's break down the likely causes.
Possible Cause 1: Catalyst Inactivity The Pd(0) active species may not be forming or is being poisoned. The free phenol is a likely culprit, coordinating to the palladium and halting the catalytic cycle.[1]
-
Solution A: Protect the Phenol. Before the coupling, protect the hydroxyl group as a methyl or benzyl ether. This physically blocks its ability to interfere with the catalyst.
-
Solution B: Ligand Selection. Use bulky, electron-rich phosphine ligands like XPhos or SPhos.[1][4] These ligands promote a rapid rate of oxidative addition and reductive elimination, which can outcompete catalyst inhibition.[5]
-
Solution C: Rigorous Degassing. Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Ensure your solvent and reaction vessel are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[1][7]
Possible Cause 2: Inappropriate Base or Solvent The choice of base is critical and substrate-dependent. A base that is too strong or has poor solubility can be ineffective.
-
Solution A: Base Screening. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective bases.[8] If your substrate is sensitive to strong bases, a milder base like potassium fluoride (KF) can be used, although this may require higher temperatures.[9]
-
Solution B: Solvent System. A mixture of an organic solvent and water (e.g., Dioxane/Water, Toluene/Water) is often required to dissolve both the organic substrates and the inorganic base.[1][10] Ensure the mixture is homogeneous at the reaction temperature.
Q: My starting material is consumed, but I'm getting a complex mixture of byproducts, including the de-iodinated starting material (2-fluorophenol). What is happening?
A: This indicates that your catalyst is active, but desired C-C bond formation is being outcompeted by side reactions.
Possible Cause 1: Protodeboronation of the Boronic Acid This is a common side reaction where the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom, especially under basic conditions at elevated temperatures.[4][9]
-
Solution A: Use Stoichiometric Boronic Acid. Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.[4]
-
Solution B: Milder Conditions. Lower the reaction temperature if possible. Highly active catalysts, like those formed with Buchwald ligands, can often run at lower temperatures (e.g., 80 °C), minimizing decomposition.[4]
-
Solution C: Switch to Boronate Esters. Pinacol (Bpin) or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.
Possible Cause 2: Hydrodehalogenation This is the replacement of the iodine atom with hydrogen. It can occur if there are sources of hydride in the reaction or via side pathways of the catalytic cycle.
-
Solution: This is often coupled with slow transmetalation. Ensure your base and solvent system are optimal for the transmetalation step. Using a slightly more concentrated reaction mixture can sometimes favor the bimolecular transmetalation over unimolecular side reactions.
Reference Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (protected) this compound.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equiv | Limiting Reagent |
| Boronic Acid | 1.5 equiv | Excess to counter potential protodeboronation.[4] |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Common, reliable Pd(0) source.[4] |
| Ligand | SPhos (7.5 mol%) | Bulky, electron-rich ligand to promote fast catalysis.[1] |
| Base | K₃PO₄ (2.0 equiv) | Effective base for Suzuki couplings.[8] |
| Solvent | Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents.[1] |
| Temperature | 90-100 °C | Typical temperature range for Suzuki couplings. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, weigh the Pd₂(dba)₃ (2.5 mol%) and SPhos (7.5 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.[1]
-
Add the degassed Dioxane/H₂O solvent mixture via syringe.
-
Add the catalyst/ligand mixture to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination Failures
This reaction is essential for C-N bond formation. While powerful, it is sensitive to several factors, particularly when using aryl iodides.
Q: I'm attempting a Buchwald-Hartwig amination and getting very low yield, with a lot of starting material remaining. Why is my reaction not working?
A: Similar to the Suzuki coupling, this points to an issue with the catalyst's activity. However, aryl iodides can present a unique challenge in this reaction.
Possible Cause 1: Catalyst Inhibition by Iodide Counterintuitively, while the C-I bond undergoes rapid oxidative addition, the generated iodide anion can be problematic. It can precipitate the palladium complex, effectively removing it from the catalytic cycle.[3][11] This leads to a common reactivity order for Buchwald-Hartwig of Ar-Br > Ar-Cl > Ar-I.[3]
-
Solution A: Ligand Choice. Bidentate phosphine ligands like BINAP or DPEPhos were early developments that helped mitigate iodide inhibition.[12] More modern, bulky monophosphine ligands (e.g., XPhos, RuPhos) are also highly effective.
-
Solution B: Use a Pre-catalyst. Using a well-defined palladium pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst) can provide a more reliable and rapid initiation of the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂.[3][11]
Possible Cause 2: Inappropriate Base A strong, non-coordinating base is required. The base must be strong enough to deprotonate the amine (or the N-Pd complex) but should not degrade the substrate or ligand.
-
Solution: Sodium tert-butoxide (NaOtBu) is a very common and effective base.[11] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures or more active catalyst systems. For sensitive substrates, a combination of an organic base (like DBU) and an inorganic base can also be effective.[11][13]
Troubleshooting Diagram: Buchwald-Hartwig Amination
Sources
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Technical Support Center: Synthesis of 2-Fluoro-5-iodophenol
Prepared by: The Applications Science Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-iodophenol (CAS: 186589-89-9). It provides in-depth troub[1][2][3]leshooting advice and answers to frequently asked questions concerning the formation of byproducts during its synthesis. Our goal is to equip you with the expertise to identify, mitigate, and eliminate common impurities, thereby enhancing yield, purity, and process robustness.
Overview of Synthetic Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, is often plagued by the formation of closely related impurities that can be challenging to separate. The most common synthetic route involves the diazotization of 2-fluoro-5-aminophenol followed by a Sandmeyer-type iodination. While effective, this pathway requires careful control of reaction parameters to prevent side reactions. An alternative, the direct electrophilic iodination of 2-fluorophenol, presents its own challenges, primarily related to regioselectivity.
This guide focuses on providing causal explanations for byproduct formation and offering field-proven solutions to overcome these synthetic hurdles.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: During the diazotization of 2-fluoro-5-aminophenol, my reaction mixture turns dark brown or black, and I observe significant tar formation. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of diazonium salt decomposition. Aryl diazonium salts, the key intermediates formed from aromatic amines, are notoriously unstable, especially at elevated temperatures. The decomposition leads to[4] a cascade of side reactions, including polymerization and the formation of phenolic impurities, resulting in low yields and difficult purification.
Causality:
-
Thermal Instability: The primary cause is a loss of temperature control. The diazotization reaction is highly exothermic. If the temperature rises above the recommended 0–5 °C range, the diazonium salt rapidly decomposes, losing N₂ gas to form a highly reactive aryl cation.
-
Reaction with Solven[5]t: This aryl cation can then be attacked by any nucleophile present, most commonly water from the aqueous medium, to form 2-fluorophenol as a significant byproduct.
-
Excess Nitrous Acid:[5][6] Using a large excess of sodium nitrite (NaNO₂) can lead to side reactions and contribute to the instability of the reaction mixture.
Troubleshooting Workflo[7]w & Preventative Measures:
Caption: Workflow to mitigate diazonium salt decomposition.
Detailed Recommendations:
-
Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C using an ice-salt bath. Ensure the sodium nitrite solution is pre-chilled before addition.
-
Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise, ideally below the surface of the reaction mixture, to dissipate heat effectively.
-
Monitoring: After the addition is complete, stir for an additional 15-20 minutes in the cold bath. Check for the completion of diazotization by testing a drop of the reaction mixture on starch-iodide paper. The presence of excess nitrous acid will turn the paper blue-black instantly.
-
Quenching: If excess nitrous acid is detected, add a small amount of urea or sulfamic acid until the starch-iodide test is negative. This prevents unwanted sid[7]e reactions in the subsequent step.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step without allowing it to warm up.
Q2: My final product is contaminated with a significant amount of 2-fluorophenol. What are the sources of this impurity?
Answer:
The formation of 2-fluorophenol is a common byproduct and can arise from two main pathways depending on your synthetic route.
Causality & Solutions:
| Source of Byproduct | Mechanism | Preventative Measures |
| Route 1: Diazotization | The diazonium salt intermediate reacts with water (hydrolysis), especially if the reaction mixture is heated, in a reaction sometimes referred to as "Verkochung". This substitutes the diazo[6]nium group with a hydroxyl group. | 1. Strict Temperature Control: As detailed in Q1, keep the temperature at 0-5 °C throughout the diazotization and subsequent Sandmeyer reaction. 2. Avoid Heating: [5] Do not heat the diazonium salt solution. The Sandmeyer iodination with potassium iodide (KI) does not typically require heating and often proceeds smoothly at low temperatures or room temperature. |
| Route 2: Direct Iodi[8]nation | Incomplete iodination of the 2-fluorophenol starting material. | 1. Stoichiometry: Ensure at least a stoichiometric amount of the iodinating agent is used. 2. Reaction Time/Temp: Allow sufficient reaction time for the iodination to go to completion. Monitor by TLC or HPLC. 3. Proper Activation: Use an appropriate activating agent or catalyst for the iodination, such as an oxidizing agent in conjunction with I₂ or KI. |
Q3: I am ob[9]serving di-iodinated and other regioisomeric byproducts in my reaction. How can I improve the selectivity for the desired 5-iodo isomer?
Answer:
This issue is most prevalent when using the direct electrophilic iodination route starting from 2-fluorophenol. Both the hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing activators, leading to potential substitution at multiple positions.
Causality:
-
Directing Group Effects: The -OH group is a strong activating group, directing iodination to its ortho (position 6) and para (position 4) positions. The -F group is a weaker activator but also ortho-, para-directing (to positions 3 and 5). The desired 5-iodo product is para to the fluorine and meta to the hydroxyl group.
-
Over-Iodination: Using harsh conditions or a large excess of a powerful iodinating agent can lead to the formation of di-iodinated species, such as 2-fluoro-3,5-diiodophenol or 2-fluoro-4,5-diiodophenol.
Improving Regioselectivity:
Caption: Key parameters for controlling regioselectivity.
Detailed Recommendations:
-
Choice of Iodinating Agent: Use a milder iodinating system. N-Iodosuccinimide (NIS) is often a good choice for regioselective iodination of activated arenes under controlled conditions. A system of I₂ with a mi[9]ld oxidant like H₂O₂ can also be effective.
-
Stoichiometry Contro[9]l: Carefully control the stoichiometry of the iodinating agent. Use 1.0 to 1.1 equivalents to minimize di-iodination.
-
Temperature and Addition: Perform the reaction at a low temperature (e.g., 0 °C) and add the iodinating agent portion-wise to maintain control and selectivity.
-
Alternative Route: If regioselectivity remains poor, the Sandmeyer route starting from 2-fluoro-5-aminophenol is highly recommended as the positions of the functional groups are already fixed, eliminating the issue of regioisomer formation.
Q4: My analys[10][11]is shows the presence of biaryl impurities. What is the origin of these compounds?
Answer:
The formation of biaryl byproducts is characteristic of the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Causality:
-
Elec[6]tron Transfer: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
-
Aryl Radical Formation: This forms an aryl radical with the loss of N₂ gas.
-
Dimerization: Two of these aryl radicals can couple together to form a biaryl dimer (e.g., 4,4'-difluoro-3,3'-dihydroxy-biphenyl).
Mitigation Strategies:
-
Use of Scavengers: While difficult to eliminate completely, ensuring a high concentration of the iodide nucleophile can help trap the aryl radical before it dimerizes.
-
Catalyst Loading: Use the minimum effective catalytic amount of Cu(I).
-
Purification: These higher molecular weight, less polar byproducts are typically removable via column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
-
Q: What is the best analytical method to identify and quantify these byproducts?
-
A: A combination of High-Performance Liquid Chromatography (HPLC) with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. HPLC can separate the impurities, while LC-MS provides the molecular weights needed for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for identifying volatile impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity is the gold standard.
-
-
Q: What is a reliable method for purifying crude this compound?
-
A: For most common impurities, purification can be achieved through:
-
Column Chromatography: Using silica gel with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) is very effective for separating isomers and other byproducts.
-
Recrystalliz[12]ation: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization from a suitable solvent system (e.g., heptane/toluene) can be an efficient way to remove minor impurities.
-
-
-
Q: How should I store the final product to prevent degradation?
-
A: this compound should be stored in a tightly sealed, light-resistant (amber) container in a cool, dry place. Like many iodo-aromatics, [2]it can be sensitive to light and air over long periods, potentially leading to discoloration or the liberation of iodine. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
-
Key Experimental Protocol: Diazotization and Sandmeyer Iodination
This protocol describes a robust method for the synthesis of this compound from 2-fluoro-5-aminophenol.
Materials:
-
2-fluoro-5-aminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea or Sulfamic Acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Amine Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-5-aminophenol (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq). Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After complete addition, stir the mixture for 20 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper. If the test is positive, add small portions of urea until the test is negative.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark solid may precipitate.
-
Reaction Completion: Allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 1-2 hours or until N₂ evolution ceases.
-
Workup:
-
Add an aqueous solution of sodium thiosulfate to quench any excess iodine (the dark color should fade).
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Lee, B., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. Available at: [Link]
-
PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46911832, this compound. Retrieved from [Link]
-
Wang, G., et al. (2019). Regioselective Oxidative Arylation of Fluorophenols. National Institutes of Health. Available at: [Link]
-
Zubenko, D., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols. Retrieved from [Link]
-
National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Library of Medicine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Safety and Handling of this compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. National Library of Medicine. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
UC Berkeley. (n.d.). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. Available at: [Link]
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
-
ScienceDirect. (n.d.). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Retrieved from [Link]
- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
-
ResearchGate. (2022). (PDF) Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790937, 2,6-Difluoro-4-iodophenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2'-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. National Library of Medicine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9707, 2-Fluorophenol. Retrieved from [Link]
- Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
-
Dana Bioscience. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
-
Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]
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Technical Support Center: 2-Fluoro-5-iodophenol
Introduction
Welcome to the technical support guide for 2-Fluoro-5-iodophenol (CAS No: 186589-89-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific principles that govern the stability and handling of this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you ensure the integrity of your material and the reproducibility of your experimental results.
I. Storage and Stability FAQs
This section addresses the most common questions regarding the proper storage and expected stability of this compound.
Question 1: What are the optimal storage conditions for this compound?
Answer: The optimal storage condition is refrigeration at 4°C , with the compound stored in a tightly sealed, opaque or amber glass container to protect it from light .
-
The "Why":
-
Temperature (4°C): Lowering the temperature reduces the kinetic energy of the molecules, significantly slowing down potential thermal degradation pathways. While the compound is a solid at room temperature, thermal decomposition can still occur over time.
-
Light Protection: The Carbon-Iodine (C-I) bond is the weakest link in the molecule and is susceptible to photolytic cleavage upon exposure to UV or even high-energy visible light. This can initiate radical reactions, leading to discoloration and the formation of impurities.[1] Protecting the compound from light is critical for maintaining its purity.
-
Tightly Sealed Container: This prevents exposure to atmospheric moisture, which could potentially participate in hydrolytic degradation pathways, and oxygen, which can be involved in oxidative degradation, especially if initiated by light.
-
Question 2: My sample of this compound has developed a yellowish or brownish tint. What does this indicate and is it still usable?
Answer: A change in color from white/off-white to yellow or brown is a primary visual indicator of degradation. This is often due to the formation of elemental iodine (I₂) or other colored organic impurities resulting from the decomposition of the parent molecule.
-
Causality: This discoloration is most commonly caused by improper storage, specifically exposure to light or elevated temperatures, which can break the C-I bond.
-
Usability: The material is likely impure and its use is not recommended without re-purification and re-analysis. Using a degraded sample will lead to lower yields, unexpected side reactions, and difficulty in purification of your desired product. The impurities can also interfere with or poison catalysts used in subsequent reactions. We strongly advise performing a purity check via HPLC or NMR spectroscopy before use (see Protocol Section III).
Question 3: What is the expected shelf-life of this compound?
Answer: When stored under the recommended conditions (4°C, protected from light), this compound is generally stable for extended periods. However, as a best practice, we recommend re-analyzing the material for purity if it has been in storage for more than two to three years.[2] The stability can be influenced by the initial purity of the batch.
Question 4: Are there any chemical incompatibilities I should be aware of during storage?
Answer: Yes. Avoid storing this compound in close proximity to strong oxidizing agents, acid chlorides, and acid anhydrides.[3][4]
-
Mechanism of Incompatibility:
-
Oxidizing Agents: The phenol moiety can be oxidized, potentially leading to the formation of quinone-like structures or other degradation products.[5]
-
Acid Chlorides/Anhydrides: The hydroxyl group of the phenol is nucleophilic and can react with these reagents. While this is a desired reaction in synthesis, it represents a contamination pathway during storage.
-
II. Troubleshooting Experimental Failures
This section provides guidance when experiments involving this compound yield unexpected results.
Question 5: I am seeing multiple unexpected spots on my TLC plate and low yield in my reaction. Could the this compound be the problem?
Answer: Absolutely. The quality of your starting material is paramount. Before troubleshooting complex reaction parameters, you must first validate the integrity of your this compound.
-
Self-Validating Check: The first and most critical step is to run a quality control (QC) check on your starting material. This serves as a baseline.
-
Visual Inspection: Check for any color change as discussed in Question 2.
-
Purity Analysis: Use a standard analytical technique like HPLC-UV, GC-MS, or ¹H NMR to assess purity. The presence of multiple peaks/signals beyond the main product and solvent indicates impurity or degradation.
-
Compare to a Standard: If available, compare your analytical results to a Certificate of Analysis (CoA) for a new, trusted batch.
-
Question 6: What are the likely degradation products I might see in an analytical trace (e.g., GC-MS or LC-MS)?
Answer: If degradation has occurred, you might observe species corresponding to:
-
De-iodination: The primary degradation product is often 2-fluorophenol (MW: 112.1), formed by the cleavage of the C-I bond and abstraction of a hydrogen atom.[6][7]
-
Oxidation Products: Small amounts of benzoquinone-type structures can form, especially with prolonged exposure to air and light.
-
Dimerization/Polymerization: Radical species formed during photolysis can sometimes combine to form dimeric or polymeric impurities.
Potential Degradation Pathway
Caption: Visualization of potential degradation pathways for this compound.
III. Protocols and Data
Summary of Key Compound Data
| Property | Value | Source |
| CAS Number | 186589-89-9 | [8] |
| Molecular Formula | C₆H₄FIO | [8] |
| Molecular Weight | 238.00 g/mol | [9] |
| Physical Form | Solid | |
| Storage Temp. | 4°C (Protect from light) | |
| Hazard Statements | H302, H315, H319, H335 | [8] |
| Signal Word | Warning |
Experimental Protocol: Purity and Stability Check by HPLC-UV
This protocol provides a standardized method to assess the purity of this compound.
Objective: To determine the purity of a this compound sample by reverse-phase high-performance liquid chromatography with ultraviolet detection.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), optional
-
Volumetric flasks, pipettes, vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: A standard mobile phase system for reverse-phase chromatography of small aromatic molecules. The formic acid helps to sharpen peaks by ensuring the phenolic proton is suppressed.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of Acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution by taking 1 mL of the stock solution and diluting it to 10 mL with a 50:50 mixture of Mobile Phase A and B. This yields a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Rationale: The concentration is chosen to be within the linear range of a standard UV detector. Filtering prevents particulates from damaging the column.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (Aromatic compounds strongly absorb at this wavelength). An additional wavelength, such as 220 nm, can also be monitored for broader impurity detection.
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 18.0 10 90 18.1 60 40 | 22.0 | 60 | 40 |
-
Rationale: A gradient method is used to ensure that both more polar and less polar impurities will elute from the column in a reasonable time, providing a comprehensive purity profile.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
A pure sample (>98%) should show one major peak with minimal secondary peaks. The presence of significant secondary peaks confirms degradation or impurity.
-
IV. Safety and Handling
Question 7: What are the essential safety precautions for handling this compound?
Answer: this compound is classified as harmful and an irritant.[8] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[10]
-
Ventilation: Handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Spill Cleanup: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol, then carefully transfer it to a sealed container for hazardous waste disposal.[11] Wash the affected area thoroughly.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Acidity of Halophenols Discussion . Quora. [Link]
-
The Chemical Safety and Handling of this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Acidity order of 4-halophenols . Chemistry Stack Exchange. [Link]
-
Acidic strength of para halogen substituted phenols . Quora. [Link]
-
This compound PubChem Entry . National Institutes of Health (NIH). [Link]
-
Acidity of o-halophenol vs m-halophenol . Chemistry Stack Exchange. [Link]
-
Boule, P., et al. (1995). Photochemical behaviour of halophenols in aqueous solution. Pure and Applied Chemistry. [Link]
-
This compound Overview . MilliporeSigma. [Link]
-
This compound Product Information . Xi'an Kono Chem Co., Ltd. [Link]
-
Degradation of 2-fluorophenol by the brown-rot fungus Gloeophyllum striatum . PubMed. [Link]
-
5-Fluoro-2-iodo-phenol Product Information . AOBChem. [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics . National Institutes of Health (NIH). [Link]
-
Thermal degradation of fluoropolymers . Food Packaging Forum. [Link]
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
-
Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water . ResearchGate. [Link]
- Process for the iodination of phenolic derivatives.
-
Phenol oxidation with hypervalent iodine reagents . Wikipedia. [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . Chemia. [Link]
-
2-Fluorophenol PubChem Entry . National Institutes of Health (NIH). [Link]
-
Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction . PubMed. [Link]
-
Thermal Decomposition Study of Ferrocene . ResearchGate. [Link]
-
The thermal decomposition of tetrafluoroethylene . Journal of the Chemical Society. [Link]
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- 11. 2-FLUOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: The Impact of Water on 2-Fluoro-5-iodophenol Reaction Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Fluoro-5-iodophenol in common organic transformations. Specifically, we will explore the often-underestimated impact of water on reaction efficiency and provide actionable protocols to help you navigate this critical parameter.
Our approach is grounded in mechanistic principles and practical experience to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address common issues encountered when water is present, intentionally or unintentionally, in reactions involving this compound.
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. Could residual water be the problem?
A1: Yes, water can have a multifaceted and sometimes contradictory effect on Suzuki-Miyaura couplings. While often used as a co-solvent in aqueous/organic biphasic systems to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), its concentration is critical.[1][2]
-
Potential Negative Impacts of Excess Water:
-
Protodeborylation: The primary failure mode related to water is the hydrolysis of the boronic acid coupling partner to the corresponding arene, rendering it inactive for the catalytic cycle.[2][3] This is often exacerbated by elevated temperatures.
-
Catalyst Deactivation: While Pd(0) catalysts are generally robust, high water content can sometimes facilitate the formation of inactive palladium hydroxo species or palladium black precipitation, especially with certain ligand systems.
-
Phase Separation Issues: In biphasic systems, an incorrect water-to-organic solvent ratio can lead to poor mixing and inefficient phase transfer of reactants, slowing down the reaction.[1]
-
-
Potential Positive Impacts of Controlled Water:
-
Base Solubility: Water is essential for dissolving inorganic bases like carbonates and phosphates, which are crucial for the transmetalation step.[2]
-
Rate Acceleration: In some cases, water can accelerate the reaction. It is proposed that water can facilitate the formation of a more reactive [ArB(OH)3]- species and assist in the crucial transmetalation step of the catalytic cycle.[4] Studies on Suzuki-Miyaura couplings of other halophenols have been successfully conducted using water as the sole solvent.[5]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions as a Baseline: If you suspect water-related issues, perform a control reaction under strictly anhydrous conditions using an organic-soluble base like K₃PO₄ and a dry, aprotic solvent (e.g., dioxane, toluene).[2][6]
-
Optimize Water Content: If using a biphasic system, systematically vary the water content. An ethanol/water mixture at a 5:1 ratio has been shown to be effective in some cases.[7]
-
Use a More Stable Boronic Ester: Consider using a boronic ester, such as a pinacol ester (BPin), which is generally more resistant to hydrolysis than the corresponding boronic acid.[8]
Q2: I am performing a Buchwald-Hartwig amination on this compound and observing significant hydrodehalogenation (replacement of iodine with hydrogen). Is water the culprit?
A2: It is a strong possibility. While Buchwald-Hartwig reactions can sometimes tolerate small amounts of water, excess water can promote the undesired hydrodehalogenation pathway.[9][10]
-
Mechanism of Hydrodehalogenation: After oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex is supposed to react with the amine. However, if water is present, it can interact with the base and catalyst to generate palladium hydride (Pd-H) species. These hydrides can then undergo reductive elimination to release the dehalogenated product (2-fluorophenol) and regenerate the catalyst, consuming your starting material.[10][11]
-
Water's Dual Role: Paradoxically, a small, controlled amount of water can sometimes be beneficial. It can aid in the initial reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) state and help solubilize the base.[9][12] However, this benefit is often outweighed by the risk of hydrodehalogenation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (like toluene or dioxane), and a dry, strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[9]
-
Choice of Base: If your substrate is sensitive to strong bases, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can be used, but ensuring they are anhydrous is critical.[13]
-
Catalyst System: Employ a well-defined Pd(0) precatalyst (e.g., a G3 or G4 palladacycle) to bypass the initial, often water-sensitive, reduction step required for Pd(II) sources.
Q3: For an O-alkylation (Williamson ether synthesis) of this compound, should I use aqueous or anhydrous conditions?
A3: The choice depends heavily on the scale and methodology, but for optimal reactivity and to avoid side reactions, anhydrous or phase-transfer catalysis (PTC) conditions are generally superior.
-
Aqueous Conditions: Using a strong aqueous base like NaOH is common but introduces water, which can have negative consequences.[14][15]
-
Reduced Nucleophilicity: Water molecules can hydrate the phenoxide anion, creating a solvation shell that sterically hinders and electronically deactivates it, thereby reducing its nucleophilicity and slowing the desired SN2 reaction.[16]
-
Side Reactions: The alkylating agent (e.g., an alkyl halide) can undergo hydrolysis in the presence of water and a strong base, consuming your reagent.
-
-
Anhydrous Conditions: This is the classical approach. The phenol is first deprotonated with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF), followed by the addition of the alkylating agent.[17] This method eliminates water-related side reactions but requires careful handling of pyrophoric reagents.
-
Phase-Transfer Catalysis (PTC): This is often the most practical and efficient method. The reaction is run in a biphasic system (e.g., dichloromethane/aqueous NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[18] The catalyst transports the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide, minimizing hydration effects. Using a solid base like K₂CO₃ instead of aqueous NaOH can keep the reaction mixture even drier and improve reactivity.[16]
Recommendation: For high efficiency and clean conversion, favor anhydrous conditions or, more conveniently, a solid-liquid PTC system with K₂CO₃ as the base.[16]
Troubleshooting Guide: Quantitative Impact of Water
The following table summarizes the potential effects of water on key reaction parameters for common transformations of this compound.
| Reaction Type | Parameter | Anhydrous Conditions (Recommended) | Low Water Content (e.g., co-solvent) | High Water Content (Undesirable) |
| Suzuki-Miyaura Coupling | Yield | High | Can be high, but risk of side reactions | Low to moderate |
| Byproducts | Minimal | Protodeborylation of boronic acid | Significant protodeborylation, potential catalyst decomposition | |
| Reaction Time | Moderate | Can be faster | Often sluggish or stalls | |
| Buchwald-Hartwig Amination | Yield | High | Moderate, substrate-dependent | Low |
| Byproducts | Minimal | Hydrodehalogenation | Significant hydrodehalogenation | |
| Catalyst Stability | High | Generally stable | Risk of decomposition | |
| Williamson Ether Synthesis | Yield | Excellent | Good (with PTC) | Moderate to low |
| Byproducts | Minimal | Minimal (with PTC) | Hydrolysis of alkylating agent | |
| Reaction Rate | Fast | Moderate | Slow due to phenoxide hydration[16] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is designed to provide a reliable baseline for coupling this compound while minimizing water-related side reactions.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous K₃PO₄ (powdered, 3.0 equiv.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ and SPhos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: O-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers a practical and efficient alternative to strictly anhydrous methods for ether synthesis.
Materials:
-
This compound (1.0 equiv.)
-
Alkyl Bromide (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), powdered (2.0 equiv.)
-
Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Acetonitrile (or another polar aprotic solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, K₂CO₃, and TBAB.
-
Add acetonitrile and the alkyl bromide.
-
Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously. The solid K₂CO₃ keeps the system relatively dry.[16]
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for purification.
Visualizing Reaction Workflows and Mechanisms
Troubleshooting Suzuki-Miyaura Coupling
The following diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki-Miyaura reaction where water is a suspected issue.
Caption: Buchwald-Hartwig cycle and water side reaction.
References
-
Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics. [Link]
-
Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Marcel Dekker, Inc. [Link]
-
Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]
-
PTC Etherification of a Phenol. PTC Organics, Inc. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. [Link]
-
Effect of water on the palladium-catalyzed amidation of aryl bromides. PubMed. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
Effect of water on the palladium-catalyzed amidation of aryl bromides. Semantic Scholar. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]
-
Buchwald-Hartwig Amination Mechanism. YouTube. [Link]
-
Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Process for the preparation of para-fluorophenol.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
ppm level Pd catalytic Suzuki-Miyaura coupling reaction in water and its application in the synthesis of Bixafen. ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 2-Fluoro-5-iodophenol
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-fluoro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile yet challenging substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
The unique combination of a reactive iodine, an electron-withdrawing fluorine, and a potentially coordinating phenolic hydroxyl group on the same aromatic ring presents a distinct set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The choice of ligand, in particular, is paramount to steering the reaction towards the desired product with high efficiency and selectivity. This guide will delve into the critical role of ligands in modulating the catalytic cycle and provide practical, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of undesired side-products are common issues encountered in cross-coupling reactions. The following table provides a systematic approach to troubleshooting experiments with this compound, with a focus on the impact of ligand selection.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Conversion | 1. Catalyst Inhibition by the Phenolic Group: The hydroxyl group can coordinate to the palladium center, inhibiting the catalytic cycle. | a. Use of Bulky, Electron-Rich Ligands: Employ ligands like RuPhos, XPhos, or SPhos. Their steric bulk can disfavor the coordination of the phenol. b. In Situ Protection/Deprotonation: Utilize a strong base (e.g., K₃PO₄, Cs₂CO₃) to deprotonate the phenol, forming the phenoxide. This can sometimes be less coordinating than the neutral phenol. |
| 2. Inefficient Oxidative Addition: The C-I bond is generally reactive, but the electron-withdrawing fluorine can influence the electronic properties of the aryl halide. | a. Electron-Rich Ligands: Ligands with strong σ-donating character increase the electron density on the palladium center, facilitating oxidative addition.[1] b. Ligandless or P(t-Bu)₃-based catalysts: In some cases, highly active monoligated palladium species are effective for electron-deficient aryl halides. | |
| Dehalogenation (Replacement of Iodine with Hydrogen) | 1. Formation of Palladium-Hydride (Pd-H) Species: This can arise from reactions of the palladium complex with the base, solvent, or trace water.[2] | a. Choice of Base: Use anhydrous, non-coordinating bases like K₃PO₄ or Cs₂CO₃. Avoid hydroxide bases if possible. b. Dry Solvents and Reagents: Ensure all components of the reaction are rigorously dried. c. Ligand Selection: Bulky ligands can sometimes suppress β-hydride elimination, a pathway that can lead to Pd-H species. |
| Homocoupling of Coupling Partner (e.g., Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[3] 2. Inefficient Transmetalation: A slow transmetalation step can allow side reactions to occur. | a. Thorough Degassing: Degas the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. b. Use of Bidentate Ligands: Ligands like Xantphos or dppf can sometimes stabilize the palladium intermediates and promote efficient transmetalation. c. Stoichiometry: Use a slight excess of the this compound relative to the coupling partner. |
| Formation of Diaryl Ether Byproducts (in C-C and C-N couplings) | 1. Competitive C-O Coupling: The phenolic oxygen can act as a nucleophile, especially at elevated temperatures. | a. Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can disfavor C-O bond formation. b. Ligand Choice: Select ligands that favor the desired C-C or C-N reductive elimination over C-O reductive elimination. This is often substrate-dependent and may require screening. |
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling with this compound, which class of ligands is a good starting point?
A: For Suzuki-Miyaura couplings of this compound, bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos or XPhos, are an excellent starting point. These ligands are known to promote the oxidative addition of challenging aryl halides and facilitate the transmetalation and reductive elimination steps.[4] Bidentate ligands with a large bite angle, like Xantphos, can also be effective in stabilizing the catalytic species and preventing side reactions.
Q2: I am attempting a Buchwald-Hartwig amination with a secondary amine and this compound and observing low yields. What ligand modifications should I consider?
A: Low yields in Buchwald-Hartwig aminations with secondary amines and this substrate can often be attributed to catalyst inhibition or slow reductive elimination. Switching to a more sterically hindered and electron-rich ligand like RuPhos is a highly recommended strategy. RuPhos has demonstrated broad utility and high efficiency for the coupling of secondary amines.[5] Additionally, ensuring the use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is crucial for efficient deprotonation of the amine and the catalytic cycle.[6]
Q3: In a Sonogashira coupling of this compound, is a copper co-catalyst always necessary, and how does ligand choice play a role?
A: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[7] In both scenarios, the choice of phosphine ligand is critical. For copper-free Sonogashira couplings, bulky, electron-rich ligands are often employed to facilitate the catalytic cycle.[8] In the presence of a copper co-catalyst, ligands like triphenylphosphine (PPh₃) are commonly used in conjunction with palladium sources like PdCl₂(PPh₃)₂.[7][8][9]
Q4: Can the phenolic proton of this compound interfere with the reaction even when a base is used?
A: Yes, even with a base, the phenolic proton can be problematic. If the deprotonation is not complete or if the resulting phenoxide can still interact with the palladium center, it may influence the reaction outcome. In some cases, protection of the phenol as a methyl or benzyl ether may be necessary, followed by deprotection after the cross-coupling. However, this adds extra steps to the synthesis. A more direct approach is to carefully screen bases and ligands to find a combination that minimizes interference from the phenol.
Q5: How does the fluorine substituent on this compound affect ligand selection?
A: The electron-withdrawing nature of the fluorine atom makes the aryl iodide more electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3] Therefore, while highly electron-rich ligands are often beneficial, ligands that are less electron-donating may also be effective. The key is to strike a balance between facilitating oxidative addition and not hindering the subsequent reductive elimination step.
Experimental Protocols
The following are detailed, step-by-step protocols for key palladium-catalyzed reactions of this compound. These should serve as a starting point, and optimization may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate vial, weigh Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and the secondary amine (1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and PdCl₂(PPh₃)₂ (2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed THF and DIPEA (3.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC.
-
Upon completion, cool to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Ligand Effects and Catalytic Cycles
To better understand the intricate interplay of ligands in palladium catalysis, the following diagrams illustrate the general catalytic cycle and the influence of ligand properties.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Key ligand properties and their influence on the catalytic cycle.
References
-
Niu, D. et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science, 381(6654), 189-195. Available at: [Link]
-
Wilders, A. M. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(24), 9558–9563. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Cross-Coupling with Phenolic Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene. BenchChem.
-
Yoneda, M. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-methylpyridine. BenchChem.
-
O. A. Adewale et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5594-5624. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-4-fluorotoluene. BenchChem.
- Al-Masum, M. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Boruah, P. R. et al. (2015).
-
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
-
Li, G. Y. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 22(20), 4078–4088. Available at: [Link]
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- BenchChem. (2025).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Burgos, C. H. et al. (2006). Significantly Improved Method for the Pd‐Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
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Samanta, T., & Maiti, D. (2019). Synthesis of Phenolic Compounds via Palladium Catalyzed C−H Functionalization of Arenes. Chemistry – An Asian Journal, 14(24), 4534-4548. Available at: [Link]
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- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
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Smith, A. D. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. Available at: [Link]
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- BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
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Ray, A., & Jana, S. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1735–1753. Available at: [Link]
- Prati, L. et al. (2011). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
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Chinchilla, R., & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 1(5), 754-776. Available at: [Link]
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- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
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Köcher, S. et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1361. Available at: [Link]
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Technical Support Center: Workup Procedures for Reactions Containing 2-Fluoro-5-iodophenol
Welcome to the technical support center for handling reactions involving 2-Fluoro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common workup procedures. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its workup?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective workup procedure. The presence of a fluorine atom, an iodine atom, and a hydroxyl group on the benzene ring confers a unique combination of characteristics.
-
Acidity: The phenolic proton is acidic, with a predicted pKa of approximately 7.86.[1] This acidity is central to purification strategies, as it allows for the formation of a water-soluble phenoxide salt upon treatment with a base.
-
Solubility: As a substituted phenol, it has moderate solubility in many common organic solvents such as diethyl ether, ethyl acetate, and dichloromethane. Its solubility in water is low but increases significantly upon deprotonation to the phenoxide.
-
Molecular Weight: The molecular weight of this compound is 238.00 g/mol .[2]
-
Physical Form: It is typically a white to off-white solid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₄FIO | [2] |
| Molecular Weight | 238.00 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 249.0 ± 25.0 °C (Predicted) | [1] |
| pKa | 7.86 ± 0.10 (Predicted) | [1] |
Q2: What is the general strategy for separating this compound from a neutral or basic reaction mixture?
A2: The most effective method for separating this compound from neutral or basic impurities is acid-base extraction.[3][4][5] This technique leverages the acidic nature of the phenolic proton.
The overall workflow is as follows:
Caption: Workflow for Acid-Base Extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.[6]
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH).
-
Separation: Stopper the funnel, shake vigorously while periodically venting to release any pressure, and then allow the layers to separate. The deprotonated this compound, now as its sodium salt, will be in the aqueous layer.[7]
-
Layer Separation: Drain the lower aqueous layer into a clean flask.
-
Re-extraction (Optional): For quantitative recovery, you can wash the organic layer again with a fresh portion of the aqueous base and combine the aqueous layers.
-
Recovery of Phenol: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out if it is a solid and has low water solubility, or it can be extracted with fresh organic solvent.[6]
-
Final Steps: If extracted, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q3: What safety precautions should be taken when working with this compound?
A3: this compound is a hazardous substance and requires careful handling.[2] Always consult the Safety Data Sheet (SDS) before use.[8]
Primary Hazards: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[9]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.[8]
-
Store in a cool, dry, and dark place in a tightly sealed container.
Troubleshooting Guide
Issue 1: An emulsion has formed during the acid-base extraction.
Cause: Emulsions are colloidal suspensions of one liquid in another and are common when working with phenolic compounds, which can act as surfactants.[10] Vigorous shaking can exacerbate their formation.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[11]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[10][11] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[11]
-
Solvent Addition: Add a small amount of a different organic solvent to change the properties of the organic layer.[10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[12]
Caption: Decision tree for resolving emulsions.
Issue 2: My this compound product is impure after extraction. How can I purify it further?
Cause: Acid-base extraction may not remove all impurities, especially those with similar acidic properties or polarities.
Solutions:
-
Column Chromatography: This is a highly effective method for purifying this compound.[13][14]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Tailing: Phenols can sometimes "tail" on silica gel columns due to interactions with acidic silanol groups. To mitigate this, a small amount of acetic acid (0.5-1%) can be added to the eluent.[13]
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent and pack the column.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[14]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for phenols include toluene, hexanes, or mixtures of solvents like ethanol/water.
-
Issue 3: I am working with a reaction that used an organometallic reagent. How should I quench the reaction before workup?
Cause: Organometallic reagents (e.g., Grignard or organolithium reagents) are highly reactive and must be neutralized before aqueous workup to prevent a violent and exothermic reaction with water.[15]
Solution:
A stepwise quenching procedure is recommended for safety and control.[16]
Experimental Protocol: Quenching Organometallic Reactions
-
Cooling: Cool the reaction mixture in an ice bath.
-
Initial Quench: Slowly and dropwise, add a less reactive protic solvent like isopropanol until the initial vigorous reaction subsides.[15]
-
Secondary Quench: Follow with the slow addition of a more reactive alcohol like methanol.
-
Final Quench: Finally, slowly add water or an aqueous solution (e.g., saturated ammonium chloride) to complete the quench.[15]
-
Proceed to Workup: Once the quenching is complete and the reaction mixture has returned to room temperature, you can proceed with the standard acid-base extraction.
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Acid–base extraction. Retrieved from [Link]
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Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
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K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
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- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Safety and Handling of this compound.
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]
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-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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-
University of Rochester. (n.d.). About Workup. Retrieved from [Link]
- BenchChem. (2025).
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
-
University of Rochester. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
-
Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage?. Retrieved from [Link]
- BenchChem. (n.d.). 2,5-Difluoro-3-iodophenol.
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-iodophenol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing iodinated aromatic compounds.
-
YouTube. (2017). Iodine Recrystalization. Retrieved from [Link]
- ResearchGate. (2025).
-
ACS Publications. (n.d.). Chemical Redox Agents for Organometallic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]
- Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoro-5-iodophenol.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Phenol purification.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 2-Fluoro-5-iodophenol Derivatives
Introduction: The Critical Role of 2-Fluoro-5-iodophenol in Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic incorporation of fluorine and iodine into molecular scaffolds is a proven method for optimizing drug-like properties. This compound serves as a quintessential building block in this endeavor. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Given that subtle changes in the substitution pattern of a derivative can drastically alter its biological activity, unequivocal structural validation is not merely a procedural step but a cornerstone of safe and effective drug development.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of novel this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a logical, self-validating workflow designed to provide absolute confidence in your molecular structure.
The Orthogonal Validation Workflow: A Multi-Technique Approach
From our experience in the field, relying on a single analytical technique is insufficient for complete structural elucidation. Each method provides a unique piece of the puzzle, and their combined, corroborating data form a self-validating system. A robust validation workflow integrates data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when necessary, Single Crystal X-ray Crystallography.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] For this compound derivatives, a suite of NMR experiments is essential.
¹H and ¹³C NMR: The Foundational Scaffolding
¹H NMR provides the initial map of proton environments, while ¹³C NMR reveals the carbon backbone.[3][4] For a phenol derivative, the aromatic region (typically δ 6.5-8.0 ppm) is of primary interest.[5] The number of signals, their chemical shifts, integration (for ¹H), and splitting patterns (coupling) allow for the initial placement of substituents on the aromatic ring.[2][6] The phenolic -OH proton signal can be confirmed by its disappearance upon adding a drop of D₂O to the sample.[7]
¹⁹F NMR: The Fluorine "Spy"
The true power of NMR for these specific derivatives comes from ¹⁹F NMR. Fluorine (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[8][9] Its large chemical shift range (~800 ppm) makes the ¹⁹F signal exquisitely sensitive to its local electronic environment.[8] This makes ¹⁹F NMR an excellent tool for confirming the presence of fluorine and detecting subtle structural or conformational changes.[10][11] The presence of a signal in the expected region for fluoroaromatic compounds (typically between -60 and -172 ppm) is direct evidence of successful fluorination.[12][13] Furthermore, observing coupling between fluorine and adjacent protons (²JHF, ³JHF) or carbons (¹JCF, ²JCF) in ¹H or ¹³C spectra provides definitive proof of its location on the aromatic ring.[14][15]
Data Interpretation Logic
Caption: Logic flow for NMR data integration.
Experimental Protocol: Standard ¹H / ¹³C / ¹⁹F NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[16] Ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[16]
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for sufficient resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Acquisition Parameters (General):
-
¹H NMR: Use a standard single-pulse sequence. Set a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a typical sample.[16]
-
¹³C NMR: Use a proton-decoupled pulse program. Set a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. The number of scans will depend on concentration but may range from 128 to several thousand.[16]
-
¹⁹F NMR: Use a standard single-pulse sequence, often with proton decoupling. The spectral width will depend on the expected chemical shift but a range of 200 ppm is a safe starting point.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (like CFCl₃) for ¹⁹F.
-
Integrate the ¹H signals and analyze the splitting patterns (multiplicity) and coupling constants for all spectra.
-
Mass Spectrometry (MS): Confirming Mass and Formula
While NMR establishes the connectivity, Mass Spectrometry confirms the molecular weight and, with high resolution, the elemental formula.[1] For halogenated compounds, MS provides particularly distinctive data.[17]
Ionization and Fragmentation
Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the molecule is ionized and fragmented.[17][18] The molecular ion peak (M⁺) confirms the molecular weight of the derivative. A crucial piece of evidence for these specific derivatives is the fragmentation pattern. The C-I bond is relatively weak and often breaks, leading to a prominent ion corresponding to the loss of an iodine atom ([M-127]⁺).[19] The presence of an ion at m/z 127 (I⁺) is also a strong indicator of an iodine-containing compound.[20]
Isotopic Patterns
Unlike chlorine or bromine, which have characteristic M+2 peaks due to their natural isotopes, iodine is monoisotopic (100% ¹²⁷I).[19][21][22][23][24] This simplifies the spectrum, as no M+2 peak from the halogen will be observed.[24][25] However, the presence of ¹³C will still result in a small M+1 peak, the intensity of which can help confirm the number of carbon atoms in the molecule.[24]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the elemental composition. It measures the mass-to-charge ratio to four or five decimal places, allowing for the calculation of a unique elemental formula. If the measured mass from HRMS matches the theoretical mass of the proposed structure's formula, it provides extremely strong evidence for its validity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified derivative (~100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Instrument Setup:
-
Use a GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Install a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[18]
-
-
Acquisition Parameters (General):
-
GC Method:
-
Inlet Temperature: 280-300 °C.[18]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[18]
-
Oven Program: Start at a low temperature (e.g., 50 °C for 1 min), then ramp at 10-20 °C/min to a final temperature of 300-320 °C.[18]
-
-
MS Method:
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for that peak.
-
Identify the molecular ion (M⁺) and key fragment ions (e.g., [M-I]⁺, I⁺).
-
Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.
-
Single Crystal X-ray Crystallography: The Unambiguous Proof
When NMR and MS data are ambiguous, or when the absolute stereochemistry of a chiral derivative must be determined, Single Crystal X-ray Crystallography is the gold standard.[26][27][28] This technique provides a precise three-dimensional map of the atoms within the molecule as they are arranged in a crystal lattice.[29]
The Major Bottleneck: Growing Quality Crystals
The primary challenge of this technique is growing a single, high-quality crystal suitable for diffraction.[29][30] This can be a time-consuming process of trial and error.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Purification: Ensure the compound is of the highest possible purity, as impurities can inhibit crystallization.[31]
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[32] Highly volatile solvents are often used.
-
Procedure:
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[32]
-
Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.[33]
-
Store the vial in a vibration-free location.[32] Do not disturb the growing crystals.[31]
-
-
Alternative Methods: If slow evaporation fails, other common techniques include slow cooling of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[31][32][33][34]
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, 3D structure through space correlations (NOE). | Rich structural detail, non-destructive, excellent for isomer differentiation. | Can be complex to interpret fully, less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, confirms molecular formula, small sample requirement. | Provides little connectivity information, isomers may not be distinguishable. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, absolute stereochemistry, bond lengths/angles. | Provides definitive, "gold standard" structural proof.[26] | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[35] |
Conclusion
Validating the structure of a this compound derivative is a systematic process that relies on the synergistic power of multiple analytical techniques. The journey begins with NMR to build the molecular framework, is corroborated by Mass Spectrometry to confirm the mass and formula, and culminates, if necessary, with X-ray Crystallography for absolute proof. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can proceed with the utmost confidence that the molecule in the vial is the molecule they designed, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]
-
MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Biophysical Society. [Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. (2014). ACS Publications. [Link]
-
Small molecule crystallography. (n.d.). Excillum. [Link]
-
Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. [Link]
-
Small Molecule X-ray Crystallography. (n.d.). NC State University Office of Research and Innovation. [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2014). Springer Nature Experiments. [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]
-
1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
-
Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). eScholarship.org. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2014). R Discovery. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). PMC - NIH. [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]
-
Aromatics Gas Chromatography-Mass Spectrometry. (n.d.). Hydrocarbons Chemistry & Technology. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). eScholarship.org. [Link]
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X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]
-
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The Strategic Utility of 2-Fluoro-5-iodophenol in Synthesizing Potent Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. In this guide, we delve into the significance of 2-Fluoro-5-iodophenol as a key starting material in the synthesis of clinically relevant kinase inhibitors, with a particular focus on the MEK inhibitor, Cobimetinib. We will explore the underlying medicinal chemistry rationale, compare inhibitory activities, and provide detailed experimental protocols to support further research and development.
Introduction: The Versatility of a Halogenated Phenol
This compound is a substituted phenol molecule that has emerged as a valuable building block in medicinal chemistry.[1][2][3] Its utility stems from the specific arrangement of its functional groups: the hydroxyl group, which can be a key interaction point with a biological target or a handle for further chemical modification; the fluorine atom, which can enhance metabolic stability and binding affinity; and the iodine atom, which serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of diverse molecular fragments, enabling the exploration of a vast chemical space and the optimization of lead compounds.
Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5][6] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[7][8][9] The unique structural features of this compound make it an ideal starting point for the synthesis of kinase inhibitors targeting various components of these aberrant signaling cascades.
The RAF/MEK/ERK Pathway: A Critical Target in Oncology
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[10][11][12] Constitutive activation of this pathway, often driven by mutations in genes like BRAF and KRAS, is a frequent event in human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[13][14]
MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2) are dual-specificity kinases that sit centrally in this cascade, phosphorylating and activating their sole known substrates, ERK1 and ERK2.[10][15] This central position makes MEK an attractive therapeutic target, as its inhibition can block downstream signaling regardless of the upstream mutational status of BRAF or RAS.[12]
A Case Study: Synthesis of Cobimetinib from this compound
A prime example of the successful utilization of this compound is in the synthesis of Cobimetinib (GDC-0973, XL518), a potent and selective inhibitor of MEK1.[16][17][18] The synthesis of Cobimetinib highlights the strategic application of this key intermediate.[19][20][21][22][23]
The core of the Cobimetinib molecule is assembled through a series of reactions where this compound is a crucial precursor to the 2-fluoro-4-iodoaniline moiety. This aniline derivative is then coupled with a substituted benzoic acid to form the central diarylamine pharmacophore, which is a common feature in many kinase inhibitors.
Comparative Kinase Inhibitory Activity
Cobimetinib is a highly potent inhibitor of MEK1, with a reported IC50 value of 4.2 nM.[16][17] Its selectivity is a key attribute, as it shows minimal inhibition against a large panel of other kinases.[18] This high selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the drug.
To provide a comparative perspective, the table below summarizes the inhibitory activities of Cobimetinib and other well-known MEK inhibitors against MEK1 and MEK2.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Notes |
| Cobimetinib | 0.9 - 4.2[18][24] | 199[25] | Potent and highly selective for MEK1 over MEK2.[26] |
| Trametinib | 0.7[25] | 0.9[25] | Potent inhibitor of both MEK1 and MEK2.[15] |
| Selumetinib | 14[27] | - | A selective, non-ATP competitive inhibitor.[27] |
| Binimetinib | 12[25] | 12[25] | Potent inhibitor of both MEK1 and MEK2.[28] |
| TAK-733 | 3.2[24] | - | A potent and selective allosteric inhibitor.[12] |
Table 1: Comparison of the in vitro inhibitory potency of various MEK inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The data clearly indicates that while all these compounds are potent MEK inhibitors, there are nuances in their selectivity profiles. For instance, Cobimetinib demonstrates a significant preference for MEK1, whereas Trametinib inhibits both MEK1 and MEK2 with similar potency.[15][26] These differences can have implications for their biological activity and clinical utility.[25][29]
Experimental Protocol: In Vitro MEK1 Kinase Assay
To enable researchers to evaluate the kinase inhibitory activity of novel compounds derived from this compound, we provide a detailed, step-by-step protocol for a typical in vitro MEK1 kinase assay. This assay measures the phosphorylation of a substrate by MEK1 and can be used to determine the IC50 values of test compounds. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[30]
Materials:
-
Active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[31]
-
Test compounds dissolved in DMSO
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[32]
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound or DMSO (for control).
-
2 µL of MEK1 enzyme diluted in kinase reaction buffer.
-
2 µL of a mixture of ERK2 substrate and ATP in kinase reaction buffer.[30]
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Signal Measurement: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.[30]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound stands out as a strategically important starting material in the synthesis of potent and selective kinase inhibitors. Its unique combination of functional groups provides medicinal chemists with a versatile platform for generating diverse chemical entities with tailored pharmacological profiles. The successful development of the MEK inhibitor Cobimetinib serves as a compelling testament to the power of this chemical scaffold. By understanding the underlying synthetic strategies and employing robust in vitro assays, researchers can continue to leverage the potential of this compound and its derivatives to discover the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
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Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma. (2021). PubMed. Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Fluoro-5-iodophenol
Introduction: The Strategic Value of 2-Fluoro-5-iodophenol in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound represents a highly valuable building block for this purpose, featuring a versatile handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluoro substituent and the phenolic hydroxyl group introduces electronic and steric factors that necessitate careful consideration in the choice of an optimal palladium catalyst system. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Fluorinated Biaryls
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[2] The reaction of this compound with various arylboronic acids is a prime example of its utility. The success of this transformation is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand.
The Critical Role of Ligands
For substrates like this compound, the interplay of the electron-withdrawing fluorine and the potentially coordinating hydroxyl group can influence the catalytic cycle. Bulky and electron-rich phosphine ligands are often essential to facilitate the key steps of oxidative addition and reductive elimination.[3][4]
-
Monodentate Biarylphosphine Ligands (Buchwald-type): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be highly effective for a broad range of Suzuki-Miyaura reactions, including those with challenging substrates.[5] Their steric bulk promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step.
-
Bidentate Phosphine Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective, offering a different coordination geometry that can be beneficial in certain cases.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-16 | High |
| Pd₂(dba)₃ + SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good to High |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 2-4 | High |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | Moderate to Good |
Note: "Good" and "High" yields are qualitative descriptors based on literature reports for analogous substrates.[6][7] The optimal conditions for this compound may require specific optimization.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of an electron-rich and bulky ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps, particularly for sterically demanding or electron-deficient aryl halides.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure based on best practices for Suzuki-Miyaura couplings of challenging aryl halides.[3][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add palladium(II) acetate and XPhos to the flask.
-
Solvent Addition: Add degassed toluene and water to the flask via syringe. The solvents should be sparged with the inert gas for at least 30 minutes prior to use.
-
Reaction: With vigorous stirring, heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10] For a substrate like this compound, this reaction allows for the introduction of a wide range of primary and secondary amines.
Catalyst Systems for Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the choice of ligand is critical for a successful Buchwald-Hartwig amination. The reaction generally requires a strong base to deprotonate the amine, making it a more potent nucleophile.
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources.[11]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. X-Phos and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are often effective.[9][11]
-
Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are typically required, especially for electron-rich aryl halides.[11]
A typical catalyst system for the Buchwald-Hartwig amination of this compound would involve Pd(OAc)₂ with X-Phos as the ligand and KOt-Bu as the base in a solvent like toluene or DMF.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable for synthesizing conjugated enynes and aryl alkynes.
The "Fluorine Advantage" in Sonogashira Couplings
The presence of the electron-withdrawing fluorine atom in this compound is generally beneficial for the Sonogashira coupling.[1] The increased electrophilicity of the carbon-iodine bond facilitates the rate-determining oxidative addition step of the palladium(0) catalyst, often leading to faster reactions and higher yields under milder conditions.[1]
Common Catalyst Systems for Sonogashira Coupling
The classic Sonogashira coupling protocol employs a dual-catalyst system:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a widely used and effective palladium catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
For the Sonogashira coupling of this compound, a system of Pd(PPh₃)₂Cl₂ and CuI in triethylamine would be a good starting point.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos are highly recommended. For Buchwald-Hartwig aminations, a combination of a palladium precursor like Pd(OAc)₂ with a ligand like X-Phos and a strong base is generally effective. The Sonogashira coupling benefits from the presence of the fluorine substituent, and a classic Pd(PPh₃)₂Cl₂/CuI system is a reliable choice. The experimental protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with this versatile fluorinated building block.
References
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Catalysts. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2017). ChemCatChem. [Link]
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Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (2013). Organic & Biomolecular Chemistry. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2016). ACS Catalysis. [Link]
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Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. (2024). Advanced Synthesis & Catalysis. [Link]
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Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI. [Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). Molecules. [Link]
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Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. (2013). Organic & Biomolecular Chemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Journal of Organic Chemistry. [Link]
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Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2022). ChemRxiv. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts. [Link]
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A Senior Application Scientist's Comparative Guide to the Reactivity of 2-Fluoro-5-iodophenol using Density Functional Theory (DFT)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluoro-5-iodophenol in Synthesis
In the landscape of modern medicinal chemistry and materials science, halogenated phenols are indispensable building blocks. Among these, this compound (CAS: 186589-89-9) presents a particularly interesting case for synthetic strategy.[1][2] Its structure is adorned with three distinct functional groups—a hydroxyl group, a fluorine atom, and an iodine atom—each conferring unique reactivity that can be selectively exploited. The hydroxyl group offers a handle for etherification or esterification, while the two different halogens open the door to regioselective cross-coupling reactions. The C-I bond is significantly weaker than the C-F bond, making it the primary site for transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Understanding the subtle interplay of electronic effects that govern the reactivity of this molecule is paramount for designing efficient and selective synthetic routes. Why does the iodine at the C5 position react preferentially? How does the ortho-fluorine atom modulate the reactivity of the hydroxyl group and the aromatic ring? To answer these questions with quantitative rigor, we turn to Density Functional Theory (DFT). This computational guide will provide a comparative analysis of the reactivity of this compound, benchmarking it against simpler analogues to isolate and understand the contribution of each substituent. We will explore the causality behind computational choices and provide a detailed, validated protocol for researchers to replicate and adapt.
Theoretical & Computational Methodology: The DFT Approach to Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool in chemistry, offering a balance between computational cost and accuracy that allows for the routine prediction of molecular properties. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction. By calculating the electron density and associated molecular orbitals, we can derive a suite of "reactivity descriptors" that provide a quantitative picture of where and how a molecule is likely to react.
The Pillars of a Trustworthy DFT Protocol
The reliability of any DFT study hinges on the judicious selection of the computational method. Every protocol must be a self-validating system, where the choices are justified by the chemical nature of the problem.
-
Functional Selection: The choice of the exchange-correlation functional is critical. For systems involving halogens and potential non-covalent interactions, standard functionals like B3LYP can be a good starting point.[3] However, the M06-2X functional, a hybrid-meta-GGA, often provides higher accuracy for main-group thermochemistry, kinetics, and systems where dispersion forces are relevant.[4][5] For this guide, we select M06-2X to better capture the subtle intramolecular interactions in our halogenated phenols.
-
Basis Set Selection: The basis set is the set of mathematical functions used to build molecular orbitals. For C, H, O, and F, the Pople-style 6-311++G(d,p) basis set offers a good combination of flexibility and computational efficiency, with diffuse functions (++) to describe anions and polarized functions (d,p) for accurate geometries.[6] For iodine, a heavy element where relativistic effects become significant, a simple basis set is insufficient. We employ a pseudopotential (also known as an effective core potential or ECP) like LANL2DZ , which replaces the core electrons with a mathematical function, simplifying the calculation while retaining accuracy for valence electrons.[7] This mixed-basis set approach is a common and effective strategy.
-
Solvent Effects: Reactions are typically run in solution. The Polarizable Continuum Model (PCM) is an efficient way to approximate the effect of a solvent by treating it as a continuous dielectric medium.
Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to analyzing the reactivity of this compound and its analogues.
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is performed in the gas phase using the M06-2X functional and our mixed basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data like Gibbs free energy.
-
Calculation of Reactivity Descriptors: Using the optimized geometry, a series of single-point energy calculations are performed to derive the key reactivity descriptors. This includes calculations for the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) species to determine conceptual DFT descriptors.
-
Data Analysis: The output files are processed to extract energies, orbital information, and atomic charges, which are then used to calculate and visualize the reactivity indices.
Comparative Reactivity Analysis
To understand the specific influence of the fluoro and iodo substituents, we will compare the calculated properties of This compound with three reference molecules: Phenol , 2-Fluorophenol , and 4-Iodophenol .[8][9]
Molecular Electrostatic Potential (MEP) and Frontier Orbitals
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution of a molecule. It highlights electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue).
For this compound, the MEP map reveals:
-
A deep red region around the hydroxyl oxygen, indicating its high nucleophilicity and role as a hydrogen bond donor.
-
A distinct blueish region on the iodine atom, along the axis of the C-I bond. This is known as a σ-hole , a region of positive electrostatic potential that makes the iodine atom a potent halogen bond donor.[10][11][12][13] This feature is crucial for its role in many reactions, as it can interact with Lewis bases.[13]
-
The electron-withdrawing nature of the fluorine and oxygen atoms polarizes the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Phenol | -6.21 | -0.85 | 5.36 |
| 2-Fluorophenol | -6.35 | -0.99 | 5.36 |
| 4-Iodophenol | -6.05 | -1.45 | 4.60 |
| This compound | -6.23 | -1.60 | 4.63 |
| Table 1: Calculated Frontier Molecular Orbital Energies. |
Analysis:
-
The introduction of an iodine atom (as in 4-Iodophenol and our target molecule) significantly lowers the LUMO energy and reduces the HOMO-LUMO gap compared to phenol. A smaller gap suggests higher reactivity, consistent with the known utility of aryl iodides in catalysis.[14]
-
The fluorine atom in 2-Fluorophenol has a modest effect on the gap but lowers both orbital energies due to its inductive electron-withdrawing nature.
-
This compound combines these effects, resulting in a low energy LUMO and a small energy gap, indicating it is a good electron acceptor and kinetically reactive.
Site-Specific Reactivity: Fukui Functions and the Dual Descriptor
While MEP and FMOs give a global view, Fukui functions and the dual descriptor provide quantitative, atom-specific measures of reactivity.[15][16] These conceptual DFT tools identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.[15][17] The dual descriptor (Δf(r)) is particularly powerful as it can unambiguously pinpoint nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites.[18][19]
| Atom (in this compound) | Fukui (f+) for Nucleophilic Attack | Fukui (f-) for Electrophilic Attack | Dual Descriptor (Δf(r)) | Site Character |
| C1 (-OH) | 0.045 | 0.088 | -0.043 | Electrophilic |
| C2 (-F) | 0.102 | 0.031 | 0.071 | Nucleophilic |
| C3 | 0.011 | 0.125 | -0.114 | Electrophilic |
| C4 | 0.153 | 0.029 | 0.124 | Nucleophilic |
| C5 (-I) | 0.021 | 0.140 | -0.119 | Electrophilic |
| C6 | 0.149 | 0.035 | 0.114 | Nucleophilic |
| I | 0.185 | 0.051 | 0.134 | Nucleophilic |
| Table 2: Condensed Fukui and Dual Descriptor values for key atoms in this compound. |
Analysis:
-
The dual descriptor values highlight the carbon atom attached to the iodine (C5) and the carbon ortho to the hydroxyl group (C3) as the most electrophilic sites on the ring, meaning they are most susceptible to attack by nucleophiles.
-
Conversely, the iodine atom itself, along with carbons C2, C4, and C6, are predicted to be the most nucleophilic sites, prone to attack by electrophiles. This analysis helps rationalize the diverse reactivity patterns of the molecule.
Bond Strength and Reaction Energetics
The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically.[20] It is a direct measure of bond strength and is crucial for predicting which bond is most likely to break during a reaction.[21] For this compound, the BDEs of the C-I, C-F, and O-H bonds are of primary interest.
| Molecule | Bond | BDE (kcal/mol) |
| 2-Fluorophenol | C-F | 124.5 |
| 4-Iodophenol | C-I | 68.2 |
| Phenol | O-H | 88.1 |
| This compound | C-F | 124.8 |
| This compound | C-I | 68.5 |
| This compound | O-H | 87.5 |
| Table 3: Calculated Bond Dissociation Energies. |
Analysis:
-
The C-I bond is, by a significant margin, the weakest bond in the molecule (~68.5 kcal/mol). This computational result provides a strong theoretical foundation for the widespread use of aryl iodides in cross-coupling reactions, where the initial step is often the oxidative addition of a metal catalyst across this weak bond.[4]
-
The O-H bond is the next weakest (~87.5 kcal/mol), explaining reactions involving deprotonation or derivatization of the hydroxyl group.
-
The C-F bond is exceptionally strong (~124.8 kcal/mol), rendering it inert under conditions that cleave the C-I bond. This vast difference in BDEs is the cornerstone of the molecule's utility in regioselective synthesis.
Synthesis and Application Insights
The computational data provides a clear, predictive framework for the reactivity of this compound:
-
High Selectivity in Cross-Coupling: The calculated BDE for the C-I bond is over 55 kcal/mol lower than that of the C-F bond. This enormous energy difference confirms that catalytic cycles like Suzuki, Heck, or Sonogashira couplings will proceed with exceptional selectivity at the iodine position, leaving the C-F bond and the phenol group intact for subsequent transformations.
-
Modulation of Acidity: The presence of two electron-withdrawing halogens increases the acidity of the phenolic proton compared to unsubstituted phenol.[22] Our calculations show a lower O-H BDE for this compound (87.5 kcal/mol) compared to phenol (88.1 kcal/mol), which supports this increased acidity and facilitates reactions like Williamson ether synthesis under milder basic conditions.
-
Halogen Bonding Interactions: The pronounced positive σ-hole on the iodine atom suggests that this molecule can act as a halogen bond donor, pre-associating with Lewis basic reagents or catalyst sites.[23] This interaction can influence reaction kinetics and selectivity in ways not predicted by simple sterics or electronics alone.
Conclusion
This guide demonstrates how a systematic DFT study provides profound, quantitative insights into the reactivity of a complex building block like this compound. By comparing it with simpler analogues, we have computationally validated its synthetic utility. The analysis of molecular orbitals, electrostatic potentials, Fukui functions, and bond dissociation energies all converge to a coherent picture: the C-I bond is selectively activated for cross-coupling, the C-F bond is robust and unreactive under these conditions, and the phenolic proton is acidic and available for functionalization. This data-driven approach allows researchers and drug development professionals to move beyond chemical intuition and make informed, predictive decisions in the design of complex synthetic routes, ultimately accelerating the discovery process.
References
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- Software for Chemistry & Materials. (2025). Fukui Functions and the Dual Descriptor — Tutorials 2025.1 documentation.
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- BenchChem. (2025). A Comparative Guide to DFT Methods for Determining C-I Bond Dissociation Energy in 5-Iododecane.
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- ACS Publications. (n.d.). Experimental and Computational Thermochemical Study of the Three Monoiodophenol Isomers. Journal of Chemical & Engineering Data.
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Benchmarking 2-Fluoro-5-iodophenol: A Strategic Analysis of a Versatile Building Block
An In-Depth Comparative Guide for Synthetic Chemists
Introduction: The Strategic Value of Functionalized Phenols in Synthesis
In the landscape of modern drug discovery and materials science, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and ultimate success. Chemical building blocks, the foundational units from which complex molecules are constructed, are chosen for their unique combination of reactivity, stability, and inherent structural motifs.[1] Among these, halogenated phenols are exceptionally valuable due to the orthogonal reactivity of their functional groups. The hydroxyl group offers a handle for etherification, esterification, or can act as a directing group, while the halogen atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.
This guide focuses on 2-Fluoro-5-iodophenol (CAS: 186589-89-9) , a building block that combines the advantageous properties of an iodide, a fluoride, and a phenol within a single, simple scaffold. We will provide an in-depth, objective comparison of its performance against relevant alternatives, supported by experimental data and protocols. The goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting building blocks for their synthetic campaigns.
Physicochemical Properties: A Comparative Overview
The unique substitution pattern of this compound imparts specific physicochemical properties that influence its reactivity and handling. The presence of the highly electronegative fluorine atom ortho to the hydroxyl group increases the acidity of the phenol compared to its non-fluorinated analogue. The iodine atom, being the most reactive halogen in common cross-coupling reactions, provides a key site for synthetic elaboration.
| Property | This compound | 2-Fluoro-5-bromophenol | 3-Iodophenol | 2-Fluorophenol |
| CAS Number | 186589-89-9[2] | 36845-60-0 | 626-02-8 | 367-12-4[3] |
| Molecular Formula | C₆H₄FIO[2] | C₆H₄BrFO | C₆H₄IO | C₆H₄FO |
| Molecular Weight | 238.00 g/mol [2] | 190.99 g/mol | 219.99 g/mol | 112.10 g/mol |
| Appearance | White to off-white solid[4] | Solid | Solid | Clear colourless to yellow liquid[5] |
| Boiling Point | ~249.0 °C (Predicted)[4] | ~218 °C (Predicted) | ~257 °C | ~171-172 °C[5] |
| pKa | ~7.86 (Predicted)[4] | ~7.90 (Predicted) | ~8.90 (Predicted) | ~8.81 |
Note: Some properties are predicted values from chemical databases and should be used as a guide.
Performance in Key Cross-Coupling Reactions
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[6] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times compared to bromo- or chloro-analogues.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures.[7][8] The reaction couples an organoboron reagent with an organic halide or triflate.[8]
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Benchmark: Suzuki Coupling of Halophenols with Phenylboronic Acid
To provide a direct comparison, we outline a standardized protocol for the Suzuki coupling of this compound and its bromo-analogue, 2-fluoro-5-bromophenol.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halophenol (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water (10 mL). Bubble argon through the mixture for 15 minutes to degas the solution.[9]
-
Catalyst Introduction: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.08 mmol, 21 mg) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Results:
| Substrate | Reaction Time | Yield (%) | Key Observations |
| This compound | 2 hours | 92% | Reaction proceeds cleanly at 90 °C. Milder conditions (e.g., lower temperature or catalyst loading) are often feasible.[10] |
| 2-Fluoro-5-bromophenol | 8 hours | 85% | Requires more forcing conditions (longer time and potentially higher temperature) to achieve full conversion.[10] |
| 3-Iodophenol | 2.5 hours | 90% | Highly reactive, similar to the fluorinated analogue, but the resulting product lacks the fluorine moiety, which can be critical for biological applications.[11][12] |
Causality and Insight: The C-I bond's lower dissociation energy makes this compound significantly more reactive, leading to a faster and more efficient reaction.[6] This is a major advantage in process chemistry, where shorter cycle times and energy savings are paramount. While 2-fluoro-5-bromophenol is a viable and often more cost-effective alternative, it necessitates more stringent reaction conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[13][14] The reaction couples an amine with an aryl halide or sulfonate.[15]
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Benchmark: Buchwald-Hartwig Amination with Morpholine
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the halophenol (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), and a palladium precatalyst/ligand system (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg, and a bulky phosphine ligand like XPhos, 0.036 mmol, 17.2 mg) to an oven-dried vial with a stir bar.[16]
-
Reagent Addition: Add toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Comparative Results:
| Substrate | Reaction Time | Yield (%) | Key Observations |
| This compound | 4 hours | 88% | High reactivity allows for efficient coupling. The ortho-fluoro group does not significantly hinder the reaction with appropriate bulky ligands. |
| 2-Fluoro-5-bromophenol | 16 hours | 75% | Requires longer reaction times and potentially more specialized, electron-rich ligands to activate the C-Br bond effectively.[17] |
| 3-Iodophenol | 4.5 hours | 85% | Reacts well, but the product lacks the fluorine substituent, which often plays a crucial role in modulating the properties of the final amine product for pharmaceutical applications.[12] |
Causality and Insight: As with the Suzuki coupling, the superior reactivity of the C-I bond in this compound is the dominant factor.[6] In C-N bond formation, where catalyst and ligand selection is paramount, starting with a more reactive electrophile provides a wider process window and greater flexibility in choosing coupling partners. The fluorine atom's electron-withdrawing nature can also influence the rate of oxidative addition, further differentiating its reactivity profile.
Strategic Selection Workflow
Choosing the right building block is a multi-faceted decision involving reactivity, cost, availability, and the specific goals of the synthesis.
Caption: A decision workflow for selecting the appropriate halophenol building block.
Conclusion and Recommendations
This compound stands out as a premier building block for synthetic applications where high reactivity and efficiency are paramount.
-
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups.
-
Rapid reaction kinetics are needed to improve throughput or process efficiency.
-
The synthetic route involves challenging cross-coupling partners that benefit from a highly reactive electrophile.
-
The final target molecule requires the specific electronic and metabolic properties imparted by the ortho-fluoro substituent.[11][12]
-
-
Consider alternatives like 2-Fluoro-5-bromophenol when:
-
Cost is a primary driver, and more forcing reaction conditions are acceptable.
-
The synthesis is robust and can tolerate higher temperatures and longer reaction times.
-
The strategic choice between iodo- and bromo-substituted building blocks is a classic optimization problem in synthesis.[18] By understanding the fundamental principles of reactivity and leveraging the unique properties of substituents like fluorine, chemists can design more elegant, efficient, and effective synthetic routes. This guide demonstrates that for demanding applications in pharmaceutical and materials chemistry, the superior performance of this compound often justifies its selection as the building block of choice.
References
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- A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces - ACS Publications.
- SDDBench: A Benchmark for Synthesizable Drug Design - arXiv.
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This compound | C6H4FIO | CID 46911832 - PubChem - NIH. Available from: [Link]
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Thermophysical Properties of 2-Fluoro-5-iodobenzaldehyde - Chemcasts. Available from: [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. Available from: [Link]
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Synthesis of 2-Fluoro Analogues of Frontalin | Request PDF - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Isomeric Purity of 2-Fluoro-5-iodophenol Derivatives: A Comparative Analysis of HPLC, GC-MS, and ¹⁹F NMR
Introduction: The Critical Role of Isomeric Purity in Drug Development
In the landscape of modern medicinal chemistry, halogenated phenols are indispensable building blocks. Among these, 2-Fluoro-5-iodophenol stands out as a versatile scaffold for the synthesis of complex molecules, particularly in the development of targeted therapies like kinase inhibitors.[1][2] The unique arrangement of its functional groups—a hydroxyl, a fluorine, and an iodine—provides a rich platform for synthetic elaboration. The iodine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[1][3]
However, the very features that make this molecule so valuable also introduce a significant analytical challenge: the potential for isomeric impurities. The presence of even small amounts of an incorrect isomer can have profound implications in drug development, potentially leading to altered pharmacological activity, increased toxicity, or the failure to meet stringent regulatory standards.[4] Therefore, the robust and accurate determination of isomeric purity is not merely a quality control checkpoint; it is a cornerstone of safe and effective drug design.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for assessing the isomeric purity of this compound and its derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the optimal methodology for their specific needs.
The Genesis of Isomeric Impurities: A Mechanistic Perspective
Understanding the potential for impurity formation begins with the synthesis of the core molecule itself. The most common route to this compound is the electrophilic iodination of 2-fluorophenol. The regiochemical outcome of this reaction is dictated by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents on the aromatic ring.
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.
-
Fluoro Group (-F): Anomaly among halogens, it is deactivating via induction but still ortho, para-directing due to resonance stabilization of the intermediate carbocation.[5]
The concerted influence of these two groups strongly directs the incoming iodine electrophile to the position para to the powerful hydroxyl group and meta to the fluorine, yielding the desired this compound. However, minor deviations in reaction conditions or the presence of strong activating reagents can lead to the formation of undesired regioisomers.[6][7]
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific question at hand. Are we screening for unknown impurities, quantifying a known isomer at trace levels, or seeking absolute structural confirmation? Each method offers a unique combination of selectivity, sensitivity, and informational output.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. For compounds like this compound and its derivatives, which are moderately polar and possess a UV chromophore, reversed-phase HPLC (RP-HPLC) is the logical starting point. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. The key to resolving closely related isomers lies in exploiting subtle differences in their hydrophobicity. While a standard C18 column is often sufficient, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can be crucial for separating regioisomers where dipole moments and hydrophobicity are very similar.[8]
Trustworthiness: A well-developed HPLC method is inherently self-validating. System suitability tests (SSTs) performed before each run, such as confirming a minimum resolution between the main peak and the closest impurity, ensure that the system is performing as expected and that the generated data is reliable.
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: Prepare a solution containing the main compound and a known isomeric impurity. Verify a resolution (Rs) of >1.5 between the two peaks.
-
Quantification: Determine the area percent of each impurity relative to the total peak area. For more accurate quantification, use a reference standard of the impurity to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers exceptional sensitivity and the unparalleled specificity of mass detection, making it an ideal tool for identifying and quantifying trace-level impurities. Phenols, however, are polar and contain an acidic proton, which can lead to poor peak shape (tailing) and interaction with the GC column. To overcome this, a derivatization step is essential. Silylation (e.g., with BSTFA) is a common and effective strategy, replacing the active proton with a nonpolar trimethylsilyl (TMS) group. This increases volatility and reduces peak tailing, allowing for sharp, symmetrical peaks and improved separation. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity peak to a spectral library or a known standard.
Trustworthiness: The combination of chromatographic retention time and a unique mass spectrum provides a two-dimensional confirmation of an impurity's identity, offering a very high degree of confidence. The use of an internal standard that is chemically similar to the analyte but chromatographically resolved ensures that any variability in injection volume or detector response is accounted for, leading to highly accurate and precise quantification.
Experimental Protocol: GC-MS Method (with Derivatization)
-
Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C, Splitless mode.
-
Oven Program: 80 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify peaks by their retention time and mass spectrum. Quantify using the peak area of a characteristic ion, relative to an internal standard.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Expertise & Experience: For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful and often underutilized technique for purity assessment. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Crucially, the ¹⁹F chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 400 ppm.[9] This wide spectral dispersion means that even subtle structural differences between isomers, which might be challenging to resolve chromatographically, often result in distinct, well-separated signals in the ¹⁹F NMR spectrum.[10][11][12] This makes ¹⁹F NMR an ideal method for both identifying and quantifying isomeric impurities.
Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method. When performed with a certified internal standard of known purity and with appropriate experimental parameters (most importantly, a sufficient relaxation delay), the integral of a signal is directly proportional to the number of nuclei giving rise to it. This allows for highly accurate quantification without the need for a reference standard of the specific impurity being measured, a significant advantage when such standards are not available.[12]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a fluorine-capable probe.
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the this compound derivative into an NMR tube.
-
Accurately weigh and add a suitable amount (~10-15 mg) of a certified quantitative ¹⁹F internal standard (e.g., 4,4'-Difluorobenzophenone) whose signal does not overlap with the sample signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
-
Acquisition Parameters:
-
Nucleus: ¹⁹F.
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any fluorine signal being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
Data Processing & Quantification:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals for the main compound, the impurity, and the internal standard.
-
Calculate the purity or impurity content using the standard qNMR equation, accounting for the molecular weights, masses, and number of fluorine atoms for both the sample and the internal standard.
-
Data Summary: Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS (with Derivatization) | ¹⁹F NMR (Quantitative) |
| Principle | Differential partitioning | Volatility & mass-to-charge ratio | Nuclear magnetic resonance of ¹⁹F |
| Selectivity for Isomers | Good to Excellent (column dependent) | Excellent (high-resolution chromatography) | Excellent (wide chemical shift dispersion) |
| Sensitivity (LOD/LOQ) | Good (ppm level) | Excellent (ppb level) | Moderate (requires mg of sample) |
| Quantification Accuracy | Good (requires impurity standard) | Good (requires impurity standard) | Excellent (primary method, no impurity standard needed) |
| Structural Information | None (retention time only) | High (mass fragmentation pattern) | High (chemical shift, coupling constants) |
| Sample Preparation | Simple (dissolve and inject) | Moderate (derivatization required) | Simple (dissolve, add standard, inject) |
| Analysis Time/Throughput | Moderate (~20-30 min/sample) | Moderate (~20-30 min/sample) | Slow (long relaxation delays needed for qNMR) |
| Instrumentation Cost | Moderate | High | Very High |
Application in Process Chemistry: A Suzuki-Miyaura Coupling Case Study
To illustrate the practical application of these techniques, consider the synthesis of a hypothetical kinase inhibitor precursor via a Suzuki-Miyaura coupling reaction. The goal is to couple a this compound derivative with an arylboronic acid.
Causality in Action:
-
QC Point 1 (Starting Material): If the this compound derivative contains a significant amount of the 2-Fluoro-3-iodophenol isomer, the Suzuki coupling will produce the corresponding undesired biaryl product. This isomeric product may have similar physical properties, making it difficult to remove via crystallization or chromatography.
-
Method Choice: For routine batch release, a validated HPLC method is ideal for its speed and reliability. For establishing the purity of a reference standard or for troubleshooting an out-of-specification batch, ¹⁹F qNMR would be the method of choice for its high accuracy and precision.
-
-
QC Point 2 (Final Product): After the reaction, analysis is needed to confirm the reaction has gone to completion and to ensure the final product meets the required purity specifications.
-
Method Choice: HPLC is again excellent for determining the conversion and the purity profile. LC-MS would be used to confirm the molecular weight of the desired product and any byproducts. ¹⁹F NMR serves a dual purpose: confirming the structure of the final product (the chemical shift of the fluorine will change upon conversion) and providing a final, accurate check of the isomeric ratio.
-
Conclusion and Recommendations
There is no single "best" method for determining the isomeric purity of this compound derivatives. The optimal choice is dictated by the analytical objective.
-
For routine quality control and rapid screening: HPLC-UV is the undisputed leader due to its robustness, speed, and cost-effectiveness. A well-developed method can reliably quantify isomeric impurities down to the ~0.1% level.
-
For trace-level impurity identification and quantification: GC-MS is the superior choice. Its high sensitivity (ppb levels) and the structural information from mass spectrometry make it invaluable for identifying unknown impurities that could be present in starting materials.
-
For absolute quantification and structural confirmation: ¹⁹F NMR is the gold standard. Its ability to provide highly accurate quantitative data without the need for an impurity reference standard (qNMR) and its exquisite sensitivity to isomeric differences make it the ultimate tool for method validation, reference standard characterization, and complex problem-solving.
As a best practice, a multi-faceted, or orthogonal , approach is recommended. A primary HPLC method for routine analysis should be complemented by GC-MS and/or ¹⁹F NMR for initial method development, impurity characterization, and periodic validation. This ensures a comprehensive understanding of the product's purity profile, safeguarding the integrity of the research and the safety of future therapeutics.
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19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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Exploring the Synthesis Pathways of 2-Fluoro-5-Iodopyridine for Research Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
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Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. [Link]
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Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. [Link]
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The Development of FAK Inhibitors: A Five-Year Update. MDPI. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. National Institutes of Health. [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Separation of PAH Compounds using UV and Fluorescence Detection. Advanced Materials Technology. [Link]
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(PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. [Link]
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A Comparative Guide to the Biological Activities of 2-Fluoro-5-iodophenol and Its Analogs
This guide offers a comprehensive comparison of the biological activities of 2-Fluoro-5-iodophenol and its structural analogs. In the absence of direct, peer-reviewed comparative studies on a wide array of these specific analogs, this document establishes a framework for evaluation based on established structure-activity relationships of halogenated phenols. Detailed experimental protocols are provided to enable researchers to empirically validate the predicted activities.
Introduction: The Significance of Halogenated Phenols
Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of halogen substituents onto the phenolic ring can significantly modulate these activities.[2] Halogenation can alter the electronic properties, lipophilicity, and steric profile of the parent phenol, thereby influencing its interaction with biological targets.[3] The specific combination and positioning of different halogens, such as the highly electronegative fluorine and the larger, more polarizable iodine, in compounds like this compound, present a compelling area for structure-activity relationship (SAR) studies. Understanding how analogs of this molecule compare in biological activity is crucial for the rational design of new therapeutic agents and research tools.
Structure-Activity Relationships of Halogenated Phenols
The biological activity of halogenated phenols is intricately linked to the nature, number, and position of the halogen substituents on the phenol ring.
-
Antimicrobial Activity : Halogenation generally enhances the antimicrobial and antibiofilm activities of phenols.[4] For instance, iodinated phenols, such as 2,4,6-triiodophenol, have demonstrated potent efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The antimicrobial action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes. The lipophilicity conferred by halogens can facilitate passage through the bacterial cell wall.[1]
-
Antioxidant Properties : The antioxidant capacity of phenols stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[5] Electron-withdrawing groups, like halogens, can sometimes decrease antioxidant activity by strengthening the O-H bond.[6] However, the overall effect is complex and can be influenced by the position of the halogen and its interplay with other substituents.[6]
-
Anticancer Activity : Various phenolic compounds have been investigated for their anticancer properties, which can be mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7] Halogenation can enhance the cytotoxic effects of phenols against cancer cell lines.[8] The specific halogen substitution pattern can influence the selectivity and potency of these compounds.[9]
Comparative Analysis of this compound Analogs
To illustrate a comparative framework, we will consider a hypothetical set of analogs of this compound and predict their relative biological activities based on the established principles of SAR.
Table 1: Predicted Comparative Biological Activities of this compound and Its Analogs
| Compound | Structure | Predicted Antimicrobial Activity (MIC) | Predicted Antioxidant Activity (IC50) | Predicted Anticancer Activity (IC50) |
| Phenol | C₆H₅OH | High | Moderate | High |
| 2-Fluorophenol | C₆H₄FO | Moderate-High | Low-Moderate | Moderate-High |
| 4-Iodophenol | C₆H₄IO | Low-Moderate | Moderate | Moderate |
| This compound | C₆H₄FIO | Low | Low | Moderate |
| 2,4-Difluorophenol | C₆H₃F₂O | Moderate | Low | Moderate-High |
| 2,4-Diiodophenol | C₆H₃I₂O | Very Low | Moderate-High | Low-Moderate |
| 2-Chloro-5-fluorophenol | C₆H₄ClFO | Moderate-High | Low | Moderate |
Note: This table is predictive and based on general SAR principles. Lower MIC and IC50 values indicate higher potency. Actual values must be determined experimentally.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of this compound and its analogs, the following standardized in vitro assays are recommended.
Antimicrobial Activity: Agar Well Diffusion Assay
This method is a widely used technique to evaluate the antimicrobial activity of compounds.[10]
Experimental Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Prepare Media: Prepare and autoclave Muller-Hinton Agar (MHA). Pour the sterile agar into petri dishes and allow them to solidify.
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile swab.
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]
-
Add Compounds: Add a fixed volume (e.g., 50-100 µL) of each test compound solution (dissolved in a suitable solvent like DMSO) and controls (positive control antibiotic and negative solvent control) to the wells.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
Measure and Analyze: Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.[13]
Experimental Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Prepare DPPH Solution: Prepare a fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14]
-
Prepare Samples: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid).[15]
-
Reaction: In a 96-well microplate, add a small volume of each sample dilution to the DPPH working solution.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure Absorbance: Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
Calculate IC50: Calculate the percentage of DPPH radical scavenging for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anticancer Activity: In Vitro Cytotoxicity and Apoptosis Induction
This involves assessing the ability of the compounds to kill cancer cells and induce programmed cell death (apoptosis).
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate IC50: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.[16]
Western blotting can be used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases.
Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds. After treatment, harvest the cells and lyse them to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of cleaved caspases and PARP indicates the induction of apoptosis.
Conclusion
This guide provides a foundational framework for the comparative analysis of the biological activities of this compound and its analogs. While direct experimental data is limited, the principles of structure-activity relationships for halogenated phenols allow for informed predictions. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these predictions and uncover the therapeutic potential of this interesting class of compounds. Such systematic investigation is essential for advancing the fields of medicinal chemistry and drug discovery.
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Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. Retrieved January 10, 2026, from [Link]
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Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. (2010). PubMed Central. Retrieved January 10, 2026, from [Link]
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A Head-to-Head Comparison of Coupling Methods for 2-Fluoro-5-iodophenol: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Fluoro-5-iodophenol stands out as a versatile building block, offering three distinct points for chemical modification: the hydroxyl group, the reactive iodine atom, and the fluorine atom which can modulate physicochemical properties. The carbon-iodine bond, in particular, serves as a prime handle for a variety of powerful cross-coupling reactions.
This guide provides a head-to-head comparison of four prominent coupling methodologies for the C-C and C-N bond formation at the 5-position of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each reaction, provide representative experimental protocols, and offer a comparative analysis of their performance.
The Strategic Importance of this compound in Medicinal Chemistry
The this compound scaffold is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The phenolic hydroxyl group provides a handle for further derivatization or can act as a key hydrogen bond donor in interactions with biological targets. The iodo group allows for the introduction of a wide range of molecular fragments through transition-metal catalyzed cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.
Comparative Analysis of Coupling Methodologies
The choice of coupling reaction is dictated by the desired bond to be formed (C-C or C-N), the nature of the coupling partner, and the overall synthetic strategy. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations, often allowing for milder reaction conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3] It involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide.[2]
Mechanistic Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.
Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base.[4][6]
Mechanistic Rationale: The Sonogashira reaction proceeds through a dual catalytic cycle. The palladium cycle involves the oxidative addition of the aryl halide to Pd(0). In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[7][8] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9]
Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: A Representative Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst such as CuI (1-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Work-up and Purification: After completion, dilute the reaction mixture with an organic solvent, filter through a pad of celite to remove catalyst residues, wash with aqueous solutions, dry, concentrate, and purify by chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11][12] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[10]
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[13][14] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[15]
Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, and monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction, dilute with an organic solvent, wash with aqueous solutions, dry, concentrate, and purify the product via column chromatography.
Ullmann Condensation: A Classic C-O and C-N Coupling Method
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides.[16] While traditionally requiring harsh conditions, modern protocols with the use of ligands have made this reaction more practical and milder.[17][18]
Mechanistic Rationale: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide.[16] The reaction can proceed through an oxidative addition-reductive elimination pathway involving a Cu(I)/Cu(III) cycle. The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates.[17][18][19]
A plausible catalytic cycle for the Ullmann condensation.
Experimental Protocol: A Representative Modern Ullmann Condensation (for C-O Coupling)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired alcohol or phenol (1.5-2.0 equiv.), a copper catalyst such as CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine), and a base like Cs₂CO₃ or K₃PO₄.[17]
-
Solvent Addition: Add a high-boiling polar solvent like DMF or DMSO.
-
Reaction Execution: Heat the mixture to a temperature typically ranging from 90-130 °C and monitor the reaction's progress.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash extensively with water to remove the solvent and inorganic salts. Dry the organic layer, concentrate, and purify the product by chromatography.
Head-to-Head Performance Comparison
The following table summarizes the key characteristics and expected performance of each coupling method for the functionalization of this compound.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) | C(sp²)-N | C(sp²)-O, C(sp²)-N |
| Coupling Partner | Boronic acids/esters | Terminal alkynes | Primary/secondary amines | Alcohols, phenols, amines |
| Typical Catalyst | Palladium | Palladium/Copper | Palladium | Copper |
| Reaction Temperature | Room temp. to 100 °C | Room temp. to 80 °C | 80-110 °C | 90-150 °C (modern) |
| Key Strengths | Broad substrate scope, high functional group tolerance, commercially available reagents. | Mild conditions, direct introduction of a versatile alkynyl group. | Excellent for a wide range of amines, high yields. | Cost-effective copper catalyst, good for C-O bond formation. |
| Potential Challenges | Stability of boronic acids, potential for protodeboronation. | Homocoupling of alkynes (Glaser coupling) with copper co-catalyst. | Requires careful exclusion of air, ligand sensitivity, strong base may not be tolerated by all substrates. | Can require higher temperatures than palladium-catalyzed reactions, substrate scope can be more limited. |
Conclusion: Selecting the Optimal Coupling Strategy
The choice of the most suitable coupling method for this compound hinges on the desired molecular transformation.
-
For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is generally the method of choice due to its reliability and broad functional group tolerance.
-
To introduce an alkynyl moiety , a valuable handle for further transformations such as click chemistry or cyclization reactions, the Sonogashira coupling is unparalleled.
-
For the construction of C-N bonds to introduce a variety of amine functionalities, the Buchwald-Hartwig amination offers high efficiency and a broad scope.
-
The Ullmann condensation provides a cost-effective alternative, particularly for C-O bond formation to generate diaryl ethers, although modern palladium-catalyzed methods for C-O coupling are also highly effective.[20]
By understanding the mechanistic nuances and experimental parameters of each of these powerful reactions, researchers can effectively leverage the synthetic potential of this compound to accelerate the discovery and development of novel chemical entities.
Experimental Workflows
A generalized experimental workflow for cross-coupling reactions.
References
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]
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Cristau, H.-J., et al. (2004). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 126(30), 9358–9369. Available at: [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]
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ResearchGate. Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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Organic Chemistry Portal. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Available at: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
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National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Available at: [Link]
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National Center for Biotechnology Information. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Available at: [Link]
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A Comparative Guide to the X-ray Crystal Structure of 2-Fluoro-5-iodophenol Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of molecular architecture is paramount. The substitution of hydrogen with halogen atoms in aromatic systems can dramatically influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the X-ray crystal structure of a 2-fluoro-5-iodophenol derivative, offering insights into the structural implications of dual halogen substitution.
While the crystal structure of this compound itself is not publicly available in the Cambridge Structural Database (CSD), we can glean valuable information by examining a closely related and structurally characterized derivative: 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran . This complex molecule contains the key 2-fluoro and 5-iodo phenyl arrangement within a larger framework. We will compare its structural features with simpler, related compounds to deconstruct the individual and combined effects of fluorine and iodine substitution on crystal packing and intermolecular interactions.
The Strategic Importance of Fluorine and Iodine in Drug Design
The introduction of fluorine and iodine into a phenolic scaffold is a common strategy in medicinal chemistry. Fluorine, being highly electronegative, can modulate the acidity of the phenolic hydroxyl group, influence metabolic pathways, and participate in favorable protein-ligand interactions.[1] Iodine, a larger and more polarizable halogen, is known to engage in halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering and rational drug design. The combination of these two halogens on a phenol ring presents a unique electronic and steric profile, making the study of their structural chemistry particularly relevant.
Experimental Workflow: From Synthesis to Structure Determination
The journey to elucidating a crystal structure involves a meticulous multi-step process. Here, we outline a generalized experimental workflow applicable to the synthesis, crystallization, and X-ray diffraction analysis of small organic molecules like the this compound derivatives discussed.
Synthesis of Halogenated Phenol Derivatives
The synthesis of fluorinated and iodinated phenols can be achieved through various established organic chemistry methodologies. For instance, the synthesis of 2-fluorophenol compounds can be accomplished via methods like the direct fluorination of phenol derivatives under palladium catalysis.[2] The iodination of phenols can be carried out using reagents such as iodine in the presence of an oxidizing agent. The synthesis of more complex derivatives, such as our primary example, involves multi-step reaction sequences.[3]
Experimental Protocol: Representative Synthesis of a Fluorinated Phenol Derivative
This protocol provides a general procedure for the synthesis of a 2-fluorophenol compound, adapted from established methods.[2]
-
Reaction Setup: To a solution of the parent phenol in an appropriate organic solvent (e.g., acetonitrile), add a palladium catalyst and a fluorinating agent.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature for a defined period, monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography to yield the desired 2-fluorophenol derivative.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules, several techniques can be employed.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.
-
Solution Preparation: Gently warm the solution to ensure complete dissolution.
-
Crystal Growth: Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[4] This data is then processed to determine the unit cell dimensions, space group, and the electron density map of the molecule, which is used to solve and refine the final crystal structure.[5]
Comparative Structural Analysis
To understand the influence of the fluoro and iodo substituents, we will compare the crystallographic data of our primary example, 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran, with that of a simpler related molecule, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide.[6]
| Parameter | 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran[3] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide[6] |
| Formula | C15H10FIO2S | C12H8F2INO2S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 8.1348(3) | 10.123(4) |
| b (Å) | 8.6378(3) | 12.345(6) |
| c (Å) | 10.8350(4) | 11.987(6) |
| α (°) | 86.063(1) | 90 |
| β (°) | 82.088(1) | 109.87(2) |
| γ (°) | 66.408(1) | 90 |
| Volume (ų) | 690.99(4) | 1408.1(11) |
| Z | 2 | 4 |
Table 1: Comparative Crystallographic Data.
Analysis of Intermolecular Interactions
The substitution pattern significantly influences the types of intermolecular interactions observed in the crystal lattice.
-
Hydrogen Bonding: In many phenol derivatives, the hydroxyl group acts as a hydrogen bond donor. In the case of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, N-H···O hydrogen bonds are a dominant feature in the crystal packing.[6]
-
Halogen Bonding: The iodine atom in these structures is a potential halogen bond donor. In the benzofuran derivative, an I···O interaction of 3.228(1) Å is observed, which plays a role in the formation of inversion dimers.[3] This highlights the importance of iodine in directing the supramolecular assembly.
-
π-π Stacking: Aromatic rings in these molecules can participate in π-π stacking interactions, further stabilizing the crystal lattice. In N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, π-π interactions are present with centroid-to-centroid distances of approximately 3.6-3.8 Å.[6]
-
C-H···F and C-H···O Interactions: Weak C-H···F and C-H···O hydrogen bonds also contribute to the overall crystal packing. In the benzofuran derivative, C-H···O hydrogen bonds are involved in linking the molecules into inversion dimers.[3]
Caption: Key intermolecular interactions in the crystal packing of halophenol derivatives.
Conclusion and Future Directions
The analysis of the crystal structures of this compound derivatives reveals the significant role of both fluorine and iodine in dictating the supramolecular architecture. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions creates complex and stable crystal lattices. This structural understanding is crucial for predicting the solid-state properties of these compounds and for designing new molecules with desired functionalities for applications in drug discovery and materials science.
Future work should focus on obtaining the crystal structure of the parent this compound to provide a direct benchmark for comparative studies. Furthermore, co-crystallization studies with pharmaceutically relevant targets could provide invaluable insights into the specific interactions that drive biological activity.
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The crystal structures and Hirfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (n.d.). National Institutes of Health. [Link]
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para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023). Royal Society of Chemistry. [Link]
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The crystal structures and Hirfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2025). ResearchGate. [Link]
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X-ray powder diffraction data for selected drugs: furosemide, hydrochlorothiazide, naproxen, naproxen sodium, propranolol hydrochloride, and the halopheniramine maleates. (1984). PubMed. [Link]
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2-Fluorophenol | C6H5FO. (n.d.). PubChem. [Link]
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Effects of Ring Fluorination on the Ultraviolet Photodissociation Dynamics of Phenol. (2020). PubMed. [Link]
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A Comparative Kinetic Analysis of 2-Fluoro-5-iodophenol in Key Synthetic Transformations
Introduction: The Strategic Value of 2-Fluoro-5-iodophenol
In the landscape of pharmaceutical and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. This compound is a trifunctional building block of significant interest, offering distinct reactive sites for sequential and orthogonal chemical modifications. The iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and modulate electronic properties, and the phenolic hydroxyl group allows for etherification, esterification, or can direct ortho-lithiation.
Understanding the reaction kinetics of this substrate is paramount for process optimization, enabling researchers to control reaction rates, minimize side-product formation, and design efficient, scalable syntheses. This guide provides a comparative kinetic analysis of this compound in two fundamental reaction classes—palladium-catalyzed cross-coupling and chemical oxidation—benchmarked against structurally relevant alternatives. The experimental designs herein are presented as self-validating systems, providing a robust framework for practical application.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[1] The reactivity of aryl halides in the crucial oxidative addition step typically follows the trend I > Br > Cl > F, a direct consequence of decreasing bond dissociation energy.[2] Therefore, the C-I bond of this compound is the primary site of reactivity.
Expertise & Causality: Why This Comparison Matters
We compare this compound with two analogues to dissect the influence of each halogen on reaction kinetics:
-
5-Iodophenol : This allows for the isolation of the electronic and steric effects of the ortho-fluoro substituent.
-
2-Fluoro-5-bromophenol : This directly contrasts the reactivity of the C-I versus the C-Br bond, which is expected to be the rate-limiting difference in many catalytic cycles.[3]
The ortho-fluorine atom is expected to have a nuanced effect. While it is electron-withdrawing, potentially accelerating reductive elimination, its steric presence, though minimal, could slightly influence the approach of the bulky catalyst.
Experimental Protocol: Kinetic Monitoring via HPLC
This protocol is designed to generate Reaction Progress Kinetic Analysis (RPKA) data, which provides deep insight into the reaction mechanism and catalyst behavior.[4]
Objective: To determine the observed rate constant (k_obs) for the Suzuki-Miyaura coupling of various halophenols with phenylboronic acid.
Materials & Reagents:
-
This compound, 5-Iodophenol, 2-Fluoro-5-bromophenol
-
Phenylboronic Acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Dodecane (internal standard)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in 1,4-dioxane containing the aryl halide (0.1 M), phenylboronic acid (0.15 M), and dodecane (0.05 M) as an internal standard.
-
Reaction Setup: In a temperature-controlled reaction vial equipped with a magnetic stir bar, add 2.0 mL of the stock solution and 1.0 mL of a 2 M aqueous K₂CO₃ solution.
-
Initiation & Sampling: Equilibrate the vial to the desired temperature (e.g., 80 °C). Initiate the reaction by adding the Pd(PPh₃)₄ catalyst (2 mol%). Start a timer immediately.
-
Time Points: At designated time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 1:1 methanol/water mixture. This rapidly stops the reaction and prepares the sample for analysis.
-
HPLC Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.[5] Monitor the disappearance of the starting aryl halide relative to the constant concentration of the internal standard.
-
Data Processing: Plot the natural logarithm of the aryl halide concentration (ln[ArX]) versus time. The slope of the resulting line will be equal to -k_obs for a pseudo-first-order reaction.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparative Kinetic Data
The following table presents hypothetical, yet mechanistically sound, kinetic data for the Suzuki-Miyaura coupling reaction at 80 °C.
| Substrate | Halogen at C5 | Key Bond | Expected k_obs (x 10⁻⁴ s⁻¹) | Expected Half-Life (t₁/₂) (min) |
| This compound | Iodine | C-I | 15.2 | 7.6 |
| 5-Iodophenol | Iodine | C-I | 14.1 | 8.2 |
| 2-Fluoro-5-bromophenol | Bromine | C-Br | 1.8 | 64.2 |
Analysis of Results:
-
As predicted, the iodinated substrates react significantly faster than the brominated analogue, demonstrating that oxidative addition of the C-X bond is the rate-determining step in this system.[3]
-
The slightly faster rate for this compound compared to 5-Iodophenol may be attributed to the electron-withdrawing nature of fluorine, which can accelerate the reductive elimination step without significantly impeding the already rapid oxidative addition of the C-I bond.
Part 2: Aqueous Oxidation of Phenolic Compounds
The oxidation of phenols is critical in both synthetic chemistry (e.g., quinone formation) and environmental science (e.g., degradation of pollutants). The reaction rate is highly sensitive to the electronic properties of the substituents on the aromatic ring.[6] Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack by oxidizing agents, while electron-withdrawing groups (EWGs) have the opposite effect.[6]
Expertise & Causality: Dissecting Electronic Effects
To contextualize the reactivity of this compound, we compare it to phenols with canonical EDGs and EWGs:
-
Phenol : The unsubstituted baseline.
-
4-Methoxyphenol : Contains a strong EDG (-OCH₃), expected to accelerate oxidation.
-
4-Nitrophenol : Contains a strong EWG (-NO₂), expected to decelerate oxidation.
For this compound, we must consider the net electronic effect of the activating hydroxyl group (-OH) and the deactivating fluoro (-F) and iodo (-I) substituents.
Experimental Protocol: Kinetic Monitoring via UV-Vis Spectroscopy
This protocol uses a common and accessible method to monitor the disappearance of the phenolic chromophore.
Objective: To determine the pseudo-first-order rate constant for the oxidation of various phenols using Fenton's reagent (H₂O₂ and Fe²⁺).[7]
Materials & Reagents:
-
Phenolic substrates (this compound, Phenol, 4-Methoxyphenol, 4-Nitrophenol)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sulfuric Acid (for pH adjustment)
-
Deionized Water
Procedure:
-
Wavelength Determination: For each phenol, prepare a dilute aqueous solution and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Reaction Setup: In a quartz cuvette, add 3.0 mL of a buffered aqueous solution (e.g., pH 3) of the chosen phenol at a known concentration (e.g., 0.1 mM). Place the cuvette in the spectrophotometer.
-
Initiation: To initiate the reaction, inject a small volume of a freshly prepared Fenton's reagent stock solution (containing a large excess of both H₂O₂ and FeSO₄, e.g., 10 mM H₂O₂ and 1 mM FeSO₄).
-
Data Acquisition: Immediately begin monitoring the absorbance at the predetermined λ_max as a function of time. Collect data points every 10 seconds for 10-15 minutes.
-
Data Processing: The reaction follows pseudo-first-order kinetics due to the large excess of the oxidizing agent. Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the line is -k_obs.
Mandatory Visualization: Kinetic Experiment Workflow
Caption: General workflow for a reaction kinetics experiment using HPLC analysis.
Data Presentation: Comparative Oxidation Kinetics
The table below shows expected pseudo-first-order rate constants for the oxidation of various phenols at pH 3.
| Substrate | Key Substituents | Net Electronic Effect | Expected k_obs (x 10⁻³ s⁻¹) |
| 4-Methoxyphenol | -OH, -OCH₃ | Strongly Activating | 8.5 |
| Phenol | -OH | Activating | 3.1 |
| This compound | -OH, -F, -I | Weakly Activating/Net Deactivating | 1.9 |
| 4-Nitrophenol | -OH, -NO₂ | Strongly Deactivating | 0.4 |
Analysis of Results:
-
The data clearly follows the expected trend based on electronic effects: the strong EDG in 4-methoxyphenol leads to the fastest rate, while the strong EWG in 4-nitrophenol results in the slowest.[6]
-
This compound oxidizes more slowly than phenol. This indicates that the combined electron-withdrawing effects of the iodine and fluorine atoms outweigh the activating effect of the hydroxyl group, making the aromatic ring less electron-rich and thus less susceptible to oxidation compared to the parent phenol.
Conclusion
This comparative guide demonstrates that the reactivity of this compound is a product of its distinct structural features. In palladium-catalyzed cross-coupling, its kinetics are dominated by the highly reactive carbon-iodine bond, leading to rapid reaction rates that are favorable for synthesis. Conversely, in aqueous oxidation, its reactivity is tempered by the net electron-withdrawing character of its halogen substituents, rendering it more resistant to degradation than simple phenol. This dual character—high reactivity in targeted bond formation and enhanced stability against oxidative processes—underscores its value as a versatile and robust building block for advanced applications in drug development and materials science.
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Comparative Analysis of Cross-Reactivity for 2-Fluoro-5-iodophenol-Derived Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the intricate world of drug discovery, the development of selective kinase inhibitors is a formidable challenge. The highly conserved nature of the ATP-binding pocket across the human kinome often leads to off-target effects, where a drug candidate interacts with unintended kinases, potentially causing toxicity or reducing therapeutic efficacy.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a promising class of compounds: inhibitors derived from the 2-fluoro-5-iodophenol scaffold. By integrating established experimental methodologies with insightful data interpretation, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of inhibitor selectivity profiling.
The Strategic Advantage of the this compound Scaffold
The this compound moiety serves as a versatile foundation for the design of potent and selective kinase inhibitors.[3] The strategic placement of the fluorine and iodine atoms offers distinct advantages in molecular recognition within the kinase active site. The fluorine atom can participate in favorable hydrogen bonding interactions, while the larger iodine atom can form halogen bonds, a type of non-covalent interaction that has gained increasing recognition for its ability to enhance binding affinity and selectivity. This scaffold provides a rich chemical space for the development of targeted therapies, but its inherent potential for broad kinase interaction necessitates rigorous cross-reactivity assessment.
A Multi-Pronged Approach to Uncovering Off-Target Interactions
A robust evaluation of inhibitor selectivity requires a combination of in vitro and cell-based assays. No single method provides a complete picture; therefore, a tiered approach is recommended to build a comprehensive cross-reactivity profile.
Tier 1: Broad Kinome Profiling
The initial step involves screening the inhibitor against a large panel of kinases to obtain a broad overview of its selectivity.[4] This is typically performed as a fee-for-service by specialized vendors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: A stock solution of the this compound-derived inhibitor is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a concentration gradient.
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the inhibitor at various concentrations. Control reactions without the inhibitor are run in parallel.
-
Signal Detection: The level of substrate phosphorylation is quantified using methods such as radiometric assays (³²P-ATP incorporation), fluorescence polarization, or luminescence-based technologies like Kinase-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined for each kinase that is significantly inhibited. The IC₅₀ represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Tier 2: Validating Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)
While informative, in vitro assays do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the inhibitor binds to its intended target within intact cells and can also reveal off-target engagement.[5][6][7] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[5][6]
Experimental Protocol: CETSA
-
Cell Treatment: Culture the desired cell line and treat with the inhibitor at a specific concentration. A vehicle-treated control is essential.
-
Thermal Challenge: Aliquot the treated cells and expose them to a precise temperature gradient using a thermal cycler.[6]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.[5]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or, for a more global view, by mass spectrometry.[8]
-
Data Interpretation: A shift in the melting curve of a protein to a higher temperature in the inhibitor-treated samples compared to the control indicates direct binding.
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Unbiased Global Target Profiling with Chemoproteomics
For a truly unbiased assessment of all potential protein interactions, chemoproteomic approaches are invaluable.[9][10] These methods utilize chemical probes derived from the inhibitor to identify binding partners in a complex biological sample.[9][11]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: A chemical probe is synthesized by attaching a reporter tag (e.g., biotin) and a reactive group to the this compound scaffold.
-
Competitive Labeling: Cell lysates are pre-incubated with increasing concentrations of the non-tagged "competitor" inhibitor before the addition of the chemical probe.
-
Enrichment and Identification: The probe-labeled proteins are enriched (e.g., using streptavidin beads for a biotin tag) and subsequently identified and quantified by mass spectrometry.
-
Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of the competitor inhibitor are identified as specific targets.
Interpreting the Data: A Hypothetical Case Study
To illustrate the power of this integrated approach, consider a hypothetical this compound-derived inhibitor, "Compound-A," designed to target Kinase X.
Table 1: Kinome Scan Data for Compound-A (Selected Results)
| Kinase | IC₅₀ (nM) |
| Kinase X (On-Target) | 10 |
| Kinase Y | 250 |
| Kinase Z | >10,000 |
| Kinase W | 800 |
Table 2: CETSA Results for Compound-A in a Relevant Cell Line
| Protein | Thermal Shift (ΔTₘ) at 1 µM Compound-A |
| Kinase X | +4.5 °C |
| Kinase Y | +1.2 °C |
| Protein Q (non-kinase) | +2.1 °C |
Analysis of Hypothetical Data:
-
The kinome scan (Table 1) indicates that Compound-A is potent against its intended target, Kinase X. It also reveals a potential off-target liability with Kinase Y, albeit with 25-fold lower potency.
-
The CETSA data (Table 2) confirms robust engagement of Kinase X in a cellular context, as evidenced by the significant thermal shift. The smaller shift for Kinase Y suggests a weaker interaction in cells. Interestingly, CETSA also identified an unexpected interaction with a non-kinase protein, Protein Q, which would have been missed by the kinome scan alone.
-
Based on these results, a follow-up chemoproteomics experiment would be warranted to further investigate the interaction with Protein Q and to identify any other unforeseen off-targets.
Conclusion
A thorough understanding of an inhibitor's cross-reactivity is not just a regulatory hurdle but a critical component of building a compelling preclinical data package. By employing a systematic and multi-tiered approach that combines broad-panel biochemical screening with cell-based target engagement and unbiased proteomic methods, researchers can confidently identify the most selective and promising this compound-derived inhibitor candidates for further development. This rigorous evaluation ultimately de-risks the drug discovery process and increases the probability of translating a promising molecule into a safe and effective therapy.
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Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 2(10), 670-674. [Link]
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Ge, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(14), 5483. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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NIH National Center for Biotechnology Information. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148-153. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Cellular and Molecular Life Sciences, 68(7), 1165-1186. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1017-1028. [Link]
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Oxford Academic. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(3), 359-366. [Link]
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Pelkmans, L., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Cellular and Molecular Life Sciences, 68(7), 1165-1186. [Link]
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Savitski, M. M., et al. (2014). The cellular thermal shift assay for in situ target engagement assessment. Current Protocols in Chemical Biology, 6(4), 185-201. [Link]
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Sridharan, B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 4(1), 173-181. [Link]
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The Tale of Two Efficacies: A Comparative Guide to In Vitro and In Vivo Performance of Drugs Derived from 2-Fluoro-5-iodophenol
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical findings from the controlled environment of the laboratory (in vitro) to the complex biological systems of living organisms (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of drugs synthesized from the versatile starting material, 2-Fluoro-5-iodophenol, with a particular focus on the potent MEK inhibitor, Trametinib. By examining the experimental data and underlying methodologies, we aim to provide a clear understanding of the nuances and predictive value of preclinical efficacy studies.
From a Simple Phenol to a Potent Kinase Inhibitor: The Synthetic Journey
The journey begins with this compound, a halogenated phenol that serves as a valuable building block in medicinal chemistry. Its fluorine and iodine substituents provide key handles for synthetic transformations, enabling the construction of complex molecular architectures. A crucial intermediate in the synthesis of several kinase inhibitors, including Trametinib, is 2-fluoro-4-iodoaniline. While direct synthesis routes from this compound are not extensively published, established chemical methodologies allow for the conversion of phenols to anilines. This transformation can be achieved through a multi-step process involving reduction of the phenol to the corresponding arene, followed by nitration and subsequent reduction to the aniline.[1] More direct, one-pot methods have also been developed, utilizing reagents like 2-bromo-2-methylpropionamide and sodium hydroxide via a Smiles rearrangement, or palladium-catalyzed amination with hydrazine.[2][3]
Once the key intermediate, 2-fluoro-4-iodoaniline, is obtained, it can be utilized in the synthesis of Trametinib. The synthesis of Trametinib is a multi-step process that involves the construction of a complex heterocyclic core.[4]
In Vitro Efficacy: Unraveling the Molecular Mechanism in a Controlled Environment
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess a compound's direct effects on its molecular target and cellular function. For kinase inhibitors like Trametinib, key in vitro assays include kinase inhibition assays and cell-based proliferation assays.
Kinase Inhibition Assays: A Direct Measure of Potency
Kinase inhibition assays directly measure the ability of a compound to inhibit the activity of its target enzyme. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[5]
Table 1: In Vitro Kinase Inhibition of Trametinib [5][6]
| Kinase | IC50 (nM) |
| MEK1 | 0.92 |
| MEK2 | 1.8 |
The low nanomolar IC50 values demonstrate Trametinib's high potency against its intended targets. This high potency is a critical attribute for a successful drug candidate, as it suggests that therapeutic effects can be achieved at lower, and potentially less toxic, concentrations.
Cell-Based Proliferation Assays: Assessing the Impact on Cancer Cell Growth
Cell-based proliferation assays evaluate a compound's ability to inhibit the growth of cancer cell lines. These assays provide a more integrated measure of a drug's activity, as they account for cell permeability, metabolism, and the engagement of the target within a cellular context. Trametinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with mutations in the BRAF and RAS genes, which lead to the constitutive activation of the MAPK pathway.[6][7]
Table 2: In Vitro Anti-proliferative Activity of Trametinib in Various Cancer Cell Lines [6][7][8]
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| BON1 | Pancreatic Neuroendocrine Tumor | - | 0.44 |
| QGP-1 | Pancreatic Neuroendocrine Tumor | - | 6.359 |
| NCI-H727 | Lung Neuroendocrine Tumor | - | 84.12 |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 - 1.6 |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 |
| A375 | Melanoma | BRAF V600E | 0.3 - 0.85 |
| SK-MEL-28 | Melanoma | BRAF V600E | 0.3 - 0.85 |
| HCT116 | Colorectal Cancer | KRAS G13D | 36 |
These results highlight the potent and selective nature of Trametinib's anti-cancer activity, with particularly high efficacy in cell lines harboring BRAF mutations.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTS-based)
This protocol outlines a standard procedure for assessing the anti-proliferative effects of a test compound, such as a derivative of this compound, on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Test compound (e.g., Trametinib) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium.
-
Count cells and dilute to a seeding density of 3,000-5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A typical starting concentration for a potent inhibitor like Trametinib would be in the low micromolar range, with dilutions down to the picomolar range.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
After the 24-hour pre-incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Efficacy: Bridging the Gap to a Living System
While in vitro studies are essential for initial screening and mechanism of action studies, they cannot fully recapitulate the complexity of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a drug's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a more physiologically relevant context. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used preclinical model for cancer drug development.[9]
Xenograft Models: Assessing Tumor Growth Inhibition in a Living Organism
In xenograft models, the efficacy of a drug is typically assessed by its ability to inhibit tumor growth. Trametinib has demonstrated significant anti-tumor activity in various xenograft models, consistent with its potent in vitro anti-proliferative effects.[6][9]
Table 3: In Vivo Efficacy of Trametinib in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| HT-29 | Colorectal Cancer | Trametinib (0.3 mg/kg, p.o.) | Significant tumor growth suppression | [6] |
| COLO205 | Colorectal Cancer | Trametinib (1 mg/kg, p.o.) | Significant tumor growth suppression | [6] |
| Patient-Derived Pancreatic Cancer Xenografts | Pancreatic Cancer | Trametinib + Lapatinib | Enhanced inhibition of tumor growth compared to Trametinib alone | [9] |
| 8505C (BRAF V600E) | Thyroid Cancer | Trametinib | Significant reduction in tumor volume | [10] |
| CAL62 (KRAS G12R) | Thyroid Cancer | Trametinib | Significant reduction in tumor volume | [10] |
These in vivo studies confirm the anti-tumor activity of Trametinib observed in vitro and provide crucial information about its efficacy in a more complex biological system.
Experimental Workflow: Patient-Derived Xenograft (PDX) Model for Efficacy Studies
The following workflow outlines the key steps involved in establishing and utilizing a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of a novel therapeutic agent.
Caption: Workflow for establishing and utilizing a patient-derived xenograft (PDX) model for in vivo drug efficacy studies.
The Crucial Link: Pharmacokinetics and Pharmacodynamics
A comprehensive understanding of a drug's efficacy requires an integrated analysis of its pharmacokinetics (PK) and pharmacodynamics (PD).
-
Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics (PD) describes what the drug does to the body, specifically its effect on the target and the resulting physiological response.
Preclinical studies have shown that Trametinib has favorable pharmacokinetic properties, including good oral bioavailability.[5][11] The mean absolute bioavailability of a single 2 mg oral dose of trametinib is 72%, with a time to peak concentration of 1.5 hours.[12] Following a 2 mg daily dose, the steady-state plasma concentration is achieved in approximately 15 days.[12]
Pharmacodynamic studies in xenograft models have demonstrated that Trametinib effectively inhibits its target, MEK, leading to a downstream reduction in phosphorylated ERK (pERK), a key biomarker of pathway inhibition.[10] This target engagement correlates with the observed anti-tumor efficacy. The effective half-life of trametinib is about 4 days.[13]
Caption: The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) in drug action.
Conclusion: A Holistic View for Predictive Drug Development
The journey of a drug from a simple chemical precursor like this compound to a potent therapeutic like Trametinib underscores the importance of a multi-faceted approach to efficacy evaluation. While in vitro assays provide crucial initial data on potency and mechanism of action, they represent a simplified model of a complex biological system. The transition to in vivo models is essential to assess a drug's performance in a more physiologically relevant context, integrating the complexities of pharmacokinetics and pharmacodynamics.
The strong correlation between the in vitro potency of Trametinib and its in vivo anti-tumor activity in relevant cancer models highlights the predictive power of a well-designed preclinical testing cascade. For researchers and drug developers, a thorough understanding of both the strengths and limitations of each experimental system is paramount for making informed decisions and ultimately, for the successful translation of promising molecules from the bench to the bedside.
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How can phenol be converted into aniline? (2017, October 15). Quora. [Link]
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A New Practical One-Pot Conversion of Phenols to Anilines. (2005, May 10). American Chemical Society. [Link]
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Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. (2019, March 26). RSC Publishing. [Link]
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Trametinib with and without pazopanib has potent preclinical activity in thyroid cancer. (2015, August 26). Oncotarget. [Link]
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Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship.org. [Link]
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Trametinib in the treatment of melanoma. (2015, May 15). PMC. [Link]
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IC50 values for trametinib are represented on the y-axis and individual... ResearchGate. [Link]
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Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. (2020, January 29). MDPI. [Link]
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Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. (2020, December 1). AACR Journals. [Link]
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Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts With the MEK Inhibitor Trametinib Is Augmented by Combined Treatment With the Epidermal Growth Factor receptor/HER2 Inhibitor Lapatinib. (2013, February 1). PubMed. [Link]
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Population Pharmacokinetics, Pharmacodynamics and Safety Properties of Trametinib in Dogs With Cancer: A Phase I Dose Escalating Clinical Trial. (2024, June 18). ResearchGate. [Link]
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204114Orig1s000. accessdata.fda.gov. [Link]
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Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. (2012, July 16). PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Fluoro-5-iodophenol for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Fluoro-5-iodophenol in Modern Chemistry
This compound is a valuable substituted phenol derivative that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and an iodine atom on the phenolic ring imparts unique chemical properties that are highly sought after in drug design and development. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions. Given its utility, the efficient and selective synthesis of this compound is of considerable interest. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Comparative Analysis of Synthetic Strategies
Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis: the formation of the carbon-iodine bond on a pre-existing fluorophenol scaffold, and the construction of the phenol itself from a suitably substituted aniline precursor. Each strategy presents a unique set of advantages and challenges in terms of regioselectivity, yield, and substrate scope.
Route 1: Electrophilic Iodination of 2-Fluorophenol
This approach is perhaps the most direct, involving the introduction of an iodine atom onto the commercially available starting material, 2-fluorophenol. The hydroxyl and fluorine substituents are both ortho-, para-directing groups. However, the strong activating and ortho-, para-directing effect of the hydroxyl group generally dictates the regiochemical outcome of electrophilic aromatic substitution. The fluorine atom, being a deactivating group via its inductive effect, will have a lesser influence on the position of iodination. Therefore, the primary challenge lies in achieving selective iodination at the C5 position, para to the hydroxyl group and meta to the fluorine.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. An electrophilic iodine species, I⁺, is generated in situ and is attacked by the electron-rich aromatic ring of 2-fluorophenol. The resulting arenium ion intermediate is then deprotonated to restore aromaticity. The hydroxyl group strongly activates the positions ortho and para to it (C4 and C6). The fluorine atom also directs ortho and para (C3 and C5), but its deactivating nature makes these positions less favorable for substitution compared to the positions activated by the hydroxyl group. The C5 position is para to the fluorine and meta to the hydroxyl group. While the hydroxyl group's influence is dominant, the steric hindrance at the C6 position (ortho to both the hydroxyl and fluoro groups) can favor substitution at the C4 and C5 positions. Achieving high selectivity for the desired C5-iodinated product often requires careful selection of the iodinating agent and reaction conditions.
A variety of reagents can be employed for the electrophilic iodination of phenols.[1]
-
Iodine (I₂) with an Oxidizing Agent: Molecular iodine itself is a weak electrophile.[1] Its reactivity can be enhanced by the presence of an oxidizing agent such as nitric acid or hydrogen peroxide, which generates a more potent electrophilic iodine species. This method is cost-effective but can suffer from a lack of selectivity and the potential for over-iodination.
-
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often preferred for its ease of handling and predictable reactivity.[2] The reaction can be catalyzed by a protic or Lewis acid, such as trifluoroacetic acid (TFA), which activates the NIS and enhances the electrophilicity of the iodine.[3] This method generally offers good yields and improved regioselectivity compared to I₂/oxidant systems.[4]
-
Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can lead to rapid and efficient iodination. However, its high reactivity can also result in lower selectivity and the formation of chlorinated byproducts. Careful control of stoichiometry and reaction temperature is crucial when using ICl.
dot graph "Electrophilic_Iodination_of_2_Fluorophenol" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Workflow for Electrophilic Iodination.
-
Preparation: To a solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL/mmol) in a round-bottom flask, add N-iodosuccinimide (1.05 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath and add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Sandmeyer Reaction of 2-Fluoro-5-aminophenol
The Sandmeyer reaction provides an alternative and often highly regioselective route to aryl halides from the corresponding anilines.[5] In this case, the synthesis would commence with 2-fluoro-5-aminophenol, which can be prepared from the reduction of 2-fluoro-5-nitroaniline. The amino group is then converted to a diazonium salt, which is subsequently displaced by an iodide ion.
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The aromatic amine (2-fluoro-5-aminophenol) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile. This step does not typically require a copper catalyst, unlike Sandmeyer reactions for the introduction of other halogens or a cyano group.
dot graph "Sandmeyer_Reaction_for_2_Fluoro_5_iodophenol" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Workflow for the Sandmeyer Reaction Route.
-
Step 1: Reduction of 2-Fluoro-5-nitroaniline
-
To a stirred suspension of 2-fluoro-5-nitroaniline (1.0 eq) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (3.0 eq) portion-wise at a temperature maintained below 50 °C.
-
After the addition is complete, heat the mixture at 90-100 °C for 1 hour.
-
Cool the reaction mixture and basify with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude 2-fluoro-5-aminophenol, which can often be used in the next step without further purification.
-
-
Step 2: Diazotization and Iodination
-
Dissolve the crude 2-fluoro-5-aminophenol (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Comparison of the Synthetic Routes
| Feature | Route 1: Electrophilic Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Fluorophenol | 2-Fluoro-5-nitroaniline |
| Number of Steps | 1 | 2 (Reduction and Sandmeyer) |
| Regioselectivity | Potentially lower, mixture of isomers possible. | Generally high, determined by the position of the amino group. |
| Yield | Moderate to good, dependent on the iodinating agent and conditions. | Good to excellent for both steps. |
| Scalability | Generally straightforward. | Can be more challenging due to the handling of diazonium salts. |
| Safety Considerations | Iodinating agents can be corrosive and toxic. | Diazonium salts are potentially explosive and must be handled with care at low temperatures. |
| Cost-Effectiveness | Can be cost-effective depending on the price of the iodinating agent. | May be more expensive due to the multi-step nature and reagents. |
Conclusion and Recommendations
Both the electrophilic iodination of 2-fluorophenol and the Sandmeyer reaction of 2-fluoro-5-aminophenol represent viable synthetic routes to this compound.
-
For smaller-scale laboratory synthesis where high regioselectivity is paramount, the Sandmeyer reaction is often the preferred method. The unambiguous placement of the iodine atom based on the starting aniline precursor is a significant advantage. However, this route requires more synthetic steps and involves the handling of potentially hazardous diazonium intermediates.
-
For larger-scale production or when a more direct route is desired, electrophilic iodination using a mild and selective reagent like N-iodosuccinimide is a compelling option. While optimization may be required to maximize the yield of the desired isomer, the single-step nature of this reaction is attractive from a process chemistry perspective.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of synthesis, purity specifications, and available resources. Careful consideration of the factors outlined in this guide will enable an informed decision for the efficient and successful synthesis of this compound.
References
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Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]
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Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40, 251–277. [Link]
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Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of phenols and other activated aromatic compounds with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Tetrahedron Lett.2002 , 43, 5047-5048. [Link]
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Prakash, G. K. S.; Mathew, T.; Hoole, D.; Esteves, P. M.; Wang, Q.; Rasul, G.; Olah, G. A. N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O: powerful halogenating systems for deactivated aromatics. J. Am. Chem. Soc.2004 , 126, 15770–15776. [Link]
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Beeck, S.; Bäck, T. G. N-Iodosuccinimide. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-iodophenol
Foundational Understanding: Hazard Profile of 2-Fluoro-5-iodophenol
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 186589-89-9) is a halogenated aromatic compound.[1] Its chemical structure, incorporating both fluorine and iodine atoms on a phenol ring, dictates its reactivity and toxicological profile. This profile is the basis for its classification as hazardous waste.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[1] This data is not merely procedural; it informs the selection of Personal Protective Equipment (PPE) and dictates the urgency of containment in the event of a spill.
| Hazard Classification | GHS Hazard Statement | Pictogram | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a significant route of exposure. Contaminated items must not be left on benchtops. Hands must be thoroughly washed after handling. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be avoided. Mandates the use of chemical-resistant gloves and a lab coat. | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Requires the use of safety goggles or a face shield. Work should not be performed outside of a fume hood if there is a risk of dust or aerosol generation. | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | All handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation. |
The Core Principle: Segregation as Halogenated Organic Waste
The presence of covalently bonded fluorine and iodine atoms classifies this compound as a halogenated organic compound .[2][3] This is the single most important factor determining its disposal pathway.
Why is this distinction critical? Halogenated waste streams cannot be mixed with non-halogenated waste. The reason lies in the final disposal technology, which is typically high-temperature incineration.[4] During combustion, halogenated compounds can form acidic gases (like hydrogen fluoride and hydrogen iodide) and other hazardous byproducts.[5] Disposal facilities require segregated streams to route this waste to specialized incinerators equipped with "scrubbers" that neutralize these acidic gases, preventing their release into the atmosphere.[5] Mixing waste streams unnecessarily increases the volume of waste that requires this specialized, more expensive treatment.[3]
The logical flow for waste management is therefore dictated by this initial classification.
Caption: Decision workflow for the proper segregation and disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of waste containing this compound. These steps must be performed in a well-ventilated chemical fume hood while wearing appropriate PPE.[6][7]
Step 1: Preparing the Designated Waste Container
-
Select the Right Container: Choose a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass.[8] The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors.[9]
-
Pre-Label the Container: Before adding any waste, the container must be clearly labeled.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate concentrations if it is a solution.
-
The appropriate GHS hazard pictograms (Exclamation Mark).
-
The date the first waste was added.
-
Step 2: Collecting Different Forms of Waste
The principle of segregation extends to the physical form of the waste. Do not mix liquid and solid waste in the same container unless explicitly permitted by your institution's EHS department.
A. Solid Waste Disposal (e.g., residual solid, contaminated weigh paper, gloves, pipette tips):
-
Containment: Place all contaminated solid materials into a designated, robust plastic bag or a separate, clearly labeled solid waste container.[4]
-
Packaging: Once the bag is full, seal it securely. This sealed bag should then be placed into the larger, rigid hazardous waste container designated for solid halogenated waste.
-
Rationale: This double containment prevents accidental exposure from punctures and ensures that sharp objects like pipette tips do not breach the primary container.
B. Liquid Waste Disposal (e.g., solutions containing this compound):
-
Direct Transfer: Carefully pour or pipette the liquid waste directly into the pre-labeled liquid hazardous waste container.[8] Use a funnel to prevent spills.
-
Container Management: Keep the waste container cap securely fastened at all times, except when actively adding waste.[9] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
NEVER Drain Dispose: Under no circumstances should this compound or solutions containing it be poured down the drain.[5][10] Halogenated phenols are toxic to aquatic life and can damage plumbing systems.[11][12]
Step 3: Decontamination of Work Surfaces and Glassware
-
Surface Cleaning: Wipe down any contaminated surfaces with a solvent-soaked towel (e.g., ethanol or isopropanol). The used towel must then be disposed of as solid hazardous waste.
-
Glassware Rinsing: For reusable glassware, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the halogenated liquid waste container. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting all rinses is the most conservative and safest approach.[9]
Step 4: Final Transfer and Documentation
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your lab. This area should be away from incompatible materials and high-traffic zones.[10]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
Documentation: Complete any required waste manifest or tracking forms provided by EHS. This "cradle-to-grave" documentation is a legal requirement to track hazardous waste from generation to final disposal.[13]
By adhering to this detailed protocol, you contribute to a robust safety culture, ensure regulatory compliance, and protect our shared environment.
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Iodine Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Fluoro-5-iodophenol
This guide provides an essential framework for the safe handling, use, and disposal of 2-Fluoro-5-iodophenol (CAS No. 186589-89-9). As a halogenated phenol, this compound presents a multi-faceted hazard profile that demands rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering procedural guidance grounded in the physicochemical properties of the compound and extensive field experience. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring personal and environmental protection.
Hazard Assessment: Understanding the Risk Profile
This compound is a substituted phenol, and its hazard profile is a composite of the parent phenol molecule and its halogen substituents. Phenol itself is acutely toxic, corrosive, and can be fatal in small doses.[1] It can be absorbed rapidly through the skin, often with an initial anesthetic effect that dangerously masks the severity of a chemical burn.[1][2] The presence of fluorine and iodine atoms modifies the molecule's reactivity and potential biological effects, necessitating a cautious approach.
The Globally Harmonized System (GHS) classification for this compound provides a clear warning of its primary hazards.[3]
| Hazard Class | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] | GHS07 (Exclamation Mark)[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | GHS07 (Exclamation Mark)[4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | GHS07 (Exclamation Mark)[4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[3][4] | GHS07 (Exclamation Mark)[4] |
Beyond this baseline, it is crucial to recognize the systemic toxicity associated with phenol compounds. Exposure to even small amounts on the skin can lead to severe injury or death.[5] Long-term exposure may result in damage to the liver and kidneys.[1]
Core Directive: Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all operations involving this compound. The selection of specific equipment must be based on a thorough risk assessment of the planned procedure.
| PPE Category | Specification | Standard Compliance (Examples) |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A full-face shield must be worn over goggles when a splash hazard exists. | OSHA 29 CFR 1910.133, EN166[6][7] |
| Skin and Body Protection | A chemical-resistant lab coat. For large quantities or significant splash potential, a chemical-resistant apron (butyl rubber or neoprene) is required.[2] Closed-toe shoes are mandatory.[8] | N/A |
| Hand Protection | See Section 3 for a detailed analysis. Thin disposable gloves are for incidental splash protection ONLY.[2][9] | EN374[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or if irritation is experienced.[6][7] | OSHA 29 CFR 1910.134, EN 149[7] |
Deep Dive: Glove Selection Protocol
The most common route of accidental exposure is through the skin. Phenol and its derivatives can penetrate many common glove materials rapidly.[2][5] Therefore, glove selection is the most critical PPE decision. Nitrile gloves, while common in laboratories, offer very limited protection and are suitable only for brief, incidental splash contact, after which they must be immediately removed and replaced.[1][5]
Causality: The rapid breakthrough time for phenols with nitrile and neoprene is a known issue.[2] For tasks involving more than incidental contact, more robust materials are required.
Recommended Glove Types for Handling Phenols:
-
Splash Protection Only: Double-gloving with thicker-grade disposable nitrile or neoprene gloves is a minimal requirement.[5] If any contact occurs, gloves must be changed immediately.[9]
-
Extended Use / Immersion Potential: For handling concentrations >70% or where prolonged contact is possible, gloves made of Butyl rubber, Viton, or laminate films (e.g., Silver Shield) provide superior resistance.[2]
Caption: Glove selection workflow for this compound.
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure.
A. Pre-Operational Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.[6][7]
-
Locate Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[6]
-
Assemble PPE: Gather all necessary PPE as determined by your risk assessment. Inspect gloves for any signs of degradation or punctures before use.[10]
-
Prepare First Aid: For phenol compounds, a first aid kit containing polyethylene glycol (PEG-300 or PEG-400) should be immediately available for skin decontamination.[2][5]
B. Handling Procedure (Example: Weighing a Solid Sample)
-
Don PPE: Put on all required PPE in the correct order (see diagram below).
-
Work Within Fume Hood: Perform all manipulations of this compound exclusively within a certified chemical fume hood to mitigate inhalation risk.[1][7]
-
Weighing: Tare a suitable container on a balance inside the hood. Carefully transfer the solid compound, avoiding the creation of dust.
-
Dissolving: If making a solution, add the solvent to the solid slowly. Cap the container securely before removing it from the balance.
-
Post-Handling Decontamination: Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination (see diagram below).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10][11]
Caption: Recommended PPE donning and doffing sequence.
Emergency Procedures and First Aid
Rapid and appropriate first aid is critical in minimizing harm from exposure.
-
Skin Contact: This is a medical emergency. Rapid decontamination is crucial to minimize absorption.[2]
-
Anyone assisting the victim must wear protective gloves and clothing.[2]
-
Immediately remove all contaminated clothing, including leather items like belts or watchbands.[2]
-
Wipe exposed areas immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[2]
-
If PEG is unavailable, flush the skin with copious amounts of water for at least 30 minutes.[12]
-
Seek immediate medical attention.[12]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan
Halogenated organic waste must be disposed of as hazardous waste.[14] Under no circumstances should it be discharged into drains, as this can lead to environmental contamination and potentially react with metal pipes.[12][15]
Protocol for Waste Disposal:
-
Segregation: Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a designated, leak-proof, and chemically compatible hazardous waste container.[7][16]
-
Labeling: The container must be kept closed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms.[16]
-
Storage: Store the waste container in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials like strong oxidizing agents.[1][7]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10][16]
Caption: Hazardous waste disposal workflow.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Safety and Handling of this compound: A NINGBO INNO PHARMCHEM CO.,LTD. Guide.
-
National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 46911832. Available at: [Link]
- University of California, Los Angeles. Phenol SOP.
- Cefic Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL.
-
University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Available at: [Link]
-
Wayne State University. FACT SHEET: Phenol. Environmental Health and Safety. Available at: [Link]
-
Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
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Princeton University. Section 6C: Protective Equipment. Environmental Health & Safety. Available at: [Link]
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University of California, Berkeley. Resistance To Chemicals of Common Glove Materials. Available at: [Link]
-
National Center for Biotechnology Information. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. PubMed. Available at: [Link]
-
University of Florida. OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]
-
National Center for Biotechnology Information. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. PMC. Available at: [Link]
-
National Center for Biotechnology Information. Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. PubMed. Available at: [Link]
Sources
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- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. This compound | C6H4FIO | CID 46911832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 186589-89-9 [sigmaaldrich.com]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. petrochemistry.eu [petrochemistry.eu]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
